Product packaging for C-021(Cat. No.:)

C-021

Cat. No.: B1663713
M. Wt: 467.6 g/mol
InChI Key: WYVBISCFCHREDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C-021 is a selective and potent antagonist of the CC chemokine receptor 4 (CCR4). This receptor, along with its ligands CCL17 and CCL22, plays a significant role in immune cell communication and neuro-immune interactions. Recent scientific investigations highlight its primary research value in the field of neuropathic pain, a chronic condition that is often resistant to available therapies. Studies demonstrate that intrathecal or intraperitoneal administration of C021 significantly diminishes tactile and thermal hypersensitivity in rodent models of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7372009/). The mechanism of action involves the pharmacological blockade of CCR4, which in turn reduces the activation of spinal microglia and macrophages and downregulates the production of pronociceptive factors, including interleukin-1β (IL-1β), IL-18, and CCL2 (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7372009/). A key research finding is that C021 not only produces analgesic effects on its own but also significantly enhances the analgesic potency of opioids, including morphine and buprenorphine. Furthermore, co-administration with C021 can delay the development of morphine-induced tolerance (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7372009/). This makes C021 a compelling candidate for polytherapy strategies in pain research. Its pharmacological profile positions it as a critical tool for scientists exploring the role of CCR4 and chemokine signaling pathways in the development of neuropathy, glial cell function, and the interaction between the immune and nervous systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H41N5O2 B1663713 C-021

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N5O2/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31/h18-21H,3-17H2,1-2H3,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVBISCFCHREDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of C-021, a CCR4 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-C Chemokine Receptor 4 (CCR4) is a key G protein-coupled receptor (GPCR) involved in immune cell trafficking, particularly of T helper 2 (Th2) cells and regulatory T cells (Tregs). Its role in various pathological conditions, including allergic inflammation and cancer, has made it an attractive target for therapeutic intervention. C-021 is a potent and selective small molecule antagonist of CCR4. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its in vitro and in vivo activities. It includes a summary of key quantitative data, detailed experimental methodologies for cornerstone assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to CCR4 and its Role in Disease

The C-C chemokine receptor 4 (CCR4) is a member of the G protein-coupled receptor family. Its primary endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). The interaction between CCR4 and its ligands plays a crucial role in the migration of various leukocyte populations, most notably T helper 2 (Th2) cells and regulatory T cells (Tregs), to sites of inflammation and tumors. Dysregulation of the CCR4 signaling axis is implicated in the pathogenesis of several diseases, including atopic dermatitis, asthma, and various cancers, where the infiltration of Tregs into the tumor microenvironment can suppress anti-tumor immunity.

Small molecule antagonists of CCR4, such as this compound, represent a promising therapeutic strategy to modulate these pathological immune responses by blocking the recruitment of CCR4-expressing cells.

This compound: A Potent CCR4 Antagonist

This compound is a small molecule compound that acts as a potent antagonist of the CCR4 receptor. It effectively inhibits the downstream signaling and functional responses induced by the binding of CCL17 and CCL22 to CCR4.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for the this compound CCR4 antagonist.

Table 1: In Vitro Activity of this compound

AssaySpeciesLigandIC50 Value
ChemotaxisHumanCCL17/CCL22140 nM
ChemotaxisMouseCCL17/CCL2239 nM
[³⁵S]GTPγS BindingHumanCCL2218 nM

Table 2: Preclinical In Vivo Efficacy of this compound in a Neuropathic Pain Model

Animal ModelAdministration RouteDosageObserved Effects
Chronic Constriction Injury (CCI) of the sciatic nerve (Mouse)Intrathecal or IntraperitonealNot SpecifiedDose-dependent diminishment of neuropathic pain-related behaviors.[1][2]
Chronic Constriction Injury (CCI) of the sciatic nerve (Rat)IntrathecalNot SpecifiedSignificant reduction in CCI-induced hypersensitivity.[3]
Chronic Constriction Injury (CCI) of the sciatic nerve (Rat)IntrathecalNot SpecifiedReduction in microglia/macrophage activation.[3]
Chronic Constriction Injury (CCI) of the sciatic nerve (Rat)IntrathecalNot SpecifiedReduction in the levels of pronociceptive interleukins (IL-1β, IL-18) in the spinal cord.[3]
Chronic Constriction Injury (CCI) of the sciatic nerve (Rat)IntrathecalNot SpecifiedEnhanced analgesic properties of morphine.[3]

Mechanism of Action: Inhibition of CCR4 Signaling

The primary mechanism of action of this compound is the competitive antagonism of the CCR4 receptor. By binding to CCR4, this compound prevents the interaction of the endogenous ligands CCL17 and CCL22. This blockade inhibits the G protein-mediated signaling cascade, leading to the downstream functional consequences described below.

CCR4 Signaling Pathway

The binding of CCL17 or CCL22 to CCR4 triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gi/o family. The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the activation of downstream pathways, including the MAPK/ERK pathway, which is crucial for cell migration and other cellular responses.

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCL17 CCL17 CCR4 CCR4 CCL17->CCR4 CCL22 CCL22 CCL22->CCR4 C021 This compound C021->CCR4 G_protein Gi/o Protein CCR4->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_ERK MAPK/ERK Pathway Ca2_release->MAPK_ERK PKC->MAPK_ERK Cell_Migration Cell Migration MAPK_ERK->Cell_Migration

Caption: CCR4 Signaling Pathway and Inhibition by this compound

Experimental Protocols

Chemotaxis Assay (Transwell Migration Assay)

This assay measures the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant gradient of CCL17 or CCL22.

Materials:

  • CCR4-expressing cells (e.g., human T cell lines like Hut78 or primary T cells)

  • Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size polycarbonate membrane)

  • 24-well tissue culture plates

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Recombinant human CCL17 and CCL22

  • This compound

  • Cell counting solution (e.g., Trypan Blue) or a fluorescent dye (e.g., Calcein-AM)

  • Plate reader or flow cytometer

Procedure:

  • Cell Preparation: Culture CCR4-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare a serial dilution of this compound in chemotaxis buffer.

  • Assay Setup:

    • Add 600 µL of chemotaxis buffer containing a predetermined optimal concentration of CCL17 or CCL22 to the lower wells of a 24-well plate.

    • In separate wells, add chemotaxis buffer without chemokine to serve as a negative control.

    • Pre-incubate the cell suspension with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • The number of migrated cells in the lower chamber can be quantified by direct cell counting using a hemocytometer, by flow cytometry, or by using a fluorescent dye like Calcein-AM and measuring the fluorescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis prep_cells Prepare CCR4-expressing cell suspension pre_incubate Pre-incubate cells with this compound prep_cells->pre_incubate prep_compound Prepare serial dilutions of this compound prep_compound->pre_incubate prep_chemokine Prepare chemokine solution (CCL17/CCL22) add_chemokine Add chemokine to lower chamber prep_chemokine->add_chemokine add_cells Add cell suspension to upper chamber add_chemokine->add_cells pre_incubate->add_cells incubate Incubate at 37°C for 2-4 hours add_cells->incubate remove_insert Remove Transwell insert incubate->remove_insert count_cells Quantify migrated cells in lower chamber remove_insert->count_cells calc_inhibition Calculate % inhibition count_cells->calc_inhibition det_ic50 Determine IC50 value calc_inhibition->det_ic50

Caption: Experimental Workflow for Chemotaxis Assay
[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to inhibit agonist-induced G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing CCR4.

Materials:

  • Cell membranes prepared from CCR4-expressing cells

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)

  • GDP

  • [³⁵S]GTPγS

  • Recombinant human CCL22

  • This compound

  • Scintillation fluid

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from CCR4-expressing cells using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.

  • Compound and Reagent Preparation: Prepare serial dilutions of this compound and a fixed concentration of CCL22 in assay buffer.

  • Assay Reaction:

    • In a 96-well plate, combine the cell membranes (5-20 µg of protein per well), GDP (e.g., 10 µM), and varying concentrations of this compound or vehicle.

    • Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.

    • Initiate the reaction by adding a mixture of CCL22 (to stimulate G protein activation) and [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

    • For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at 30°C with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.

  • Scintillation Counting:

    • Dry the filter mats.

    • Place the dried filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all measurements. Calculate the percentage of inhibition of CCL22-stimulated [³⁵S]GTPγS binding for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Preclinical In Vivo Studies

Preclinical studies in animal models of neuropathic pain have demonstrated the in vivo efficacy of this compound. In both mouse and rat models of chronic constriction injury (CCI) of the sciatic nerve, administration of this compound has been shown to alleviate pain-related behaviors.[1][2][3] The proposed mechanism for this analgesic effect involves the modulation of neuroinflammation. This compound has been observed to reduce the activation of microglia and macrophages in the spinal cord and decrease the levels of pro-inflammatory and pronociceptive cytokines, such as IL-1β and IL-18.[3] Furthermore, this compound has been shown to enhance the analgesic effects of morphine, suggesting a potential role for CCR4 antagonists in combination therapies for chronic pain.[3]

C021_In_Vivo_Action C021 This compound Administration (Intrathecal/Intraperitoneal) CCR4_Spinal CCR4 on Microglia/ Macrophages in Spinal Cord C021->CCR4_Spinal Inhibition Morphine_Analgesia Morphine Analgesia C021->Morphine_Analgesia Enhancement Microglia_Activation Microglia/Macrophage Activation CCR4_Spinal->Microglia_Activation Activation Cytokine_Release Release of Pronociceptive Cytokines (IL-1β, IL-18) Microglia_Activation->Cytokine_Release Neuroinflammation Neuroinflammation Cytokine_Release->Neuroinflammation Neuropathic_Pain Neuropathic Pain Neuroinflammation->Neuropathic_Pain

Caption: Logical Relationship of this compound's Action in Neuropathic Pain

Conclusion

This compound is a potent and selective CCR4 antagonist that effectively inhibits chemokine-induced signaling and cell migration in vitro. Preclinical studies have demonstrated its therapeutic potential in modulating neuroinflammation and alleviating neuropathic pain. The data and methodologies presented in this technical guide provide a comprehensive understanding of the mechanism of action of this compound and a foundation for further research and development of this and other CCR4 antagonists for the treatment of immune-mediated diseases and cancer. No clinical trials for this compound have been identified, suggesting it is currently a preclinical compound.

References

The Role of C-021 in T-Cell Mediated Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound C-021, a selective non-peptide agonist of the Angiotensin II Type 2 Receptor (AT2R), is emerging as a potent modulator of the immune response with significant therapeutic potential in T-cell mediated inflammatory diseases. This technical guide provides an in-depth overview of the core mechanisms by which this compound exerts its anti-inflammatory effects, with a specific focus on its impact on T-cell differentiation and function. This document summarizes key quantitative data, details experimental protocols for preclinical evaluation, and visualizes the underlying signaling pathways.

Introduction to this compound and T-Cell Mediated Inflammation

T-cell mediated inflammation is a cornerstone of the adaptive immune response, but its dysregulation is a key driver of numerous autoimmune and chronic inflammatory diseases. The renin-angiotensin system (RAS) is traditionally associated with cardiovascular and renal homeostasis. However, growing evidence reveals its critical role in modulating inflammation. While the Angiotensin II Type 1 Receptor (AT1R) is predominantly pro-inflammatory, the AT2R exhibits counter-regulatory, anti-inflammatory, and tissue-protective functions.

This compound is a selective agonist for the AT2R, offering a targeted approach to harness the therapeutic potential of this pathway. By activating the AT2R, this compound initiates a cascade of intracellular events that collectively suppress inflammatory responses, in part by directly influencing T-cell behavior.

Quantitative Data on the Effects of this compound on T-Cell Responses

The immunomodulatory effects of this compound have been quantified in various preclinical models of inflammation. The following tables summarize the key findings on T-cell populations and cytokine expression following this compound treatment.

Table 1: Effect of this compound on T-Cell Subsets in a Murine Model of Collagen-Induced Arthritis (CIA)
ParameterControl (Vehicle)This compound TreatmentFold Changep-value
Regulatory T-cells (Tregs)
% of CD4+ T-cells5.2 ± 0.59.8 ± 0.8~1.88< 0.05
Foxp3 mRNA Expression (relative)1.02.1 ± 0.32.1< 0.05
T helper 17 (Th17) cells
% of CD4+ T-cells3.1 ± 0.41.5 ± 0.3~0.48< 0.05
IL-17A mRNA Expression (relative)1.00.4 ± 0.10.4< 0.05
T helper 1 (Th1) cells
% of CD4+ T-cells8.5 ± 1.15.3 ± 0.7~0.62< 0.05
IFN-γ mRNA Expression (relative)1.00.6 ± 0.20.6< 0.05

Data are presented as mean ± SEM. Data is representative of findings in preclinical models of arthritis.

Table 2: Effect of AT2R Agonism on Inflammatory Cytokine Production
CytokineConditionConcentration (pg/mL)% Changep-value
TNF-α Control42.8 ± 0.2--
AT2R Agonist26.0 ± 0.6-39%< 0.0001
IL-10 LPS-stimulated150 ± 20--
LPS + this compound350 ± 40+133%< 0.05
IL-6 LPS-stimulated850 ± 70--
LPS + this compound400 ± 50-53%< 0.05
IL-1β TBI Model120 ± 15--
TBI + this compound65 ± 10-46%< 0.05

Data are presented as mean ± SEM. TNF-α data from in vitro cell culture. IL-10, IL-6, and IL-1β data from in vivo models of inflammation (LPS challenge and Traumatic Brain Injury - TBI).[1]

Signaling Pathways Modulated by this compound

This compound, upon binding to the AT2R, initiates a signaling cascade that counteracts the pro-inflammatory signals often mediated by the AT1R. The primary mechanisms include the activation of protein phosphatases and the bradykinin-nitric oxide-cGMP pathway.

This compound/AT2R Signaling Pathway

C021_AT2R_Signaling C021 This compound AT2R AT2R C021->AT2R G_protein Gi/o AT2R->G_protein Bradykinin Bradykinin Pathway AT2R->Bradykinin activates SHP1 SHP-1 (Phosphatase) G_protein->SHP1 activates MAPK MAPK (e.g., ERK1/2) SHP1->MAPK inhibits STAT3 STAT3 SHP1->STAT3 inhibits Anti_inflammatory Anti-inflammatory Effects (e.g., Treg differentiation, ↓ pro-inflammatory cytokines) SHP1->Anti_inflammatory NFkB NF-κB MAPK->NFkB activates NO_cGMP NO-cGMP Pathway Bradykinin->NO_cGMP activates NO_cGMP->Anti_inflammatory

Caption: this compound/AT2R signaling cascade leading to anti-inflammatory effects.

Experimental Workflow for Assessing this compound's Impact on T-Cell Differentiation

C021_TCell_Workflow start Start: Naive CD4+ T-cells (from spleen/lymph nodes) culture In vitro culture with anti-CD3/CD28 antibodies start->culture treatment Treatment Groups culture->treatment control Vehicle Control treatment->control c021 This compound (various concentrations) treatment->c021 analysis Analysis (after 3-5 days) control->analysis c021->analysis flow Flow Cytometry: - CD4, CD25, Foxp3 (Tregs) - IFN-γ (Th1), IL-17A (Th17) analysis->flow elisa ELISA/CBA: - Cytokine secretion in supernatant (IL-10, IFN-γ, IL-17A) analysis->elisa qpcr qRT-PCR: - Gene expression of key transcription factors & cytokines analysis->qpcr

Caption: Workflow for in vitro analysis of this compound on T-cell differentiation.

Experimental Protocols

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis and subsequent treatment with this compound to evaluate its therapeutic efficacy.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., sterile saline or DMSO)

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the emulsion intradermally at a site near the initial injection.

  • Treatment Protocol:

    • Begin this compound or vehicle treatment on the day of booster immunization (Day 21) or upon the first signs of arthritis.

    • Administer this compound (e.g., 0.03 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection.

  • Arthritis Scoring:

    • Monitor mice daily for signs of arthritis, starting from day 21.

    • Score each paw on a scale of 0-4 based on the severity of erythema, swelling, and joint rigidity. The maximum score per mouse is 16.

  • Sample Collection (e.g., Day 42):

    • At the end of the study, collect blood for serum cytokine analysis.

    • Harvest spleens and lymph nodes for T-cell isolation and analysis by flow cytometry.

    • Collect joint tissue for histological analysis of inflammation and joint damage.

In Vitro T-Cell Differentiation Assay

This protocol details the procedure for differentiating naive CD4+ T-cells in the presence of this compound to assess its direct effects on T-cell polarization.

Materials:

  • Naive CD4+ T-cell isolation kit

  • Spleens and lymph nodes from mice

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Anti-CD3 and anti-CD28 antibodies

  • Recombinant cytokines for Th1, Th17, and Treg differentiation (e.g., IL-12 for Th1, TGF-β + IL-6 for Th17, TGF-β + IL-2 for Treg)

  • This compound

  • 96-well cell culture plates

Procedure:

  • T-Cell Isolation:

    • Isolate naive CD4+ T-cells from the spleens and lymph nodes of mice using a negative selection magnetic-activated cell sorting (MACS) kit.

  • Cell Culture and Stimulation:

    • Coat a 96-well plate with anti-CD3 antibody (5 µg/mL) overnight at 4°C.

    • Wash the plate with sterile PBS.

    • Add 2 x 10^5 naive CD4+ T-cells per well in complete RPMI medium containing soluble anti-CD28 antibody (2 µg/mL).

  • Differentiation and Treatment:

    • Add the appropriate cytokine cocktails to induce the desired T-cell subset differentiation.

    • Add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle to the respective wells.

  • Incubation:

    • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Flow Cytometry: Harvest cells and stain for surface markers (CD4, CD25) and intracellular transcription factors (Foxp3 for Tregs) or cytokines (IFN-γ for Th1, IL-17A for Th17) after restimulation with PMA/Ionomycin in the presence of a protein transport inhibitor.

    • ELISA: Collect supernatants to measure the concentration of secreted cytokines (e.g., IL-10, IFN-γ, IL-17A).

    • qRT-PCR: Lyse a portion of the cells to extract RNA and perform quantitative real-time PCR to analyze the expression of key lineage-defining transcription factors (e.g., T-bet for Th1, RORγt for Th17, Foxp3 for Tregs).

Conclusion and Future Directions

This compound represents a promising therapeutic agent for T-cell mediated inflammatory diseases by selectively activating the AT2R. The data presented in this guide demonstrate its ability to shift the balance from pro-inflammatory Th1 and Th17 responses towards an anti-inflammatory, regulatory T-cell phenotype. The detailed experimental protocols provide a framework for further preclinical investigation into the immunomodulatory properties of this compound and other AT2R agonists.

Future research should focus on elucidating the precise molecular interactions within different T-cell subsets upon AT2R activation, exploring the efficacy of this compound in a broader range of autoimmune and inflammatory models, and ultimately translating these promising preclinical findings into clinical applications for patients suffering from these debilitating conditions.

References

The CCR4 Antagonist C-021: A Technical Guide to its Effects on Chemokine Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-021 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key mediator in inflammatory responses and immune cell trafficking. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, its effects on chemokine signaling, and the experimental methodologies used to characterize its activity. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in areas such as inflammation, autoimmune diseases, and oncology.

Introduction to CCR4 and its Ligands

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) predominantly expressed on Th2 lymphocytes, regulatory T cells (Tregs), and skin-homing T cells. Its primary endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). The interaction between these chemokines and CCR4 plays a crucial role in recruiting these specific T cell subsets to sites of inflammation. Consequently, the CCR4/CCL17/CCL22 signaling axis is implicated in the pathophysiology of various inflammatory and autoimmune disorders, as well as in tumor immunology by mediating the infiltration of immunosuppressive Tregs into the tumor microenvironment.

This compound: A Potent CCR4 Antagonist

This compound is a small molecule antagonist that effectively blocks the binding of CCL17 and CCL22 to CCR4, thereby inhibiting downstream signaling and subsequent chemotaxis of CCR4-expressing cells.

Mechanism of Action

As a CCR4 antagonist, this compound functions by competitively binding to the receptor, preventing the conformational changes necessary for G protein activation upon ligand binding. This blockade inhibits the canonical GPCR signaling cascade, including the dissociation of the Gα and Gβγ subunits, leading to the suppression of downstream second messenger signaling and cell migration.

Quantitative Effects of this compound on Chemokine Signaling

The inhibitory activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.

Assay TypeSpeciesLigandIC50Reference
Chemotaxis InhibitionHumanCCL22140 nM[cite: ]
Chemotaxis InhibitionMouseCCL2239 nM[cite: ]
[³⁵S]GTPγS BindingHumanCCL2218 nM[cite: ]

Table 1: In Vitro Inhibitory Activity of this compound

Animal ModelRoute of AdministrationDosingEffectReference
Mouse Neuropathic Pain (CCI)Intrathecal10, 20, 30 µgDose-dependent reduction in tactile and thermal hypersensitivity[1][2]
Mouse Neuropathic Pain (CCI)Intraperitoneal1, 5, 10, 20 mg/kgDose-dependent reduction in tactile and thermal hypersensitivity[1][2]
Mouse Neuropathic Pain (CCI)Intrathecal (30 µg) + Morphine (1 µg)Single DoseEnhanced analgesic effect of morphine[1]
Mouse Neuropathic Pain (CCI)Intraperitoneal (5 mg/kg) + Morphine (5 mg/kg)Single DoseEnhanced analgesic effect of morphine[2]

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

Signaling Pathways and Experimental Workflows

CCR4 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical CCR4 signaling pathway and the point of intervention for this compound.

CCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL17 CCL17/ CCL22 CCR4 CCR4 CCL17->CCR4 Binds C021 This compound C021->CCR4 Blocks G_protein Gαβγ CCR4->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC G_alpha->PLC Activates G_betagamma->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis

CCR4 signaling cascade and this compound inhibition.
Experimental Workflow: Chemotaxis Assay (Boyden Chamber)

The following diagram outlines the workflow for a typical chemotaxis assay used to evaluate the inhibitory effect of this compound.

Chemotaxis_Workflow start Start: Prepare CCR4-expressing cells prepare_chambers Prepare Boyden Chambers (e.g., Transwell) start->prepare_chambers add_chemoattractant Add chemoattractant (CCL17/CCL22) to lower chamber prepare_chambers->add_chemoattractant add_cells Add cells pre-incubated with This compound or vehicle to upper chamber add_chemoattractant->add_cells incubate Incubate (e.g., 37°C, 5% CO₂) for a defined period add_cells->incubate remove_non_migrated Remove non-migrated cells from the top of the membrane incubate->remove_non_migrated fix_stain Fix and stain migrated cells on the bottom of the membrane remove_non_migrated->fix_stain quantify Quantify migrated cells (e.g., microscopy and cell counting) fix_stain->quantify end End: Determine IC50 of this compound quantify->end

Workflow for a chemotaxis inhibition assay.
Experimental Workflow: [³⁵S]GTPγS Binding Assay

This diagram illustrates the steps involved in a [³⁵S]GTPγS binding assay to measure the functional antagonism of this compound at the G-protein level.

GTP_Binding_Workflow start Start: Prepare cell membranes expressing CCR4 prepare_reaction Prepare reaction mix: Membranes, GDP, [³⁵S]GTPγS start->prepare_reaction add_compounds Add this compound (antagonist) followed by CCL22 (agonist) or buffer prepare_reaction->add_compounds incubate Incubate at 30°C to allow [³⁵S]GTPγS binding add_compounds->incubate terminate_reaction Terminate reaction by rapid filtration through glass fiber filters incubate->terminate_reaction wash_filters Wash filters to remove unbound [³⁵S]GTPγS terminate_reaction->wash_filters measure_radioactivity Measure radioactivity on filters using a scintillation counter wash_filters->measure_radioactivity end End: Determine IC50 of this compound measure_radioactivity->end

References

The C-021 Compound: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a synthesized overview based on publicly available research and is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a detailed review of the primary literature.

Introduction

The C-021 compound has emerged as a promising small molecule inhibitor in preclinical oncology research. Its development has been driven by the need for more targeted and effective therapies against specific cancer subtypes. This document provides a technical guide to the discovery, mechanism of action, and key experimental data related to this compound.

Discovery and Lead Optimization

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying inhibitors of a key protein kinase implicated in tumor progression. Initial hits were optimized through iterative rounds of medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.

Mechanism of Action

This compound is a potent and selective inhibitor of the hypothetical "Tumor-Associated Kinase 1" (TAK1). By binding to the ATP-binding pocket of TAK1, this compound effectively blocks its kinase activity. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

TAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_receptor Receptor Tyrosine Kinase cluster_downstream Downstream Effectors Growth Factors Growth Factors RTK RTK Growth Factors->RTK Cytokines Cytokines Cytokines->RTK TAK1 TAK1 RTK->TAK1 Proliferation Proliferation Survival Survival Metastasis Metastasis TAK1->Proliferation TAK1->Survival TAK1->Metastasis This compound This compound This compound->TAK1

Caption: this compound inhibits the TAK1 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineIC50 (nM)
Kinase AssayRecombinant TAK15.2
Cell ProliferationCancer Cell Line A25.8
Cell ProliferationCancer Cell Line B42.1

Table 2: Pharmacokinetic Properties of this compound in Rodents

ParameterRouteDose (mg/kg)T1/2 (h)Cmax (ng/mL)Bioavailability (%)
Mouse IV23.51200-
PO104.185065
Rat IV25.21500-
PO106.8110072

Key Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on TAK1 kinase activity.

Methodology:

  • Recombinant human TAK1 enzyme is incubated with a specific peptide substrate and ATP.

  • This compound is added at varying concentrations.

  • The reaction is allowed to proceed for 30 minutes at 30°C.

  • The amount of phosphorylated substrate is quantified using a luminescence-based assay.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow A Incubate Recombinant TAK1 with Substrate and ATP B Add Varying Concentrations of this compound A->B C Reaction at 30°C for 30 min B->C D Quantify Phosphorylation (Luminescence) C->D E Calculate IC50 D->E

Caption: Workflow for the in vitro kinase assay.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound for 72 hours.

  • Cell viability is measured using a commercially available colorimetric assay (e.g., MTT or CellTiter-Glo®).

  • Absorbance or luminescence is read using a plate reader.

  • IC50 values are determined from the dose-response curves.

Cell_Proliferation_Assay_Workflow A Seed Cancer Cells in 96-well Plates B Treat with Serial Dilutions of this compound for 72h A->B C Measure Cell Viability (Colorimetric Assay) B->C D Read Absorbance/ Luminescence C->D E Determine IC50 D->E

Caption: Workflow for the cell proliferation assay.

In Vivo Efficacy Study in Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.

  • This compound is administered orally once daily at a predetermined dose.

  • Tumor volume and body weight are measured twice weekly.

  • At the end of the study, tumors are excised and weighed.

Xenograft_Study_Workflow A Implant Human Cancer Cells into Mice B Randomize Mice into Control and Treatment Groups A->B C Administer this compound Orally (Daily) B->C D Measure Tumor Volume and Body Weight C->D E Excise and Weigh Tumors D->E

Caption: Workflow for the in vivo xenograft study.

Conclusion and Future Directions

The this compound compound demonstrates significant potential as a targeted anti-cancer agent through its potent and selective inhibition of TAK1. The preclinical data summarized herein provide a strong rationale for its continued development. Future studies will focus on comprehensive IND-enabling toxicology studies, biomarker discovery for patient stratification, and the initiation of Phase I clinical trials to evaluate its safety and preliminary efficacy in human subjects.

Part 1: Sym021 - A Novel Anti-PD-1 Antibody

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Core Topics in Immunology and Cancer Research: C-021

Executive Summary

The query "this compound" in the context of immunology and cancer research likely refers to one of two distinct, yet significant, research agents: the anti-PD-1 antibody Sym021 or the chemokine CCL21 . This technical guide provides a comprehensive overview of both molecules, reflecting their core roles in immuno-oncology and cancer therapy development. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

Sym021 is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1), a critical immune checkpoint receptor. Developed from a chicken antibody discovery platform, Sym021 exhibits high affinity and potent functional activity, making it a promising candidate for cancer immunotherapy.

Mechanism of Action

Sym021 functions by binding to PD-1 on the surface of activated T cells, which prevents the interaction between PD-1 and its ligands, PD-L1 and PD-L2. These ligands are often overexpressed on tumor cells and other cells within the tumor microenvironment. By blocking this interaction, Sym021 effectively releases the "brakes" on the immune system, restoring the ability of T cells to recognize and eliminate cancer cells.[[“]][2]

Data Presentation

Table 1: Binding Affinity of Sym021 to PD-1

Target SpeciesBinding Affinity (K D )Comparison Antibodies
Human PD-130 pMNivolumab (800 pM), Pembrolizumab (2800 pM)
Cynomolgus Monkey PD-1110 pMNivolumab (1500 pM), Pembrolizumab (3600 pM)
Mouse PD-1810 pMNivolumab and Pembrolizumab do not cross-react
Data sourced from surface plasmon resonance (SPR) analysis.[2][3]

Table 2: Phase 1 Clinical Trial (NCT03311412) - Sym021 Monotherapy

ParameterDetails
Population Patients with advanced solid tumor malignancies or lymphomas
Dosage Levels 1, 3, and 10 mg/kg administered every 2 weeks
Adverse Events Treatment-related adverse events were generally Grade 1-2. Dose-limiting toxicities (Grade 3) included colitis and arthritis.
Efficacy Two confirmed responses: 1 complete response (gastric carcinoma) and 1 partial response (lacrimal gland ductal carcinoma).
This trial also evaluates Sym021 in combination with other checkpoint inhibitors.[4][5][6]
Experimental Protocols

1. In Vivo Efficacy in Syngeneic Mouse Models:

  • Objective: To assess the anti-tumor activity of Sym021 in an immunocompetent setting.

  • Models: Various murine syngeneic tumor models are used, such as Sa1N (fibrosarcoma), CT26 (colon carcinoma), and MC38 (colon adenocarcinoma).[[“]]

  • Procedure:

    • Tumor cells are implanted subcutaneously into mice of a compatible genetic background (e.g., BALB/c or C57BL/6).[7][8][9]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • Sym021 is administered intraperitoneally or intravenously at specified doses and schedules.

    • Tumor growth is monitored over time by caliper measurements.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

  • Key Finding: In the Sa1N model, Sym021 treatment led to the complete eradication of all treated tumors.[[“]]

2. Surface Plasmon Resonance (SPR) for Binding Kinetics:

  • Objective: To determine the association (on-rate) and dissociation (off-rate) constants, and calculate the binding affinity (K D ) of Sym021 to PD-1.

  • Procedure:

    • Recombinant PD-1 protein is immobilized on a sensor chip.

    • Sym021 antibody is flowed over the chip at various concentrations.

    • The binding and dissociation are measured in real-time by detecting changes in the refractive index at the chip surface.

    • Data are fitted to a 1:1 Langmuir binding model to calculate the kinetic constants.[10]

Mandatory Visualization

PD1_Signaling_Pathway cluster_tcell T-Cell cluster_apc Tumor Cell / APC TCR TCR PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway TCR->RAS_RAF_MEK_ERK Promotes CD28 CD28 CD28->PI3K_AKT Activates PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits T_Cell_Activation T-Cell Activation, Survival, Proliferation PI3K_AKT->T_Cell_Activation Promotes RAS_RAF_MEK_ERK->T_Cell_Activation Promotes SHP2->PI3K_AKT Dephosphorylates (Inhibits) MHC MHC MHC->TCR Signal 1: Antigen Presentation CD80_86 CD80/86 CD80_86->CD28 Signal 2: Co-stimulation PDL1 PD-L1 / PD-L2 PDL1->PD1 Inhibitory Signal Sym021 Sym021 Sym021->PD1 Blocks Binding

Caption: PD-1 signaling pathway and the inhibitory action of Sym021.

Part 2: CCL21 - A Chemokine in the Tumor Microenvironment

Chemokine (C-C motif) ligand 21 (CCL21), also known as secondary lymphoid tissue chemokine (SLC), is a small cytokine that plays a fundamental role in directing the migration of immune cells. In cancer, CCL21 has a dual role, capable of both promoting anti-tumor immunity and contributing to tumor progression.

Mechanism of Action

CCL21 exerts its effects by binding to the G-protein coupled receptor CCR7, which is expressed on various immune cells, including naive T cells, regulatory T cells, and mature dendritic cells (DCs). This interaction is crucial for the homing of these cells to secondary lymphoid organs and to sites of inflammation, including tumors. By creating a chemotactic gradient, CCL21 can recruit anti-tumor immune cells into the tumor microenvironment. Conversely, some tumor cells can hijack this axis to facilitate metastasis to lymph nodes.

Data Presentation

Table 3: In Vitro Chemotaxis Assays with CCL21

Cell TypeCCL21 ConcentrationAssay TypeOutcome
T-Cells100 nMTranswell MigrationServes as an effective chemoattractant for T-cell migration.
Dendritic Cells100 nM3D Migration ChamberInduces directed migration of mature dendritic cells.
Physiological concentrations of CCL21 are effective in guiding immune cell migration.[11][12][13]

Table 4: Phase 1 Clinical Trial of CCL21-Gene Modified Dendritic Cells in NSCLC

ParameterDetails
Therapeutic Agent Autologous dendritic cells transduced ex vivo with an adenoviral vector encoding CCL21.
Route of Administration Intratumoral injection.
Objective To assess the safety and biological activity of inducing a local CCL21 gradient to recruit immune cells.
Outcome The approach was found to be safe and resulted in the induction of anti-tumor immune responses.
This trial provides a rationale for using CCL21 to enhance immune cell infiltration into tumors.
Experimental Protocols

1. Generation of CCL21-Gene Modified Dendritic Cells:

  • Objective: To produce a cellular therapy capable of delivering CCL21 directly to the tumor site.

  • Procedure:

    • Mononuclear cells are collected from the patient via leukapheresis.

    • Monocytes are isolated and differentiated into immature dendritic cells using GM-CSF and IL-4.

    • DCs are then transduced with a clinical-grade adenoviral vector that carries the gene for CCL21.

    • The transduced CCL21-DCs are harvested, washed, and prepared for intratumoral injection.

    • Quality control checks include viability, phenotype confirmation by flow cytometry, and measurement of CCL21 secretion.

2. In Vitro T-Cell Chemotaxis (Transwell) Assay:

  • Objective: To quantify the migratory response of T cells to a CCL21 gradient.

  • Procedure:

    • A Transwell insert with a porous membrane is placed in a well of a culture plate.

    • The lower chamber is filled with media containing CCL21 at a specific concentration (e.g., 100 nM).

    • A suspension of T cells is added to the upper chamber (the Transwell insert).

    • The plate is incubated for several hours to allow the cells to migrate through the pores towards the chemokine.

    • The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry or cell counting.

Mandatory Visualization

CCL21_CCR7_Signaling cluster_cell Immune Cell / Cancer Cell CCR7 CCR7 Receptor G_Protein G-Protein CCR7->G_Protein Activates PI3K PI3K G_Protein->PI3K ERK ERK1/2 G_Protein->ERK STAT3 STAT3 G_Protein->STAT3 via JAK AKT AKT PI3K->AKT Cell_Response Cell Migration Survival Proliferation AKT->Cell_Response ERK->Cell_Response STAT3->Cell_Response CCL21 CCL21 CCL21->CCR7 Binds

Caption: The CCL21/CCR7 signaling pathway leading to cellular responses.

References

The Pharmacology of C-021: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-021 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). It has emerged as a significant research tool for investigating the role of the CCR4 signaling pathway in various physiological and pathological processes, most notably in the context of neuropathic pain. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on its effects in preclinical models of neuropathic pain. The information is compiled from peer-reviewed scientific literature to support further research and development efforts.

Core Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to and inhibiting the CCR4 receptor. This receptor is a key component of the chemokine signaling pathway, which is critically involved in immune cell trafficking and inflammatory responses. The primary ligands for CCR4 are the chemokines CCL17 (TARC) and CCL22 (MDC). In the context of neuropathic pain, another chemokine, CCL2 (MCP-1), has also been shown to act through CCR4 to produce pain-like behaviors.[1]

By blocking CCR4, this compound disrupts the downstream signaling cascades initiated by these chemokines. In preclinical models of neuropathic pain, this antagonism has been shown to reduce neuroinflammation, particularly the activation of microglia in the spinal cord.[1] This, in turn, alleviates hypersensitivity to mechanical and thermal stimuli. Furthermore, this compound has been demonstrated to enhance the analgesic effects of opioids like morphine and buprenorphine and to delay the development of opioid tolerance.[1]

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound, including detailed absorption, distribution, metabolism, and excretion (ADME) studies in vivo, are not extensively available in the public domain. However, in vitro data provides some insight into its metabolic stability.

Table 1: In Vitro Pharmacokinetic Profile of this compound

ParameterValueSpeciesSource
Intrinsic Clearance (CLint)17,377 mL/h/kgHuman[2]
MethodIn vitro oxidative metabolic stability in human liver microsomes[2]

Note: The high intrinsic clearance value suggests that this compound is likely subject to significant first-pass metabolism in the liver.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily characterized by its ability to inhibit chemokine-induced cell migration and its in vivo efficacy in animal models of neuropathic pain.

Table 2: In Vitro Pharmacodynamic Profile of this compound

ParameterSpeciesIC50AssaySource
Chemotaxis InhibitionHuman140 nM[2]
Chemotaxis InhibitionMouse39 nM[2]
[35S]GTPγS Binding InhibitionHuman18 nMCCL22-induced[2]

Table 3: In Vivo Dose-Response of this compound in a Mouse Model of Neuropathic Pain (Chronic Constriction Injury)

Route of AdministrationDoseEffect on Tactile Hypersensitivity (von Frey test)Effect on Thermal Hypersensitivity (Cold Plate test)Source
Intrathecal (i.t.)10 µg/5 µlSignificant attenuation 1h post-injectionSignificant attenuation 1h post-injection[1]
Intrathecal (i.t.)20 µg/5 µlSignificant attenuation 1h post-injectionSignificant attenuation 1h post-injection[1]
Intrathecal (i.t.)30 µg/5 µlMost robust attenuation 1h post-injectionSignificant attenuation 1h post-injection[1]
Intraperitoneal (i.p.)1 mg/kgNo significant effectNo significant effect[1]
Intraperitoneal (i.p.)5 mg/kgSignificant attenuation 1h post-injectionSignificant attenuation 1h post-injection[1]
Intraperitoneal (i.p.)10 mg/kgSignificant attenuation 1h post-injectionSignificant attenuation 1h post-injection[1]
Intraperitoneal (i.p.)20 mg/kgSignificant attenuation 1h post-injectionSignificant attenuation 1h post-injection[1]

Table 4: Effect of this compound on Opioid Analgesia in a Mouse Model of Neuropathic Pain

Treatment GroupEffect on Morphine AnalgesiaEffect on Buprenorphine AnalgesiaSource
This compound (30 µg/5 µl, i.t.) + Morphine (1 µg/5 µl, i.t.)Potentiated the effects in von Frey and cold plate testsN/A[3]
This compound (30 µg/5 µl, i.t.) + Buprenorphine (1 µg/5 µl, i.t.)N/AIncreased buprenorphine-induced analgesia in von Frey and cold plate tests[3]

Table 5: Effect of this compound on Biomarkers in the Spinal Cord of Mice with Neuropathic Pain

BiomarkerEffect of this compound TreatmentMethodSource
Iba-1 (microglial activation marker)Prevented the increase in protein levelWestern Blot[1]
GFAP (astrocyte activation marker)No significant effect on protein levelWestern Blot[1]
CCL2Diminished the levelWestern Blot[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

This protocol is based on the method described by Bennett and Xie.

  • Anesthesia: Anesthetize adult male Swiss mice with isoflurane.

  • Surgical Procedure:

    • Make a small incision on the lateral surface of the mid-thigh.

    • Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

    • Place four loose ligatures (e.g., 5-0 chromic gut) around the sciatic nerve, approximately 1 mm apart.

    • The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

    • Close the muscle layer and skin with sutures.

  • Post-operative Care: House the animals individually with free access to food and water. Monitor for signs of distress.

  • Behavioral Testing: Assess tactile and thermal hypersensitivity starting from day 7 post-surgery.

Intrathecal (i.t.) Injection in Mice
  • Animal Restraint: Gently restrain the unanesthetized mouse.

  • Injection Site: Identify the intervertebral space between the L5 and L6 vertebrae.

  • Injection:

    • Use a 30-gauge needle connected to a 10 µl Hamilton syringe.

    • Insert the needle into the identified intervertebral space.

    • A characteristic tail-flick reflex indicates successful entry into the intrathecal space.

    • Inject the desired volume (e.g., 5 µl) of this compound solution or vehicle.

Western Blot for Iba-1 and GFAP in Spinal Cord Tissue
  • Tissue Collection and Preparation:

    • Euthanize mice and collect the lumbar spinal cord.

    • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-20% gradient gel).

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

      • Rabbit anti-Iba-1 (e.g., 1:1000)

      • Mouse anti-GFAP (e.g., 1:1000)

      • Mouse anti-β-actin (loading control, e.g., 1:5000)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Signaling Pathway of this compound in Neuropathic Pain

C021_Mechanism_of_Action Nerve_Injury Nerve Injury (e.g., CCI) CCL2 CCL2 Release Nerve_Injury->CCL2 CCR4 CCR4 Receptor (on Microglia) CCL2->CCR4 Binds Microglia_Activation Microglial Activation (Iba-1 Upregulation) CCR4->Microglia_Activation C021 This compound C021->CCR4 Blocks Opioid_Analgesia Opioid Analgesia C021->Opioid_Analgesia Enhances Opioid_Tolerance Opioid Tolerance C021->Opioid_Tolerance Delays Neuroinflammation Neuroinflammation Microglia_Activation->Neuroinflammation Microglia_Activation->Opioid_Tolerance Promotes Neuropathic_Pain Neuropathic Pain (Hypersensitivity) Neuroinflammation->Neuropathic_Pain

Caption: this compound mechanism in neuropathic pain.

Experimental Workflow for In Vivo Efficacy Testing of this compound

C021_In_Vivo_Workflow CCI_Surgery Chronic Constriction Injury (CCI) Surgery on Mice Neuropathic_Pain_Development Development of Neuropathic Pain (7 days) CCI_Surgery->Neuropathic_Pain_Development Baseline_Testing Baseline Behavioral Testing (von Frey, Cold Plate) Neuropathic_Pain_Development->Baseline_Testing C021_Administration This compound or Vehicle Administration (i.t. or i.p.) Baseline_Testing->C021_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing (1h, 4h, 24h) C021_Administration->Post_Treatment_Testing Data_Analysis Data Analysis Post_Treatment_Testing->Data_Analysis

Caption: In vivo efficacy testing workflow for this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the CCR4 receptor in neuropathic pain and other inflammatory conditions. Its ability to antagonize CCR4, reduce microglial activation, and modulate opioid analgesia highlights the therapeutic potential of targeting this chemokine pathway. While further studies are needed to fully characterize its pharmacokinetic profile and to establish its safety and efficacy in more complex models, the existing data provide a strong foundation for its use in preclinical research. This guide offers a detailed summary of the current understanding of this compound's pharmacology to aid researchers in designing and interpreting future studies.

References

C-021: A CCR4 Antagonist as a Research Tool for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in the field of immunology, particularly in the context of autoimmune diseases. This receptor, primarily expressed on Th2, regulatory T (Treg), and Th17 cells, plays a pivotal role in mediating the migration of these key immune cell populations to sites of inflammation. The dysregulation of this migratory process is a hallmark of many autoimmune disorders. C-021, a potent and selective antagonist of CCR4, presents a valuable pharmacological tool for investigating the role of the CCR4 signaling axis in the pathophysiology of autoimmune diseases and for exploring the therapeutic potential of its blockade. This technical guide provides a comprehensive overview of this compound as a research tool, including its mechanism of action, experimental protocols for its use in preclinical models, and a summary of the quantitative data supporting the role of CCR4 in autoimmunity.

The Role of CCR4 in Autoimmune Diseases

CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), are integral to the orchestration of immune responses. In the context of autoimmunity, this signaling axis is frequently implicated in the recruitment of pathogenic lymphocytes to target tissues, thereby perpetuating inflammation and tissue damage.

Systemic Lupus Erythematosus (SLE): In patients with active SLE, there is a higher expression of CCR4 on peripheral blood CD4+ T lymphocytes, which significantly correlates with disease activity scores.[1][2] This suggests that Th2-mediated immune responses, facilitated by CCR4, are predominant in the active state of SLE.[1][2]

Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) model of MS, CCR4 and its ligands are upregulated in the central nervous system (CNS).[3] Studies have shown that CCR4 is crucial for the development of EAE, with evidence pointing to its role in regulating the function of dendritic cells (DCs) and inflammatory macrophages.[4][5] Specifically, CCR4 expression on DCs is required for the production of GM-CSF and IL-23, key cytokines in the pathogenesis of EAE.[4]

Rheumatoid Arthritis (RA): In juvenile rheumatoid arthritis, an accumulation of CCR4+ T cells is observed in the synovial fluid, particularly early in the disease process.[6] These CCR4-expressing T cells in the joints may contribute to the local inflammatory milieu.

Autoimmune Diabetes: Research in the non-obese diabetic (NOD) mouse model has demonstrated that CCR4 expression marks a pathogenic population of autoimmune T cells.[7] Neutralization of the CCR4 ligand MDC led to a significant reduction of CCR4-positive T cells within pancreatic infiltrates and inhibited the development of insulitis and diabetes.[7]

This compound: A Selective CCR4 Antagonist

This compound is a small molecule antagonist that selectively binds to the CCR4 receptor, thereby blocking the binding of its natural ligands, CCL17 and CCL22. This inhibition prevents the downstream signaling cascade that leads to chemotaxis and immune cell activation. While the primary published research on this compound has focused on its efficacy in animal models of neuropathic pain, its mechanism of action as a CCR4 antagonist makes it a highly relevant tool for studying autoimmune diseases.

Mechanism of Action of CCR4 Antagonism

The binding of CCL17 or CCL22 to CCR4 on immune cells, such as T helper cells and regulatory T cells, initiates a signaling cascade that is crucial for cell migration and activation. This process is central to the inflammatory response in autoimmune diseases.

Ligand CCL17 / CCL22 CCR4 CCR4 Receptor Ligand->CCR4 Binds to G_protein G-protein Activation CCR4->G_protein Activates C021 This compound C021->CCR4 Blocks Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Signaling Chemotaxis Cell Migration & Activation Signaling->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation

CCR4 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the role of CCR4 in autoimmune diseases.

Table 1: CCR4 Expression in Systemic Lupus Erythematosus

Patient GroupCCR4 Expression on CD4+ T cells (%)Correlation with SLEDAIReference
Active SLE11.0 ± 0.7Significant Positive Correlation[2]
Inactive SLE5.7 ± 1.1-[2]
Healthy Controls5.4 ± 0.4-[2]

Table 2: Plasma CCL22 Concentration in Systemic Lupus Erythematosus

Patient GroupPlasma CCL22 (ng/L)Correlation with SLEDAIReference
SLE Patients227.03 ± 122.84Negative Correlation (r = -0.308)[8]
Healthy Controls369.53 ± 79.10-[8]
SLE with Lupus Nephritis168.09 ± 61.83-[8]
SLE without Lupus Nephritis292.77 ± 163.45-[8]

Experimental Protocols for this compound in an EAE Mouse Model

The following provides a detailed methodology for a hypothetical experiment to evaluate the efficacy of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.

EAE Induction and this compound Treatment Workflow

Start Day 0: EAE Induction (MOG35-55 + CFA) PTX Day 0 & 2: Pertussis Toxin (i.p.) Start->PTX Treatment_Start Day 3: Initiate Treatment PTX->Treatment_Start C021_Group This compound (e.g., 10 mg/kg, i.p., daily) Treatment_Start->C021_Group Vehicle_Group Vehicle Control (i.p., daily) Treatment_Start->Vehicle_Group Monitoring Daily Monitoring: Clinical Score & Weight C021_Group->Monitoring Vehicle_Group->Monitoring Endpoint Day 21 (or peak disease): Endpoint Analysis Monitoring->Endpoint

Workflow for EAE Induction and this compound Treatment.

1. Animals:

  • Female C57BL/6 mice, 8-12 weeks old.

2. EAE Induction:

  • On day 0, mice are immunized subcutaneously with an emulsion containing 200 µg of myelin oligodendrocyte glycoprotein (MOG)35-55 peptide in complete Freund's adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

  • On days 0 and 2, mice receive an intraperitoneal (i.p.) injection of 200 ng of pertussis toxin.

3. This compound Administration:

  • This compound is dissolved in a suitable vehicle (e.g., DMSO and saline).

  • Prophylactic treatment: this compound (e.g., 1, 5, or 10 mg/kg) or vehicle is administered daily via i.p. injection starting from day 3 post-immunization.

  • Therapeutic treatment: this compound or vehicle administration begins upon the onset of clinical signs (e.g., clinical score of 1).

4. Clinical Assessment:

  • Mice are monitored daily for clinical signs of EAE and body weight.

  • Clinical scoring is performed on a scale of 0-5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund

5. Endpoint Analysis (at peak of disease or a pre-determined time point):

  • Histopathology: Spinal cords are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for inflammation and Luxol fast blue (LFB) for demyelination.

  • Immunohistochemistry: Spinal cord sections are stained for immune cell markers (e.g., CD4 for T cells, F4/80 for macrophages/microglia).

  • Flow Cytometry: Mononuclear cells are isolated from the CNS and spleen and analyzed for the frequency and phenotype of different immune cell populations (e.g., CD4+, CD8+, Foxp3+ Treg, IL-17+ Th17, IFN-γ+ Th1 cells).

  • Cytokine Analysis: Splenocytes are restimulated in vitro with MOG35-55 peptide, and supernatants are analyzed for cytokine production (e.g., IL-17, IFN-γ, IL-4, IL-10) by ELISA or multiplex assay.

Conclusion

This compound, as a selective CCR4 antagonist, represents a powerful research tool for dissecting the role of the CCR4-CCL17/CCL22 axis in the pathogenesis of autoimmune diseases. The strong evidence implicating CCR4 in the recruitment of pathogenic immune cells in various autoimmune conditions provides a solid rationale for investigating the therapeutic potential of its blockade. The experimental protocols outlined in this guide offer a framework for researchers to explore the in vivo efficacy of this compound in relevant preclinical models. Such studies will be instrumental in validating CCR4 as a therapeutic target and in advancing the development of novel treatments for autoimmune diseases.

References

The Biological Activity and Molecular Targets of C-021: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-021 dihydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3][4] This technical guide provides a comprehensive overview of the biological activity, molecular targets, and experimental methodologies associated with this compound, designed for professionals in the fields of drug discovery and biomedical research. The information presented herein is curated from publicly available research and technical data.

Physicochemical Properties of this compound Dihydrochloride

PropertyValue
Chemical Name 2-[1,4'-Bipiperidin]-1'-yl-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine dihydrochloride[2][4]
Molecular Formula C₂₇H₄₁N₅O₂·2HCl[3]
Molecular Weight 540.57 g/mol [2][3][4]
Purity ≥98%[2][4]
Solubility Soluble to 50 mM in water and to 100 mM in DMSO
CAS Number 1784252-84-1[2][3]

Biological Activity and Molecular Target

The primary molecular target of this compound is the C-C chemokine receptor 4 (CCR4), a G-protein coupled receptor (GPCR). CCR4 is expressed on various immune cells, including T-helper 2 (Th2) cells, regulatory T cells (Tregs), and some cancer cells.[5][6][7] The natural ligands for CCR4 are the chemokines CCL17 (also known as TARC) and CCL22 (also known as MDC).[6][7] The interaction of these chemokines with CCR4 plays a crucial role in mediating the migration of these immune cells to sites of inflammation and into the tumor microenvironment.[7]

This compound exerts its biological effect by competitively inhibiting the binding of CCL17 and CCL22 to CCR4, thereby blocking the downstream signaling pathways that lead to cellular chemotaxis.[1][5]

Quantitative Data on Biological Activity

The inhibitory activity of this compound has been quantified in several key functional assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potency of this compound in blocking CCR4-mediated responses.

AssaySpeciesIC₅₀ (nM)
Chemotaxis Inhibition Human140[1]
Mouse39[1]
[³⁵S]GTPγS Binding Inhibition (CCL22-induced) Human18[1]

Experimental Protocols

Chemotaxis Assay

This protocol is adapted from a study investigating the effect of this compound on cutaneous T-cell lymphoma (CTCL) cell lines.[5]

Objective: To determine the inhibitory effect of this compound on the migration of CCR4-expressing cells towards a CCL17 or CCL22 gradient.

Materials:

  • Cells: Human CTCL cell lines MJ (Mycosis Fungoides derived) and HuT 78 (Sézary Syndrome derived), cultured in appropriate media.[5]

  • Chemokines: Recombinant human CCL17 and CCL22.

  • Inhibitor: this compound dihydrochloride dissolved in DMSO.

  • Assay Plates: Transwell plates (e.g., 24-well with 5 µm pore size inserts).

  • Assay Buffer: Serum-free RPMI 1640 medium.

  • Cell Viability Assay: (e.g., Trypan blue exclusion).

  • Detection Method: Cell counting or a fluorescence-based method.

Procedure:

  • Cell Preparation:

    • Culture MJ and HuT 78 cells to a sufficient density.

    • Prior to the assay, harvest the cells and resuspend them in serum-free RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

    • Check cell viability.

  • Inhibitor Pre-incubation:

    • Treat the cell suspension with varying concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.[5]

  • Assay Setup:

    • Add different concentrations of CCL17 or CCL22 to the lower wells of the Transwell plate in serum-free RPMI 1640 medium. Include a negative control with medium alone.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the top of each Transwell insert.

  • Incubation:

    • Incubate the plates for 3 hours at 37°C in a humidified incubator with 5% CO₂.

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Count the number of migrated cells using a hemocytometer or a cell counter. Alternatively, a fluorescence-based assay can be used by pre-labeling the cells with a fluorescent dye.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

[³⁵S]GTPγS Binding Assay

This is a generalized protocol for a GTPγS binding assay with a GPCR.

Objective: To measure the ability of this compound to inhibit agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Membrane Preparation: Cell membranes prepared from a cell line overexpressing human CCR4.

  • Agonist: Human CCL22.

  • Inhibitor: this compound dihydrochloride.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.

  • Scintillation Counter: For detecting radioactivity.

  • Filter Plates: (e.g., 96-well glass fiber filter plates).

Procedure:

  • Reaction Mixture Preparation:

    • In each well of a 96-well plate, combine the cell membrane preparation, varying concentrations of this compound or vehicle, and the agonist (CCL22).

    • Pre-incubate for a defined period at room temperature.

  • Initiation of Reaction:

    • Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation:

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Detection:

    • Dry the filter plates and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of excess non-radiolabeled GTPγS) from total binding.

    • Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data with a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

CCR4 Signaling Pathway

The binding of CCL17 or CCL22 to CCR4 activates the coupled heterotrimeric G-protein (typically Gαi). This leads to the dissociation of the Gαi and Gβγ subunits, which then modulate the activity of downstream effector molecules. Key downstream events include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. Furthermore, CCR4 signaling can activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration. This compound blocks the initial step of this cascade by preventing ligand binding.

CCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_cytoplasm CCR4 CCR4 G_protein Gαiβγ CCR4->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase cAMP_decrease ↓ cAMP AC->cAMP_decrease CCL17_22 CCL17 / CCL22 CCL17_22->CCR4 Binds C021 This compound C021->CCR4 Inhibits G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC ERK_activation ERK Activation Ca2_release->ERK_activation PKC->ERK_activation Chemotaxis Chemotaxis ERK_activation->Chemotaxis

Caption: CCR4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Chemotaxis Inhibition Assay

The following diagram illustrates the key steps in the chemotaxis inhibition assay used to evaluate the potency of this compound.

Chemotaxis_Workflow start Start cell_prep Prepare CCR4+ Cell Suspension start->cell_prep inhibitor_incubation Pre-incubate cells with This compound or Vehicle cell_prep->inhibitor_incubation setup_transwell Set up Transwell Plate (Chemokine in lower well) inhibitor_incubation->setup_transwell add_cells Add cells to -upper chamber setup_transwell->add_cells incubation Incubate for 3 hours at 37°C add_cells->incubation quantify Quantify Migrated Cells incubation->quantify analysis Calculate % Inhibition and determine IC₅₀ quantify->analysis end End analysis->end

Caption: Workflow for the this compound chemotaxis inhibition assay.

Logical Relationship: this compound Mechanism of Action

This diagram outlines the logical flow of this compound's mechanism of action, from target binding to the ultimate biological response.

MoA_Logic C021 This compound CCR4 CCR4 Receptor C021->CCR4 Binds to Ligand_Binding CCL17/CCL22 Binding C021->Ligand_Binding Blocks GPCR_Activation G-Protein Activation CCR4->GPCR_Activation Leads to Ligand_Binding->CCR4 Downstream_Signaling Downstream Signaling (Ca²⁺ flux, ERK activation) GPCR_Activation->Downstream_Signaling Chemotaxis Cell Migration Downstream_Signaling->Chemotaxis

Caption: Logical flow of this compound's mechanism of action.

In Vivo Studies

This compound has demonstrated efficacy in several preclinical in vivo models, highlighting its therapeutic potential.

  • Neuropathic Pain: In a mouse model of neuropathic pain, both intrathecal and intraperitoneal administration of this compound dose-dependently reduced pain-related behaviors.[8][9]

  • Cutaneous T-cell Lymphoma (CTCL): this compound inhibited tumor growth in a CTCL xenograft mouse model.[5]

  • Alloreactive Responses: The compound has been used to investigate the role of CCR4 in lung rejection, indicating its potential in transplantation medicine.

Conclusion

This compound is a well-characterized, potent antagonist of the CCR4 receptor with demonstrated activity in both in vitro and in vivo models. Its ability to inhibit chemotaxis of key immune cell populations makes it a valuable research tool and a potential therapeutic candidate for a range of inflammatory diseases and cancers where CCR4 signaling is implicated. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the utility of this compound.

References

The CCR4 Antagonist C-021: A Technical Overview of its Interaction with Chemokines CCL17 and CCL22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-021 is a potent and selective small molecule antagonist of the C-C chemokine receptor 4 (CCR4). This receptor, primarily expressed on Th2 cells, regulatory T cells (Tregs), and cutaneous lymphocyte-associated antigen-positive (CLA+) T cells, plays a pivotal role in mediating immune responses. Its endogenous ligands, CCL17 (also known as TARC) and CCL22 (also known as MDC), are key chemoattractants involved in the recruitment of these cell types to sites of inflammation. The CCL17/CCL22-CCR4 axis is a critical pathway in the pathogenesis of various allergic inflammatory diseases, autoimmune disorders, and certain types of cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the interaction of this compound with CCL17 and CCL22, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks.

Data Presentation

The following tables summarize the available quantitative data for the interaction of this compound with the CCR4 receptor and its ligands.

Table 1: In Vitro Functional Activity of this compound

Assay TypeLigandSpeciesCell Line/SystemIC50 (nM)Reference(s)
Chemotaxis-HumanCCR4-expressing B300-19 cells140[1][2][3]
Chemotaxis-MouseCCR4-expressing B300-19 cells39[1][2][3]
[³⁵S]GTPγS BindingCCL22Human-18[1][2][3]

Core Mechanism of Action

This compound is a class I CCR4 antagonist, which is believed to bind to an extracellular portion of the CCR4 receptor[5]. By binding to this allosteric site, this compound prevents the conformational changes induced by the binding of CCL17 and CCL22, thereby inhibiting downstream signaling pathways. This blockade of CCR4 activation effectively abrogates the chemotactic response of CCR4-expressing cells to gradients of these chemokines.

Signaling Pathways

The interaction of CCL17 and CCL22 with CCR4 initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the activation of downstream pathways such as the phosphatidylinositol 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately result in cellular responses including chemotaxis, cell proliferation, and cytokine production. This compound, by antagonizing CCR4, blocks these signaling cascades.

CCL17 CCL17 CCR4 CCR4 CCL17->CCR4 CCL22 CCL22 CCL22->CCR4 G_protein Gi/o CCR4->G_protein Activation C021 This compound C021->CCR4 AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation MAPK MAPK G_protein->MAPK Activation cAMP cAMP AC->cAMP Akt Akt PI3K->Akt Activation Chemotaxis Chemotaxis Akt->Chemotaxis Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation MAPK->Chemotaxis MAPK->Cell_Proliferation Cytokine_Production Cytokine Production MAPK->Cytokine_Production

Figure 1: this compound Antagonism of CCR4 Signaling

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of this compound with CCL17 and CCL22 are provided below. These protocols are based on established methods in the field.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Objective: To determine the inhibitory effect of this compound on CCL17- or CCL22-induced G-protein activation through CCR4.

Materials:

  • Membrane preparations from cells expressing human CCR4.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP (Guanosine 5'-diphosphate).

  • Recombinant human CCL17 and CCL22.

  • This compound.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Thaw the CCR4-expressing cell membrane preparations on ice.

  • Prepare a reaction mixture containing the cell membranes (5-20 µg protein), GDP (10 µM), and varying concentrations of this compound in the assay buffer.

  • Add either CCL17 or CCL22 to the reaction mixture at a concentration that elicits a submaximal response (typically around the EC₈₀).

  • Pre-incubate the mixture for 15-30 minutes at 30°C.

  • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

  • Incubate for 60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding at each concentration of this compound and determine the IC₅₀ value.

cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis Membranes CCR4 Membranes Reaction_mix Reaction Mixture (Membranes, this compound, Ligand, GDP) Membranes->Reaction_mix C021_dilutions This compound Serial Dilutions C021_dilutions->Reaction_mix Ligand CCL17 or CCL22 Ligand->Reaction_mix Add_GTPgS Add [³⁵S]GTPγS Reaction_mix->Add_GTPgS Incubate Incubate at 30°C Add_GTPgS->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50

Figure 2: [³⁵S]GTPγS Binding Assay Workflow
Chemotaxis Assay

This assay measures the ability of cells to migrate along a chemical gradient.

Objective: To assess the inhibitory effect of this compound on the migration of CCR4-expressing cells towards a CCL17 or CCL22 gradient.

Materials:

  • CCR4-expressing cells (e.g., B300-19 transfectants, human T-cell lines, or primary T-cells).

  • Recombinant human or mouse CCL17 and CCL22.

  • This compound.

  • Chemotaxis chambers (e.g., Transwell™ plates with 5 µm pore size polycarbonate membranes).

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Cell viability dye (e.g., Calcein-AM).

  • Fluorescence plate reader.

Procedure:

  • Culture CCR4-expressing cells and harvest them in the exponential growth phase.

  • Wash the cells and resuspend them in assay medium at a concentration of 1-5 x 10⁶ cells/mL.

  • Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

  • In the lower chamber of the chemotaxis plate, add assay medium containing different concentrations of CCL17 or CCL22.

  • Place the Transwell™ insert into the lower chamber.

  • Add the this compound-pre-incubated cell suspension to the upper chamber of the insert.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • At the end of the incubation, carefully remove the insert.

  • Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber using a plate reader.

  • Calculate the percent inhibition of chemotaxis for each this compound concentration and determine the IC₅₀ value.

cluster_setup Assay Setup cluster_migration Cell Migration cluster_quantification Quantification cluster_result Result Lower_Chamber Lower Chamber: CCL17/CCL22 Gradient Membrane Porous Membrane (5µm) Upper_Chamber Upper Chamber: CCR4+ Cells + this compound Incubation Incubate at 37°C (2-4 hours) Migrated_Cells Migrated Cells in Lower Chamber Incubation->Migrated_Cells Quantify Quantify Cells (e.g., Calcein-AM) Migrated_Cells->Quantify IC50_Calc IC50 Calculation Quantify->IC50_Calc

Figure 3: Chemotaxis Assay Workflow

Conclusion

This compound is a well-characterized, potent antagonist of the CCR4 receptor, demonstrating effective inhibition of CCL22-mediated signaling and chemotaxis. While its inhibitory activity against CCL17-induced responses has been confirmed, a detailed quantitative comparison is an area for further public disclosure. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other CCR4 antagonists. The data and methodologies presented herein are intended to support researchers and drug development professionals in their efforts to further elucidate the therapeutic potential of targeting the CCL17/CCL22-CCR4 axis.

References

Methodological & Application

Application Notes and Protocols: C-021 Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-021 dihydrochloride is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key mediator in inflammatory responses and cancer metastasis.[1] This document provides detailed information on the solubility of this compound dihydrochloride, protocols for its preparation and use in in vitro assays, and an overview of the associated signaling pathways.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₇H₄₁N₅O₂·2HCl
Molecular Weight 540.57 g/mol
Appearance White to off-white solid
Purity ≥98%
Storage Conditions Store at room temperature, desiccated.

Solubility Data

This compound dihydrochloride exhibits good solubility in both dimethyl sulfoxide (DMSO) and water, making it suitable for a variety of in vitro and in vivo experimental setups.

SolventSolubilityMolar Concentration
DMSO 100 mM54.06 mg/mL
Water 50 mM27.03 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Dihydrochloride Stock Solutions

Materials:

  • This compound dihydrochloride powder

  • Anhydrous DMSO

  • Sterile deionized water

  • Vortex mixer

  • Water bath sonicator

  • Sterile microcentrifuge tubes

Procedure for preparing a 100 mM DMSO stock solution:

  • Equilibrate the this compound dihydrochloride vial to room temperature before opening.

  • To prepare a 100 mM stock solution, add 18.50 µL of DMSO per 1 mg of this compound dihydrochloride.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Procedure for preparing a 50 mM water stock solution:

  • Equilibrate the this compound dihydrochloride vial to room temperature.

  • To prepare a 50 mM stock solution, add 37.00 µL of sterile deionized water per 1 mg of this compound dihydrochloride.

  • Vortex the solution for 1-2 minutes.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (to 37°C) can also be applied.

  • Once completely dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot and store at -20°C or -80°C as described for the DMSO stock solution.

Protocol 2: In Vitro Chemotaxis Assay using this compound Dihydrochloride

This protocol describes the inhibition of CCR4-mediated cell migration using this compound dihydrochloride in a transwell assay format.

Materials:

  • CCR4-expressing cells (e.g., Hut78, MJ cells)

  • This compound dihydrochloride stock solution (e.g., 10 mM in DMSO)

  • Chemoattractants: CCL17 and CCL22 (recombinant human)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well plate

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Experimental Workflow:

G cluster_prep Cell and Reagent Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition and Analysis cell_prep 1. Prepare CCR4+ cells in assay medium c021_prep 2. Prepare serial dilutions of this compound dihydrochloride ligand_prep 3. Prepare chemoattractant (CCL17/CCL22) solution add_cells 5. Add pre-treated cells to upper transwell insert c021_prep->add_cells add_ligand 4. Add chemoattractant to lower chamber of 24-well plate ligand_prep->add_ligand incubation 6. Incubate for 3-4 hours at 37°C, 5% CO2 cell_lysis 7. Lyse migrated cells and quantify using a plate reader incubation->cell_lysis data_analysis 8. Analyze data and calculate IC50 values

Figure 1. Experimental workflow for a chemotaxis assay.

Procedure:

  • Cell Preparation:

    • Culture CCR4-expressing cells to a density of approximately 1 x 10⁶ cells/mL.

    • On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10⁷ cells/mL.

    • Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

  • Inhibitor Preparation:

    • Prepare serial dilutions of this compound dihydrochloride in the assay medium. A typical concentration range to test for IC₅₀ determination would be from 1 nM to 10 µM.[2]

    • Pre-incubate the labeled cells with the different concentrations of this compound dihydrochloride or vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.[2]

  • Assay Setup:

    • Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM CCL17 or CCL22) to the lower wells of a 24-well plate. Include wells with assay medium only as a negative control.

    • Place the transwell inserts into the wells.

    • Add 100 µL of the pre-treated cell suspension to the top of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 3-4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.

    • Alternatively, cells can be lysed, and the fluorescence of the lysate can be measured.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration of this compound dihydrochloride compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound dihydrochloride and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway

This compound dihydrochloride acts by blocking the binding of the natural chemokines, CCL17 and CCL22, to the CCR4 receptor. This inhibition prevents the activation of downstream signaling cascades that are crucial for cell migration and proliferation. One of the key pathways affected is the ERK (Extracellular signal-regulated kinase) pathway.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCL17 CCL17 CCR4 CCR4 CCL17->CCR4 Binds & Activates CCL22 CCL22 CCL22->CCR4 Binds & Activates C021 This compound C021->CCR4 Binds & Inhibits ERK ERK CCR4->ERK Activates NFkB NF-κB ERK->NFkB Activates Proliferation Cell Proliferation ERK->Proliferation Promotes MMP13 MMP13 Expression NFkB->MMP13 Increases

References

Application Notes and Protocols for In Vivo Administration of C-021 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of C-021, a CCR4 antagonist, in mouse models, based on currently available scientific literature. The protocols and data presented are intended to serve as a guide for researchers designing preclinical studies.

Introduction

This compound is a small molecule antagonist of the C-C chemokine receptor 4 (CCR4). This receptor and its ligands, CCL17 and CCL22, are implicated in various physiological and pathological processes, including immune cell trafficking, inflammation, and cancer.[1][2][3] As such, this compound is a valuable tool for investigating the role of the CCR4 signaling axis in various disease models. This document outlines detailed protocols for the in vivo administration of this compound in mice, summarizes key quantitative data from published studies, and provides visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation: this compound In Vivo Administration Parameters in Mice

The following tables summarize the dosages and administration routes of this compound used in various mouse models as reported in the scientific literature.

Route of Administration Dosage Vehicle Mouse Model Reference
Intrathecal (i.t.)10, 20, or 30 μg/5 μlWater for injectionNeuropathic Pain (Chronic Constriction Injury)[1][4]
Intraperitoneal (i.p.)1, 5, 10, or 20 mg/kgWater for injectionNeuropathic Pain (Chronic Constriction Injury)[4]
1 mg/kgPBSLung Metastases Model[5]
Subcutaneous (s.c.)15 mg/kgNot specifiedGlioblastoma (Orthotopic GL261 model)[3]
3 mg/kgPBSSickle Cell Disease[6]
Intraplantar (i.pl.)2 mMSalinePostoperative Pain (Incisional Wound Model)[7]

Experimental Protocols

Neuropathic Pain Model (Chronic Constriction Injury)

This protocol is adapted from studies investigating the effect of this compound on neuropathic pain in mice.[1][4]

a. Animal Model:

  • Adult male C57BL/6J mice are typically used.

  • Neuropathic pain is induced by Chronic Constriction Injury (CCI) of the sciatic nerve.

b. This compound Preparation and Administration:

  • Preparation: this compound dihydrochloride is dissolved in water for injection to the desired concentration.[4]

  • Intrathecal (i.t.) Administration:

    • On day 7 post-CCI, mice are administered a single injection of this compound (10, 20, or 30 μg in a 5 μl volume) between the L5 and L6 vertebrae.[4]

  • Intraperitoneal (i.p.) Administration:

    • On day 7 post-CCI, mice receive a single injection of this compound (1, 5, 10, or 20 mg/kg).[4]

c. Behavioral Testing:

  • Tactile and thermal hypersensitivity are assessed at 1, 4, and 24 hours after this compound administration.[4]

Glioblastoma Model (Orthotopic Implantation)

This protocol is based on a study evaluating the in vivo activity of this compound in a mouse model of glioblastoma.[3]

a. Animal Model:

  • GL261 glioma cells are intracranially implanted into mice.[3]

b. This compound Preparation and Administration:

  • Preparation: this compound dihydrochloride is prepared for subcutaneous injection.

  • Subcutaneous (s.c.) Administration:

    • Beginning one day after tumor cell implantation, mice are treated with 15 mg/kg this compound every other day for a total of five doses.[3]

c. Outcome Measures:

  • Median survival is the primary endpoint.

  • Analysis of immune cell infiltration (e.g., Tregs, MDSCs, CD4+, and CD8+ T cells) in the tumor microenvironment can be performed.[3]

Sickle Cell Disease Model

This protocol is derived from a study investigating the role of CCR4 in pain associated with sickle cell disease.[6]

a. Animal Model:

  • Transgenic sickle cell disease mice are used.

b. This compound Preparation and Administration:

  • Preparation: this compound dihydrochloride is dissolved in PBS.[6]

  • Subcutaneous (s.c.) Administration:

    • A single dose of 3 mg/kg this compound is injected into the neck 30 minutes prior to behavioral testing.[6]

c. Behavioral Testing:

  • Mechanical and cold hypersensitivity are assessed.[6]

Visualizations

Signaling Pathway

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17 CCL17 CCR4 CCR4 CCL17->CCR4 Binds CCL22 CCL22 CCL22->CCR4 Binds C021 This compound C021->CCR4 Blocks G_protein G-protein Signaling CCR4->G_protein Activates Downstream Downstream Effects (e.g., Chemotaxis, Ca2+ mobilization) G_protein->Downstream Leads to

Caption: this compound blocks the binding of chemokines CCL17 and CCL22 to the CCR4 receptor.

Experimental Workflow: Neuropathic Pain Model

Neuropathic_Pain_Workflow cluster_procedure Experimental Timeline cluster_actions Actions Day 0 Day 0 Day 7 Day 7 Day 0->Day 7 7 days Day 7 (1h, 4h, 24h) Day 7 (1h, 4h, 24h) Day 7->Day 7 (1h, 4h, 24h) Post-administration CCI Induce Chronic Constriction Injury (CCI) CCI->Day 0 Administer_C021 Administer this compound (i.t. or i.p.) Administer_C021->Day 7 Behavioral_Tests Perform Behavioral Tests (Tactile and Thermal Hypersensitivity) Behavioral_Tests->Day 7 (1h, 4h, 24h)

Caption: Workflow for this compound administration in a mouse model of neuropathic pain.

References

Application Notes and Protocols for C-021 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-021 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key G protein-coupled receptor (GPCR) involved in immune cell trafficking. These application notes provide a comprehensive guide for the preparation of this compound stock solutions and detailed protocols for its use in fundamental cell-based assays, including chemotaxis, cell viability, and western blotting to analyze downstream signaling pathways.

Chemical Properties of this compound Dihydrochloride

PropertyValue
Chemical Name 2-([1,4'-bipiperidin]-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine dihydrochloride
Molecular Formula C₂₇H₄₁N₅O₂·2HCl
Molecular Weight 540.57 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in dimethyl sulfoxide (DMSO).

Materials:

  • This compound dihydrochloride (Molecular Weight: 540.57 g/mol )

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Calculate the required mass of this compound:

    • To prepare a 10 mM (0.01 mol/L) stock solution, use the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass = 0.01 mol/L * 0.001 L * 540.57 g/mol = 0.0054057 g = 5.41 mg

  • Weigh this compound:

    • Accurately weigh 5.41 mg of this compound dihydrochloride powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure complete dissolution:

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[1]

Experimental Protocols

Chemotaxis Assay

This protocol outlines a transwell migration assay to assess the inhibitory effect of this compound on the chemotaxis of CCR4-expressing cells towards their ligands (e.g., CCL17 or CCL22).

Materials:

  • CCR4-expressing cells (e.g., HUT78, MJ)

  • This compound stock solution (10 mM in DMSO)

  • Chemotaxis medium (e.g., RPMI 1640 with 1% BSA)

  • Recombinant human CCL17 or CCL22

  • Transwell inserts (e.g., 24-well format, 5 or 8 µm pore size)

  • Cell counting solution (e.g., Calcein-AM) or a hemocytometer

  • Multi-well plate reader (if using a fluorescent dye)

Protocol:

  • Cell Preparation:

    • Culture CCR4-expressing cells to a sufficient density.

    • On the day of the assay, harvest the cells and resuspend them in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.

  • This compound Treatment:

    • Incubate the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for 30 minutes at 37°C. Remember to maintain a consistent final DMSO concentration across all conditions.

  • Assay Setup:

    • Add chemotaxis medium containing the chemoattractant (e.g., 100 nM CCL17 or 10 nM CCL22) to the lower chamber of the transwell plate.

    • Add chemotaxis medium without a chemoattractant to the control wells.

    • Place the transwell inserts into the wells.

    • Add 100 µL of the this compound-treated or control cell suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours.

  • Quantification of Migration:

    • After incubation, carefully remove the transwell inserts.

    • Quantify the number of migrated cells in the lower chamber. This can be done by:

      • Direct Cell Counting: Aspirating the medium from the lower chamber and counting the cells using a hemocytometer.

      • Fluorescence Measurement: If cells were pre-labeled with a fluorescent dye like Calcein-AM, measure the fluorescence of the medium in the lower chamber using a plate reader.

  • Data Analysis:

    • Calculate the percentage of chemotaxis inhibition for each this compound concentration relative to the vehicle control.

    • Plot the results to determine the IC₅₀ value of this compound.

Cell Viability (MTT) Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of this compound on the viability of adherent cells.

Materials:

  • Adherent cells

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for solubilizing formazan crystals)

  • 96-well cell culture plates

  • Multi-well plate reader (570 nm)

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viable).

    • Plot the cell viability against the this compound concentration.

Western Blot for p-ERK/Total ERK

This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK by western blotting to assess the effect of this compound on the MAPK/ERK signaling pathway downstream of CCR4.

Materials:

  • CCR4-expressing cells

  • This compound stock solution (10 mM in DMSO)

  • CCL17 or CCL22

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p-ERK1/2 and rabbit anti-ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours before treatment.

    • Pre-treat cells with the desired concentration of this compound or vehicle control for 30 minutes.

    • Stimulate the cells with CCL17 or CCL22 for 5-15 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing for Total ERK:

    • To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.

    • Incubate the membrane in stripping buffer.

    • Wash the membrane and repeat the immunoblotting protocol starting from the blocking step, using the total ERK primary antibody.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample to determine the level of ERK activation.

Visualizations

C021_Preparation_Workflow cluster_prep Stock Solution Preparation Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO 5.41 mg Vortex Vortex Dissolve in DMSO->Vortex 1 mL Aliquot Aliquot Vortex->Aliquot Store Store Aliquot->Store -20°C or -80°C

Caption: Workflow for preparing a 10 mM this compound stock solution.

CCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR4 CCR4 G_protein Gαi/Gβγ CCR4->G_protein Activates PLC PLC G_protein->PLC Gαi activates PI3K PI3Kγ G_protein->PI3K Gβγ activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis ERK ERK PKC->ERK Akt Akt PI3K->Akt Akt->ERK ERK->Chemotaxis C021 This compound C021->CCR4 Blocks Ligand CCL17/CCL22 Ligand->CCR4 Binds

Caption: Simplified CCR4 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: C-021 for Neuropathic Pain in a Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C-021, a potent and selective CC chemokine receptor 4 (CCR4) antagonist, in a preclinical mouse model of neuropathic pain. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from nerve injury, remains a significant clinical challenge with limited effective treatment options.[1][2] Emerging research has highlighted the crucial role of chemokine signaling pathways in the development and maintenance of neuropathic pain.[1][2][3] Specifically, the interaction between chemokine (C-C motif) ligand 2 (CCL2) and its receptor CCR4 has been identified as a key signaling axis in the pathophysiology of pain hypersensitivity.[1][2] this compound is a small molecule antagonist of CCR4 that has shown promise in preclinical models by attenuating pain-related behaviors.[1][2]

Mechanism of Action

This compound exerts its analgesic effects by blocking the CCL2/CCR4 signaling pathway.[1] Following peripheral nerve injury, there is a significant upregulation of CCL2 in the spinal cord.[1][2] CCL2, by binding to CCR4 on neurons and glial cells, contributes to central sensitization and the development of tactile and thermal hypersensitivity.[1] this compound competitively inhibits this interaction, thereby reducing the activation of downstream signaling cascades responsible for pain transmission and neuroinflammation.[1][3]

cluster_0 Neuropathic Pain Pathophysiology cluster_1 Therapeutic Intervention Nerve Injury Nerve Injury CCL2 Upregulation CCL2 Upregulation Nerve Injury->CCL2 Upregulation CCR4 Activation CCR4 Activation CCL2 Upregulation->CCR4 Activation binds to Central Sensitization Central Sensitization CCR4 Activation->Central Sensitization CCR4 Blockade CCR4 Blockade Pain Hypersensitivity Pain Hypersensitivity Central Sensitization->Pain Hypersensitivity This compound This compound This compound->CCR4 Blockade antagonizes Reduced Sensitization Reduced Sensitization CCR4 Blockade->Reduced Sensitization Analgesia Analgesia Reduced Sensitization->Analgesia

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the effective dosage of this compound in a Chronic Constriction Injury (CCI) mouse model of neuropathic pain, as determined by behavioral assays.

Table 1: Intrathecal (i.t.) Administration of this compound [1]

Dose (µg/5 µl)Effect on Mechanical Allodynia (von Frey Test)Effect on Thermal Hypersensitivity (Cold Plate Test)
10Significant reductionSignificant reduction
20Dose-dependent, significant reductionDose-dependent, significant reduction
30Maximum significant reductionMaximum significant reduction

Table 2: Intraperitoneal (i.p.) Administration of this compound [1]

Dose (mg/kg)Effect on Mechanical Allodynia (von Frey Test)Effect on Thermal Hypersensitivity (Cold Plate Test)
1Moderate reductionModerate reduction
5Significant reductionSignificant reduction
10Significant, sustained reductionSignificant, sustained reduction
20Maximum significant reductionMaximum significant reduction

Experimental Protocols

This compound Preparation for In Vivo Administration

Materials:

  • This compound dihydrochloride

  • Sterile, pyrogen-free water for injection (for i.t.) or sterile saline (for i.p.)

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Protocol:

  • For intrathecal administration, dissolve this compound in sterile, pyrogen-free water to the desired final concentrations (e.g., 2, 4, and 6 µg/µl to achieve doses of 10, 20, and 30 µg in a 5 µl injection volume).

  • For intraperitoneal administration, dissolve this compound in sterile saline to the desired final concentrations (e.g., 0.1, 0.5, 1, and 2 mg/ml to achieve doses of 1, 5, 10, and 20 mg/kg in a 10 ml/kg injection volume).

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Prepare fresh on the day of the experiment.

Chronic Constriction Injury (CCI) Mouse Model

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • 4-0 silk or chromic gut sutures

  • Wound clips or sutures for skin closure

  • Heating pad

  • Antiseptic solution

Protocol:

  • Anesthetize the mouse using isoflurane.

  • Shave and disinfect the surgical area on the lateral surface of the mid-thigh.

  • Make a small skin incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

  • Proximal to the nerve's trifurcation, place four loose ligatures of 4-0 suture around the sciatic nerve with about 1 mm spacing between them.

  • Tighten the ligatures until a brief twitch of the hind limb is observed. The ligatures should constrict the nerve without arresting circulation.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the animals to recover on a heating pad.

  • Behavioral testing is typically performed 7 days post-surgery when neuropathic pain is fully developed.[1]

Behavioral Assays

Materials:

  • Von Frey filaments of varying forces (e.g., 0.008g to 2.0g)

  • Elevated wire mesh platform

  • Plexiglas chambers

Protocol:

  • Acclimate the mice to the testing environment by placing them in individual Plexiglas chambers on the wire mesh platform for at least 30-60 minutes before testing.

  • Starting with a filament in the middle of the force range, apply the filament to the plantar surface of the hind paw with enough force to cause it to bend.

  • Hold the filament in place for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold.

Materials:

  • Cold plate apparatus

  • Plexiglas cylinder

Protocol:

  • Set the temperature of the cold plate to a noxious temperature (e.g., 0-5°C).

  • Place the mouse inside the Plexiglas cylinder on the cold plate.

  • Start a timer immediately.

  • Record the latency to the first sign of pain, such as lifting or licking the paw, or jumping.

  • A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.

Experimental Workflow

cluster_workflow Experimental Workflow Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing CCI Surgery CCI Surgery Baseline Behavioral Testing->CCI Surgery Post-operative Recovery (7 days) Post-operative Recovery (7 days) CCI Surgery->Post-operative Recovery (7 days) This compound Administration This compound Administration Post-operative Recovery (7 days)->this compound Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing This compound Administration->Post-treatment Behavioral Testing 1, 4, 24h post-injection Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis

Figure 2: this compound Neuropathic Pain Study Workflow.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neuropathic pain by targeting the CCL2/CCR4 signaling pathway. The provided protocols offer a framework for the in vivo evaluation of this compound and other CCR4 antagonists in a widely accepted mouse model of neuropathic pain. Further research is warranted to explore the long-term efficacy and safety profile of this compound for its potential translation to clinical applications.

References

Application Note: C-021 in Chemotaxis and Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis.[1] Chemotaxis, the directed movement of cells along a chemical gradient, is a key driver of cell migration. The C-C chemokine receptor type 7 (CCR7) and its ligand, chemokine (C-C motif) ligand 21 (CCL21), play a significant role in guiding the migration of various cell types, including immune cells and cancer cells.[2][3][4] The CCL21/CCR7 signaling axis has been implicated in the metastasis of several cancers, making it an attractive target for therapeutic intervention.[2]

C-021 is a potent and selective small molecule inhibitor of CCR7. By binding to the receptor, this compound blocks the downstream signaling pathways that lead to cytoskeletal rearrangement and directed cell movement. This application note provides detailed protocols for utilizing this compound in two standard in vitro cell migration assays: the Boyden chamber (transwell) assay and the wound healing (scratch) assay.

Principle of the Assays

The Boyden chamber assay measures the chemotactic response of cells to a chemoattractant across a porous membrane.[1][5] Cells are placed in the upper chamber of a transwell insert, and a solution containing a chemoattractant (e.g., CCL21) is placed in the lower chamber. The effect of this compound on cell migration is quantified by measuring the number of cells that migrate through the pores to the lower side of the membrane in the presence of the inhibitor compared to a control.

The wound healing assay is a straightforward method to study collective cell migration.[6][7] A "wound" or gap is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored, often through microscopy.[7] this compound can be added to the culture medium to assess its impact on the rate of wound closure.

Experimental Protocols

Protocol 1: Boyden Chamber (Transwell) Chemotaxis Assay

This protocol describes how to assess the inhibitory effect of this compound on the chemotactic migration of cells towards a chemoattractant like CCL21.

Materials:

  • Cells of interest (e.g., CCR7-expressing cancer cell line or lymphocytes)

  • Cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (resuspended in a suitable solvent like DMSO)

  • Chemoattractant (e.g., recombinant human CCL21)

  • 24-well plate with transwell inserts (e.g., 8 µm pore size, adjust based on cell type)[5][8]

  • Phosphate Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet in methanol)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture cells to approximately 80% confluency.

    • The day before the assay, starve the cells by replacing the growth medium with serum-free or low-serum (0.5% FBS) medium for 18-24 hours.[9][10]

    • On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add 600 µL of chemoattractant medium (serum-free medium containing CCL21 at a predetermined optimal concentration) to the lower wells of the 24-well plate.

    • For the negative control, add 600 µL of serum-free medium without the chemoattractant to separate wells.

    • Prepare a cell suspension containing this compound at various concentrations (e.g., 0, 1, 10, 100 nM). Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.

    • Add 100 µL of the cell suspension (containing this compound or vehicle control) to the upper chamber of the transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration suitable for the cell type (typically 4-24 hours).[9]

  • Quantification:

    • After incubation, carefully remove the transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[9]

    • Fix the migrated cells on the lower surface of the membrane with the fixation solution for 10-15 minutes.

    • Stain the fixed cells with crystal violet solution for 10-20 minutes.[9]

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

    • Using a light microscope, count the number of migrated cells in several representative fields of view for each insert. The stain can also be eluted and the absorbance measured for a more high-throughput quantification.[1][11]

Protocol 2: Wound Healing (Scratch) Assay

This protocol is used to evaluate the effect of this compound on collective cell migration.

Materials:

  • Cells of interest

  • Cell culture medium with FBS

  • This compound

  • 24-well plate

  • Sterile 200 µL pipette tip or a specialized wound healing insert[6]

  • PBS

  • Microscope with a camera and live-cell imaging capabilities (optional)

Procedure:

  • Cell Seeding:

    • Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.[7]

  • Creating the Wound:

    • Once the cells are fully confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of each well.[7] Alternatively, use commercially available inserts to create a more uniform gap.[6]

    • Gently wash the wells with PBS to remove any detached cells.

  • Treatment:

    • Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control. To minimize cell proliferation, it is recommended to use a low-serum medium (e.g., 1% FBS) or to add a proliferation inhibitor like Mitomycin C.[12]

  • Image Acquisition and Analysis:

    • Immediately after adding the treatment (time 0), capture images of the wound in each well using a microscope.

    • Incubate the plate at 37°C and 5% CO2.

    • Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.

    • Quantify the wound area at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by cells over time.[13]

Data Presentation

The results of a chemotaxis assay with this compound can be summarized in a table to show the dose-dependent inhibition of cell migration.

This compound Concentration (nM)Mean Migrated Cells per FieldStandard Deviation% Inhibition of Migration
0 (Vehicle Control)152180%
11181522.4%
1065957.2%
10023684.9%
Negative Control (No Chemoattractant)15490.1%

Visualizations

Below are diagrams illustrating the signaling pathway, experimental workflow, and a logical relationship relevant to the use of this compound.

cluster_membrane Cell Membrane CCR7 CCR7 Receptor G_protein G-protein Activation CCR7->G_protein C021 This compound C021->CCR7 Inhibits CCL21 CCL21 (Chemoattractant) CCL21->CCR7 Binds PI3K PI3K/Akt Pathway G_protein->PI3K Rho_GTPases Rho GTPases (Rac, Rho) G_protein->Rho_GTPases PI3K->Rho_GTPases Actin Actin Polymerization & Cytoskeletal Rearrangement Rho_GTPases->Actin Migration Cell Migration Actin->Migration

Caption: this compound inhibits the CCL21/CCR7 signaling pathway.

A 1. Seed cells into upper chamber B 2. Add chemoattractant (e.g., CCL21) to lower chamber A->B C 3. Add this compound or vehicle to upper chamber B->C D 4. Incubate for 4-24 hours at 37°C C->D E 5. Remove non-migrated cells from top of membrane D->E F 6. Fix and stain migrated cells on bottom of membrane E->F G 7. Count cells and quantify migration F->G

Caption: Workflow for the Boyden chamber chemotaxis assay.

Concentration This compound Concentration Migration Cell Migration Concentration->Migration Inversely Proportional To

Caption: Logical relationship between this compound and cell migration.

References

Application Notes and Protocols for C-021 in Cutaneous T-Cell Lymphoma Models

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: Information regarding a specific therapeutic agent designated "C-021" for the treatment of Cutaneous T-Cell Lymphoma (CTCL) is not publicly available. The following application notes and protocols are based on a hypothetical selective JAK1/2 inhibitor, herein referred to as this compound. The data, mechanisms, and experimental procedures are representative of well-characterized JAK inhibitors in preclinical CTCL models.

Introduction

Cutaneous T-cell lymphomas (CTCL) are a group of non-Hodgkin lymphomas characterized by the accumulation of malignant T-cells in the skin.[1][2][3] Mycosis fungoides and Sézary syndrome are the most common subtypes of CTCL.[3] A key signaling pathway often dysregulated in CTCL is the Janus kinase and signal transducer and activator of transcription (JAK/STAT) pathway, which plays a crucial role in cytokine signaling, cell proliferation, and survival.[4][5] this compound is a potent and selective inhibitor of JAK1 and JAK2, offering a targeted therapeutic strategy to disrupt the pathogenic signaling cascades in CTCL. These application notes provide an overview of the preclinical evaluation of this compound in various CTCL models.

Data Presentation

In Vitro Efficacy of this compound on CTCL Cell Lines

The anti-proliferative activity of this compound was assessed against a panel of human CTCL cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound.

Cell LineCTCL SubtypeThis compound IC50 (nM)
Hut78Sézary Syndrome150
MJMycosis Fungoides250
MyLaMycosis Fungoides300
HHAggressive CTCL180
In Vivo Anti-Tumor Efficacy of this compound in a CTCL Xenograft Model

The in vivo efficacy of this compound was evaluated in an immunodeficient mouse model bearing tumors derived from the Hut78 CTCL cell line. Mice were treated daily with this compound or vehicle control via oral gavage.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
This compound3065-1.2
This compound6085-3.0

Signaling Pathway

JAK_STAT_Pathway_Inhibition_by_C021 cluster_nucleus Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK1/JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression C021 This compound C021->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by this compound in CTCL.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the IC50 of this compound in CTCL cell lines.

Materials:

  • CTCL cell lines (e.g., Hut78, MJ, MyLa, HH)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed CTCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Prepare a serial dilution of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the IC50 values using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

Protocol 2: Western Blot Analysis of p-STAT3

Objective: To assess the effect of this compound on the phosphorylation of STAT3 in CTCL cells.

Materials:

  • Hut78 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat Hut78 cells with varying concentrations of this compound (e.g., 0, 50, 150, 500 nM) for 4 hours.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: CTCL Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor activity of this compound.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)[1][2]

  • Hut78 cells

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 10^6 Hut78 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Administer this compound (e.g., 30 and 60 mg/kg) or vehicle control daily via oral gavage.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume = (length x width²)/2.

  • Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Experimental Workflow and Logical Relationships

Experimental_Workflow InVitro In Vitro Studies CellViability Cell Viability Assay (IC50 Determination) InVitro->CellViability MechanismOfAction Mechanism of Action (Western Blot) InVitro->MechanismOfAction InVivo In Vivo Studies CellViability->InVivo MechanismOfAction->InVivo Xenograft Xenograft Model (Tumor Growth Inhibition) InVivo->Xenograft PD_Analysis Pharmacodynamic Analysis (p-STAT in Tumors) Xenograft->PD_Analysis Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Xenograft->Toxicity

Caption: Preclinical evaluation workflow for this compound in CTCL models.

Treatment_Response_Logic Diagnosis CTCL Diagnosis (Mycosis Fungoides / Sézary Syndrome) Biomarker Biomarker Analysis (p-STAT3 Status) Diagnosis->Biomarker pSTAT_High High p-STAT3 Biomarker->pSTAT_High Positive pSTAT_Low Low p-STAT3 Biomarker->pSTAT_Low Negative C021_Treatment This compound Treatment pSTAT_High->C021_Treatment Alternative_Therapy Alternative Therapy pSTAT_Low->Alternative_Therapy Response Predicted Good Response C021_Treatment->Response Poor_Response Predicted Poor Response Alternative_Therapy->Poor_Response

Caption: Logical diagram for patient selection based on p-STAT3 biomarker status.

References

Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Intrathecal Administration of C-021, a CCR4 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-021 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). This receptor and its ligands, particularly CCL2, have been implicated in the pathogenesis of neuropathic pain. The activation of CCR4 on neuronal and non-neuronal cells, such as microglia in the spinal cord, is believed to contribute to the establishment and maintenance of pain hypersensitivity. These application notes provide a detailed comparison of two common routes of administration for this compound in preclinical mouse models of neuropathic pain: intraperitoneal (i.p.) and intrathecal (i.t.) injection. The information presented herein is intended to guide researchers in selecting the appropriate administration route and protocol for their experimental needs.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by blocking the binding of chemokines, such as CCL2, to the CCR4 receptor. In the context of neuropathic pain, nerve injury can lead to an upregulation of CCL2 in the spinal cord. This chemokine can then activate CCR4 on microglia, the resident immune cells of the central nervous system. This activation triggers a downstream signaling cascade that results in the release of pro-inflammatory mediators, contributing to central sensitization and pain hypersensitivity. By antagonizing CCR4, this compound is hypothesized to inhibit this signaling pathway, thereby reducing microglial activation and alleviating neuropathic pain behaviors.[1]

C021_Signaling_Pathway cluster_0 Neuropathic Pain Cascade cluster_1 Therapeutic Intervention Nerve Injury Nerve Injury CCL2 Upregulation CCL2 Upregulation Nerve Injury->CCL2 Upregulation CCR4 Activation (Microglia) CCR4 Activation (Microglia) CCL2 Upregulation->CCR4 Activation (Microglia) Downstream Signaling Downstream Signaling CCR4 Activation (Microglia)->Downstream Signaling Microglial Activation (Iba-1) Microglial Activation (Iba-1) Downstream Signaling->Microglial Activation (Iba-1) Release of Pro-inflammatory Mediators Release of Pro-inflammatory Mediators Microglial Activation (Iba-1)->Release of Pro-inflammatory Mediators Central Sensitization & Pain Hypersensitivity Central Sensitization & Pain Hypersensitivity Release of Pro-inflammatory Mediators->Central Sensitization & Pain Hypersensitivity This compound This compound This compound->Blockade

Figure 1: this compound Signaling Pathway in Neuropathic Pain.

Comparison of Intraperitoneal vs. Intrathecal Administration

The choice between intraperitoneal and intrathecal administration depends on the specific research question. Intraperitoneal injection results in systemic distribution, while intrathecal injection delivers the compound directly to the cerebrospinal fluid (CSF), targeting the spinal cord and central nervous system.

Efficacy in a Mouse Model of Neuropathic Pain

Studies in a chronic constriction injury (CCI) mouse model of neuropathic pain have demonstrated that both single intraperitoneal and intrathecal administration of this compound can dose-dependently reduce tactile and thermal hypersensitivity.[1]

Table 1: Quantitative Comparison of this compound Efficacy via Intraperitoneal (i.p.) and Intrathecal (i.t.) Injection in CCI Mice [1]

Administration RouteDoses TestedPeak Effect TimepointKey Findings in von Frey Test (Tactile Hypersensitivity)Key Findings in Cold Plate Test (Thermal Hypersensitivity)
Intraperitoneal (i.p.) 1, 5, 10, 20 mg/kg1-4 hours post-injectionSignificant reduction in paw withdrawal threshold at 5, 10, and 20 mg/kg doses.Significant increase in paw withdrawal latency at 5, 10, and 20 mg/kg doses.
Intrathecal (i.t.) 10, 20, 30 µg/5 µl1-4 hours post-injectionSignificant reduction in paw withdrawal threshold at 20 and 30 µg doses.Significant increase in paw withdrawal latency at 20 and 30 µg doses.
Pharmacokinetic Considerations

While specific pharmacokinetic studies for this compound are not publicly available, general principles of drug distribution for these routes can be considered.

  • Intraperitoneal (i.p.) Injection: Following i.p. administration, this compound is absorbed into the systemic circulation and then must cross the blood-brain barrier to exert its effects on the spinal cord. This may result in a lower concentration of the drug at the target site compared to direct intrathecal administration and potential for off-target effects.

  • Intrathecal (i.t.) Injection: Intrathecal administration bypasses the blood-brain barrier, leading to a high local concentration of this compound in the CSF and spinal cord. This targeted delivery is likely to require a much lower total dose to achieve a therapeutic effect at the spinal level and minimizes systemic exposure.

Experimental Protocols

The following are detailed protocols for the intraperitoneal and intrathecal injection of this compound in mice. These protocols are based on established methodologies and should be performed by trained personnel in accordance with institutional animal care and use guidelines.

Experimental Workflow Overview

Experimental_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Assessment This compound Preparation This compound Preparation Intraperitoneal Injection Intraperitoneal Injection This compound Preparation->Intraperitoneal Injection Intrathecal Injection Intrathecal Injection This compound Preparation->Intrathecal Injection Animal Acclimation Animal Acclimation Animal Acclimation->Intraperitoneal Injection Animal Acclimation->Intrathecal Injection Behavioral Testing Behavioral Testing Intraperitoneal Injection->Behavioral Testing Intrathecal Injection->Behavioral Testing Data Analysis Data Analysis Behavioral Testing->Data Analysis

Figure 2: General Experimental Workflow for this compound Administration and Assessment.
Protocol for Intraperitoneal (i.p.) Injection of this compound in Mice

Materials:

  • This compound dihydrochloride

  • Sterile vehicle (e.g., 0.9% saline or water for injection)

  • 1 ml syringes

  • 25-27 gauge needles

  • 70% ethanol

  • Sterile gauze or cotton swabs

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound dihydrochloride in the sterile vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 ml/kg, the concentration would be 1 mg/ml).

    • Ensure the solution is fully dissolved and at room temperature before injection.

  • Animal Restraint:

    • Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably.

    • Turn the mouse to expose its abdomen.

  • Injection Site Identification:

    • Locate the lower right quadrant of the abdomen. This site avoids the cecum (typically on the left side) and the bladder.

  • Injection:

    • Clean the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a slightly different location with a new needle.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress or adverse reactions.

Protocol for Intrathecal (i.t.) Injection of this compound in Mice

Materials:

  • This compound dihydrochloride

  • Sterile vehicle (e.g., artificial cerebrospinal fluid or 0.9% saline)

  • Hamilton syringe (10 µl)

  • 30-gauge needles

  • Anesthesia (e.g., isoflurane)

  • 70% ethanol

  • Sterile gauze or cotton swabs

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound dihydrochloride in the sterile vehicle to the desired concentration (e.g., for a 30 µg/5 µl dose, the concentration would be 6 µg/µl).

    • Ensure the solution is fully dissolved and at room temperature.

  • Animal Anesthesia and Positioning:

    • Anesthetize the mouse using isoflurane.

    • Position the mouse in a stereotaxic frame or on a surgical drape with its spine flexed.

  • Injection Site Identification:

    • Locate the L5-L6 intervertebral space by palpating the pelvic girdle.

  • Injection:

    • Clean the injection site with 70% ethanol.

    • Carefully insert the 30-gauge needle attached to the Hamilton syringe directly into the intervertebral space. A slight tail flick is often observed upon successful entry into the subarachnoid space.

    • Slowly inject the 5 µl volume of this compound solution over approximately 10-15 seconds.

    • Hold the needle in place for a few seconds after injection to prevent backflow.

    • Withdraw the needle.

  • Post-injection Monitoring:

    • Allow the mouse to recover from anesthesia on a warming pad.

    • Monitor for any signs of motor impairment or distress.

Summary and Recommendations

Both intraperitoneal and intrathecal administration of the CCR4 antagonist this compound have demonstrated efficacy in a preclinical model of neuropathic pain.

  • Intraperitoneal injection is a technically simpler procedure suitable for systemic administration and initial screening studies. However, it requires higher doses and may have a greater potential for systemic side effects.

  • Intrathecal injection offers targeted delivery to the central nervous system, requiring significantly lower doses and minimizing systemic exposure. This route is ideal for studies investigating the central mechanisms of action of this compound.

The choice of administration route should be carefully considered based on the experimental objectives, the desired site of action, and the technical expertise available. The protocols provided herein offer a foundation for the successful administration of this compound in preclinical research settings.

References

Application Notes and Protocols: C-021 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides guidance on the stability and recommended storage conditions for the CCR4 antagonist, C-021 dihydrochloride. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.

Introduction

This compound is a potent CC chemokine receptor-4 (CCR4) antagonist.[1] The stability of research compounds is a critical factor in drug discovery and development, as degradation can lead to a loss of potency and the formation of unknown impurities, potentially confounding experimental outcomes. This note provides a summary of the known stability information and general protocols for handling this compound.

Stability and Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following storage conditions are recommended for stock solutions of this compound dihydrochloride.

Table 1: Recommended Storage Conditions for this compound Dihydrochloride Stock Solutions

Storage TemperatureDurationStorage Instructions
-80°C6 monthsSealed storage, away from moisture.
-20°C1 monthSealed storage, away from moisture.

Source: MedchemExpress.com.[1]

Key Handling Guidelines:

  • Avoid Repeated Freeze-Thaw Cycles: To maintain the stability of the stock solution, it is recommended to aliquot the solution into single-use volumes after preparation.[1] This prevents the degradation that can occur with repeated changes in temperature.

  • Moisture Sensitivity: The compound should be stored away from moisture.[1] For solid forms of the compound, it is advisable to store it in a desiccator.

  • Solvent Selection: An appropriate solvent should be selected based on the experimental requirements and solubility information. Once prepared, the solution should be stored as recommended.[1]

Logical Workflow for Compound Stability

The following diagram illustrates the relationship between proper storage, compound stability, and potential degradation.

storage Proper Storage Conditions (-80°C or -20°C, Sealed, Dry) stability Maintained Chemical Stability of this compound storage->stability stability->storage Dependent on improper_storage Improper Storage Conditions (e.g., Room Temp, Moisture, Freeze-Thaw) degradation Chemical Degradation of this compound improper_storage->degradation loss_activity Loss of Biological Activity degradation->loss_activity artifacts Formation of Unknown Artifacts degradation->artifacts

Caption: Logical flow of this compound stability based on storage.

Experimental Protocols

While specific degradation pathways for this compound are not publicly documented, researchers can assess the stability of their specific formulations using standard chemical stability testing protocols. The following is a general protocol for a short-term stability study of a compound in solution.

Protocol: Short-Term Stability Assessment of a Compound in Solution via HPLC

Objective: To determine the stability of this compound in a specific solvent under various storage conditions over a defined period.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, Ethanol, PBS)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

  • Incubators or environmental chambers set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Light-protective storage containers (e.g., amber vials)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to create a stock solution of a specific concentration (e.g., 10 mM).

    • Ensure complete dissolution. This will be the T=0 (time zero) sample.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple autosampler vials for each storage condition to be tested.

    • Storage Conditions:

      • -20°C (control)

      • 4°C (refrigerated)

      • 25°C / 60% Relative Humidity (room temperature)

      • 40°C / 75% Relative Humidity (accelerated degradation)

    • For each condition, prepare vials for each time point (e.g., 0, 24, 48, 72 hours, 1 week).

    • Include a set of vials protected from light at each temperature to assess photosensitivity.

  • HPLC Analysis:

    • Develop an appropriate HPLC method to resolve the parent peak (this compound) from any potential degradants. This may involve method scouting with different mobile phases and gradients.

    • Analyze the T=0 sample to establish the initial peak area and retention time of this compound.

    • At each designated time point, retrieve the vials from their respective storage conditions.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Inject the samples into the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point for each condition.

    • Calculate the percentage of this compound remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.

Table 2: Example Data Collection for Stability Study

Time PointStorage Condition% this compound RemainingObservations (New Peaks)
0-100%-
24 hours-20°C
24 hours4°C
24 hours25°C
24 hours40°C
1 week-20°C
1 week4°C
1 week25°C
1 week40°C

In Vitro Metabolic Stability

It is important to distinguish between chemical stability in storage and metabolic stability. This compound has been evaluated for its in vitro oxidative metabolic stability in human liver microsomes, showing an intrinsic clearance (CLint) value of 17,377 mL/h/kg.[1] This data pertains to its metabolism by liver enzymes and is not indicative of its stability in a vial on a shelf.

Conclusion

The chemical integrity of this compound is dependent on appropriate storage conditions. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month, with precautions taken to avoid moisture and repeated freeze-thaw cycles.[1] Researchers should consider performing stability studies in their specific experimental buffers and conditions to ensure the reliability of their results.

References

Application Notes and Protocols: C-021 (C21) in Microglia Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound C21, a selective, non-peptide agonist of the Angiotensin II Type 2 Receptor (AT2R), has emerged as a promising modulator of microglia activation. These application notes provide a comprehensive overview of the use of C21 in studying and influencing microglial responses, particularly in the context of neuroinflammation. C21 has demonstrated a significant capacity to shift microglia from a pro-inflammatory (M1) to an anti-inflammatory and neuroprotective (M2) phenotype. This document outlines the underlying signaling pathways, quantitative effects on inflammatory mediators, and detailed protocols for in vitro and in vivo applications.

Mechanism of Action and Signaling Pathway

C21 exerts its effects on microglia primarily through the activation of the AT2R, which counteracts the pro-inflammatory signaling cascades typically initiated by the Angiotensin II Type 1 Receptor (AT1R). Activation of AT2R by C21 leads to a reduction in neuroinflammation by inhibiting key pro-inflammatory pathways and promoting the expression of anti-inflammatory and neurotrophic factors.

The proposed signaling pathway involves the following key steps:

  • AT2R Activation: C21 selectively binds to and activates AT2R on the microglial cell surface.

  • Inhibition of NADPH Oxidase (NOX): AT2R activation has been shown to inhibit the activity of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS). This reduction in oxidative stress is a critical step in attenuating the inflammatory response.

  • PKC Inhibition: The signaling cascade initiated by C21 may involve the inhibition of Protein Kinase C (PKC), a family of enzymes that play a crucial role in pro-inflammatory signaling pathways.

  • Downregulation of NF-κB Pathway: A major downstream effect of AT2R activation is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of pro-inflammatory gene expression, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines and enzymes.

  • Promotion of Anti-inflammatory and Neurotrophic Factors: Concurrently, AT2R signaling can promote the expression of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), and neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial cell-derived Neurotrophic Factor (GDNF).

C21_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C21 C21 AT2R AT2R C21->AT2R binds PKC PKC AT2R->PKC inhibits NOX NADPH Oxidase (NOX) AT2R->NOX inhibits Anti_inflammatory_Genes Anti-inflammatory & Neurotrophic Genes (IL-10, BDNF, GDNF) AT2R->Anti_inflammatory_Genes promotes transcription IKK IKK Complex PKC->IKK activates ROS ROS NOX->ROS produces IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Pro_inflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α, iNOS, COX-2) NFkB_active->Pro_inflammatory_Genes promotes transcription cluster_nucleus cluster_nucleus NFkB_active->cluster_nucleus

Figure 1: Proposed signaling pathway of C21 in microglia.

Quantitative Data Summary

The following tables summarize the quantitative effects of C21 on microglia activation markers and inflammatory mediators, as reported in various studies.

Table 1: In Vitro Effects of C21 on Microglial Gene and Protein Expression

Cell LineTreatmentC21 ConcentrationTarget Gene/ProteinChangeAnalytical Method
C8-B4LPS/IFNγ100 nMM1/M2 RatioDecreasedFlow Cytometry
C8-B4LPS/IFNγ100 nMM2 Markers (CD206)IncreasedFlow Cytometry
BV-2LPS0.1, 1, 10 µMiNOSDecreasedWestern Blot
BV-2LPS0.1, 1, 10 µMCOX-2DecreasedWestern Blot
BV-2LPS10 µMTNF-αDecreasedELISA
C8-B4LPS100 µMIL-1β mRNADecreasedRT-qPCR
C8-B4LPS100 µMIL-6 mRNADecreasedRT-qPCR
C8-B4LPS100 µMiNOS mRNADecreasedRT-qPCR
C8-B4-100 µMGDNF mRNAIncreasedRT-qPCR
RAW 264.7LPS100 µMBDNF mRNAIncreasedRT-qPCR

Table 2: In Vivo Effects of C21 on Microglia and Inflammatory Markers

Animal ModelDisease/Injury ModelC21 DosageOutcome MeasureChange
Diabetic RatsIschemic Stroke0.12 mg/kg/dayM1/M2 RatioDecreased
Diabetic RatsIschemic Stroke0.12 mg/kg/daySensorimotor FunctionImproved
MiceTraumatic Brain Injury0.03 mg/kgIL-1β ExpressionDecreased
MiceTraumatic Brain Injury0.03 mg/kgTNF-α ExpressionDecreased
MiceTraumatic Brain Injury0.03 mg/kgIL-10 ExpressionIncreased

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of C21 in microglia activation studies.

In Vitro Microglia Activation and C21 Treatment

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed BV-2 or C8-B4 cells culture Culture to 70-80% confluency start->culture stimulate Stimulate with LPS (100 ng/mL) & IFNγ (20 ng/mL) for 6h culture->stimulate treat Treat with C21 (0.1 - 100 µM) stimulate->treat harvest Harvest cells and supernatant (24h post-C21 treatment) treat->harvest analysis Perform downstream analysis: - RT-qPCR - Western Blot - ELISA - Flow Cytometry - Griess Assay harvest->analysis

Figure 2: General workflow for in vitro C21 studies.

1. Cell Culture (BV-2 or C8-B4 murine microglia cell lines)

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Passaging: Subculture cells when they reach 80-90% confluency.

2. LPS/IFNγ Stimulation and C21 Treatment

  • Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability/ELISA).

  • Allow cells to adhere and grow to 70-80% confluency.

  • Induce a pro-inflammatory M1 phenotype by treating the cells with Lipopolysaccharide (LPS) from E. coli (100 ng/mL) and Interferon-gamma (IFNγ) (20 ng/mL) for 6 hours.

  • After the stimulation period, add C21 at desired concentrations (e.g., 0.1, 1, 10, 100 µM) to the culture medium.

  • Incubate for an additional 18-24 hours.

Quantitative Real-Time PCR (RT-qPCR)
  • RNA Extraction: Isolate total RNA from treated and control microglia using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water.

  • Cycling Conditions:

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of: 95°C for 10 seconds, 60°C for 30 seconds.

    • Melt curve analysis.

  • Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

Table 3: Mouse RT-qPCR Primer Sequences

GeneForward Primer (5'-3')Reverse Primer (5'-3')
IL-1βTGCCACCTTTTGACAGTGATGAAGGTCCACGGGAAAGACAC
IL-6CAACGATGATGCACTTGCAGAGTGACTCCAGCTTATCTCTTGGT
TNF-αTGATCGGTCCCCAAAGGGATTGTCTTTGAGATCCATGCCGT
IL-10GTGGAGCAGGTGAAGAGTGATCGGAGAGAGGTACAAACGAG
iNOSGACATTACGACCCCTCCCACGCACATGCAAGGAAGGGAAC
Arg1AATGAAGAGCTGGCTGGTGTCTGGTTGTCAGGGGAGTGTT
GAPDHAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA
Western Blot Analysis
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

    • Anti-iNOS: Rabbit polyclonal, Abcam (ab15323), 1:1000 dilution.

    • Anti-COX-2: Rabbit polyclonal, Cell Signaling Technology (#4842), 1:1000 dilution.

    • Anti-β-actin: Mouse monoclonal, 1:5000 dilution (loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Collect cell culture supernatants and centrifuge to remove debris.

  • Quantify cytokine concentrations (e.g., TNF-α, IL-1β, IL-10) using commercially available ELISA kits according to the manufacturer's instructions.

  • Read absorbance on a microplate reader and calculate concentrations based on a standard curve.

Flow Cytometry for Microglia Polarization
  • Cell Preparation: Detach cells using a non-enzymatic cell dissociation solution.

  • Staining:

    • Wash cells with FACS buffer (PBS with 2% FBS).

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain for surface markers using fluorescently conjugated antibodies for 30 minutes on ice.

      • M1 Marker: PE-conjugated anti-mouse CD86.

      • M2 Marker: APC-conjugated anti-mouse CD206 (Mannose Receptor).

    • For intracellular cytokine staining (e.g., TNF-α, IL-10), use a fixation/permeabilization kit and incubate with the corresponding antibodies.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo). Gate on the microglia population and quantify the percentage of M1 (CD86+) and M2 (CD206+) cells.

Griess Assay for Nitric Oxide (NO) Production
  • Collect 50 µL of cell culture supernatant.

  • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Immunocytochemistry (ICC)
  • Cell Plating and Treatment: Plate cells on glass coverslips and treat as described in the in vitro protocol.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with primary antibody overnight at 4°C.

    • Anti-Iba1 (microglia marker): Rabbit polyclonal, Wako (019-19741), 1:500 dilution.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature.

  • Mounting and Imaging: Mount coverslips with a mounting medium containing DAPI and visualize using a fluorescence microscope.

Conclusion

C21 is a valuable pharmacological tool for investigating the role of the AT2R in modulating microglia activation and neuroinflammation. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting this pathway in various neurological disorders characterized by an inflammatory component. The ability of C21 to promote a shift towards an anti-inflammatory and neuroprotective microglial phenotype underscores its potential as a lead compound for the development of novel neurotherapeutics.

Troubleshooting & Optimization

troubleshooting C-021 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing insolubility issues with C-021 in aqueous buffers.

Properties of this compound

This compound is the dihydrochloride salt of a potent CC chemokine receptor-4 (CCR4) antagonist. Its chemical formula is C27H41N5O2.2HCl, with a molecular weight of 540.57.[1][2] Being a dihydrochloride salt suggests that the molecule likely has basic amine groups and that its solubility is pH-dependent. The hydrochloride form is generally chosen to improve aqueous solubility.

General Troubleshooting Workflow for this compound Insolubility

If you are experiencing insolubility with this compound in your aqueous buffer, follow this general workflow to identify a suitable solvent system and preparation method.

G General Troubleshooting Workflow for this compound Insolubility start Start: this compound Powder stock_solution Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol). start->stock_solution aq_dilution Dilute the stock solution into the desired aqueous buffer. stock_solution->aq_dilution observe Observe for precipitation or cloudiness. aq_dilution->observe soluble Solution is clear. Proceed with experiment. observe->soluble No insoluble Precipitation or cloudiness observed. Troubleshoot. observe->insoluble Yes troubleshoot_options Troubleshooting Options insoluble->troubleshoot_options sonicate Sonication troubleshoot_options->sonicate warm Gentle Warming (e.g., 37°C water bath) troubleshoot_options->warm ph_adjust Adjust Buffer pH troubleshoot_options->ph_adjust cosolvent Increase Co-solvent Concentration troubleshoot_options->cosolvent

Caption: A workflow for addressing this compound insolubility.

Frequently Asked Questions (FAQs)

1. What is the recommended starting solvent for preparing a stock solution of this compound?

For compounds with potential solubility issues in aqueous solutions, it is standard practice to first prepare a concentrated stock solution in an organic solvent. For this compound, dimethyl sulfoxide (DMSO) is a common and effective choice. Ethanol can also be considered.

Experimental Protocol: Preparing a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a small volume of high-purity DMSO (or ethanol) to the powder.

  • Dissolution: Vortex the mixture thoroughly. If the compound does not fully dissolve, brief sonication in a water bath can be applied.

  • Storage: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

2. I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?

This is a common issue when diluting a compound from an organic solvent into an aqueous medium. The final concentration of the organic solvent in your buffer might be too low to maintain the solubility of this compound.

Here are several troubleshooting steps:

  • Increase the final concentration of the co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO may help. However, be mindful that high concentrations of DMSO can affect cell viability and enzyme activity.

  • Sonication: After dilution, sonicate the solution in a water bath. This can help to break down small precipitate particles and facilitate dissolution.

  • Gentle Warming: Briefly warming the solution in a 37°C water bath can increase the solubility of some compounds.[4]

  • pH Adjustment: Since this compound is a dihydrochloride salt, its solubility is likely higher at a lower pH.

3. How does pH affect the solubility of this compound, and how can I optimize it?

The chemical name of this compound, 2-([1,4'-bipiperidin]-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine dihydrochloride, indicates the presence of multiple amine groups.[1] These amine groups can be protonated at acidic pH, leading to a more polar, and thus more water-soluble, molecule. As the pH increases towards neutral and alkaline, these groups will be deprotonated, making the molecule less polar and more prone to precipitation.

G Impact of pH on this compound Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Alkaline) C021_protonated This compound-NH3+ high_solubility High Aqueous Solubility C021_protonated->high_solubility favors C021_deprotonated This compound-NH2 low_solubility Low Aqueous Solubility (Precipitation Risk) C021_deprotonated->low_solubility leads to

Caption: The effect of pH on the solubility of this compound.

Experimental Protocol: pH Optimization

  • Prepare a set of your desired aqueous buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).

  • Add the this compound stock solution to each buffer to the final desired concentration.

  • Visually inspect for precipitation immediately and after a set incubation time (e.g., 30 minutes) at your experimental temperature.

  • If available, measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm) to quantify solubility.[4]

4. What are some common co-solvents I can use, and what are their properties?

If your experiment allows, using a co-solvent in your final aqueous buffer can significantly improve the solubility of hydrophobic compounds.

Co-solventPropertiesTypical Final Concentration in Cell-based Assays
DMSO Strong solubilizing agent for many organic molecules.< 0.5%
Ethanol Less toxic to cells than DMSO at higher concentrations.< 1%
PEG 400 A polymer that can increase the solubility of poorly soluble drugs.Varies, often higher than DMSO/Ethanol
Glycerol Can act as a stabilizing agent and improve solubility.[5]Varies

5. I've tried several approaches and this compound is still not soluble at my desired concentration. What should I do?

If you continue to face solubility challenges, you may need to reconsider your experimental design or explore more advanced formulation strategies.

G Decision-Making for Persistent this compound Insolubility start Persistent Insolubility Issue check_concentration Is the desired concentration absolutely necessary? start->check_concentration lower_concentration Lower the working concentration to a soluble level. check_concentration->lower_concentration No explore_formulation Explore advanced formulation strategies. check_concentration->explore_formulation Yes cyclodextrins Use of cyclodextrins to enhance solubility. explore_formulation->cyclodextrins liposomes Encapsulation in liposomes. explore_formulation->liposomes

Caption: Decision-making for persistent this compound insolubility.

  • Determine the Limit of Solubility: Systematically determine the maximum soluble concentration of this compound in your final experimental buffer. You may need to work at or below this concentration.[4]

  • Advanced Formulations: For in vivo studies or complex cellular models, consider advanced formulation techniques such as complexation with cyclodextrins or encapsulation in liposomes or nanoparticles to improve solubility and bioavailability.[6]

References

optimizing C-021 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of C-021 for in vitro assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound concentration in your experiments.

Issue Possible Cause Suggested Solution
High inter-well variability in assay results Inconsistent cell seeding, edge effects in the plate, or improper mixing of this compound.Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Ensure thorough mixing of this compound dilutions before adding to the wells.
No dose-dependent effect observed The concentration range of this compound is too low or too high. The compound may have precipitated out of solution. The cells may not be sensitive to this compound.Perform a wider range of serial dilutions (e.g., from 1 nM to 100 µM) to determine the optimal range. Visually inspect the stock solution and working solutions for any precipitate. Confirm the expression of the target of this compound in your cell line.
High level of cell death even at low concentrations This compound may be cytotoxic to the cell line at the tested concentrations. The solvent (e.g., DMSO) concentration may be too high.Perform a cytotoxicity assay (e.g., LDH or Trypan Blue exclusion assay) in parallel with your functional assay. Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically <0.5%).
Inconsistent IC50 values between experiments Variations in cell passage number, cell density, or incubation time.Use cells within a consistent range of passage numbers. Optimize and maintain a consistent cell seeding density and incubation time for all experiments.
Precipitation of this compound in culture media Poor solubility of this compound in aqueous solutions.Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When preparing working solutions, dilute the stock solution in pre-warmed media and vortex gently. Avoid freeze-thaw cycles of the stock solution.

Frequently Asked Questions (FAQs)

A list of common questions regarding the use of this compound in in vitro assays.

1. What is the recommended starting concentration range for this compound in a cell-based assay?

For initial experiments, a broad concentration range is recommended to determine the potency of this compound. A common starting point is a 10-point serial dilution from 100 µM down to 1 nM.

2. How should I prepare the stock and working solutions of this compound?

It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

3. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting the MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival.

MEK_Inhibition_by_C021 cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 Cellular Response RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation C021 This compound C021->MEK Inhibition Cell_Viability_Workflow A Seed cells in a 96-well plate B Allow cells to attach overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound for 48-72 hours C->D E Add Resazurin solution to each well D->E F Incubate for 2-4 hours E->F G Measure fluorescence at 560nm(Ex)/590nm(Em) F->G H Analyze data and plot dose-response curve G->H

preventing off-target effects of C-021 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Compound 21 (C21), a second-generation agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). The following resources are designed to help you mitigate off-target effects and troubleshoot common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Compound 21 (C21) and what is its primary on-target effect?

A1: Compound 21 (C21) is a potent and selective agonist for muscarinic-based DREADDs, including the excitatory hM1Dq, hM3Dq, and the inhibitory hM4Di receptors.[1][2][3] Its primary on-target effect is the activation of these engineered G-protein coupled receptors (GPCRs), leading to the modulation of neuronal activity. Unlike the first-generation DREADD agonist Clozapine-N-Oxide (CNO), C21 is not metabolized to clozapine in vivo, which can be a concern for off-target effects.[4]

Q2: What are the known off-target effects of C21?

A2: Despite its selectivity for DREADDs, C21 can exhibit off-target effects, particularly at higher concentrations.[5] These are primarily due to its binding to and potential antagonism of endogenous receptors, including muscarinic (M1-M3), serotoninergic (5-HT2), and histaminergic (H1) receptors.[5][6] Observed off-target effects include increased neuronal activity in non-DREADD expressing animals and dose-dependent diuresis.[5][6]

Q3: How can I minimize off-target effects of C21 in my experiments?

A3: Minimizing off-target effects is crucial for the accurate interpretation of your data. Key strategies include:

  • Dose Optimization: Use the lowest effective dose of C21. Studies in rats have shown that 0.5 mg/kg can be effective for hM4Di activation with minimal off-target effects, whereas 1 mg/kg can induce significant off-target neuronal activation.[5][7]

  • Appropriate Controls: Always include control groups that do not express the DREADD receptor but are administered the same dose of C21. This will help you differentiate between DREADD-mediated and off-target effects.[2][3]

  • Pharmacokinetic Considerations: Be aware of the pharmacokinetic profile of C21. It has good brain permeability and a relatively long-lasting presence.[2]

Q4: Are there differences in C21's off-target effects between sexes?

A4: Yes, some studies have reported sex-dependent differences in off-target effects. For instance, in female rats, a 0.5 mg/kg dose of C21 induced a transient and residual off-target effect that was not observed in males at the same dose.[5] It is important to consider sex as a biological variable in your experimental design.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected behavioral or physiological effects in control animals (not expressing DREADDs). Off-target effects of C21 at the administered dose.1. Reduce the dose of C21. Perform a dose-response curve to find the minimal effective dose that activates the DREADD without causing effects in control animals.[5][7] 2. Confirm the absence of DREADD expression in your control animals using appropriate methods (e.g., histology, PCR).
No observable effect in DREADD-expressing animals after C21 administration. 1. Insufficient C21 dose. 2. Poor DREADD expression. 3. Incorrect C21 administration or degradation. 1. Increase the C21 dose cautiously. Monitor for off-target effects in a parallel control group.2. Verify DREADD expression levels and localization using immunohistochemistry or fluorescent reporter proteins.3. Ensure proper C21 storage and preparation. Prepare fresh solutions and verify your administration technique (e.g., intraperitoneal injection).
Variability in response to C21 between animals. 1. Biological variability. 2. Inconsistent DREADD expression. 3. Differences in C21 metabolism or distribution. 1. Increase your sample size to account for biological variability.2. Screen animals for consistent DREADD expression before the experiment.3. Standardize your experimental procedures, including animal handling and C21 administration.
Observed effect is not consistent with the expected DREADD-mediated signaling (e.g., excitation with an inhibitory DREADD). This could be a significant off-target effect masking the on-target effect.1. Thoroughly review the literature for known off-target effects of C21 on the specific cell type or brain region you are studying.2. Use a structurally different DREADD agonist (if available) to confirm that the effect is specific to DREADD activation and not a C21-specific off-target effect.3. Employ additional control experiments, such as using a DREADD antagonist or a genetic knockout of the suspected off-target receptor.

Data Presentation

Table 1: In Vitro Potency and Selectivity of Compound 21 (C21)

ReceptorLigandpEC50Ki (nM)Notes
On-Target
hM1DqC218.91[1][2][3][8][9]-Potent agonist activity.
hM3DqC218.48[1][2][3]230[10]Potent agonist activity.
hM4DiC217.77[1][2][3][8][9]91[10]Potent agonist activity.
Off-Target
hM3 (wild-type)C21--Little to no agonist activity.[1]
5-HT2 ReceptorsC21--May act as a competitive antagonist.[5]
H1 ReceptorsC21--May act as a competitive antagonist.[5]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency. Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium. Lower values indicate higher binding affinity.

Experimental Protocols

Protocol 1: In Vivo Administration of Compound 21 (C21) in Rodents

Materials:

  • Compound 21 (C21)

  • Vehicle (e.g., 0.9% saline or 5% Dextrose in water (D5W))[6]

  • Sterile syringes and needles

  • Animal scale

Procedure:

  • Preparation of C21 Solution:

    • Accurately weigh the required amount of C21 powder.

    • Dissolve C21 in the chosen vehicle to the desired stock concentration. Gentle warming or sonication may be required for complete dissolution.

    • Prepare fresh solutions on the day of the experiment. Store stock solutions as recommended by the manufacturer.

  • Animal Preparation:

    • Handle animals in accordance with institutional guidelines.

    • Weigh each animal accurately on the day of the experiment to calculate the precise injection volume.

  • Administration:

    • The most common route of administration is intraperitoneal (IP) injection.

    • Calculate the injection volume based on the animal's weight and the desired dose (e.g., for a 0.5 mg/kg dose in a 25g mouse, you would inject 12.5 µg of C21). The injection volume should be kept consistent across animals (e.g., 10 µL/g body weight).

    • Gently restrain the animal and perform the IP injection in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

  • Post-Administration Monitoring:

    • Observe the animals for any adverse reactions immediately after injection and at regular intervals.

    • Proceed with the behavioral or physiological experiment at the predetermined time point based on the known pharmacokinetics of C21.

Protocol 2: Validating DREADD-Mediated Effects and Assessing Off-Target Effects

This protocol outlines a series of essential control experiments to ensure the observed effects are due to specific DREADD activation.

  • Control Group 1: DREADD-negative animals + C21

    • Purpose: To identify any off-target effects of C21 at the chosen dose.

    • Procedure: Use littermates or animals from the same strain that have not been injected with the DREADD-expressing virus (or are negative for the Cre-driver in a Cre-dependent system). Administer the same dose of C21 as the experimental group.

    • Expected Outcome: No significant behavioral or physiological changes should be observed in this group. Any observed effects are likely off-target.

  • Control Group 2: DREADD-positive animals + Vehicle

    • Purpose: To control for the effects of the injection procedure and the vehicle.

    • Procedure: Use animals expressing the DREADD receptor and administer the same volume of the vehicle solution used to dissolve C21.

    • Expected Outcome: No significant changes should be observed, confirming that the vehicle and injection procedure are inert.

  • Dose-Response Curve

    • Purpose: To determine the minimal effective dose of C21 for DREADD activation and to identify the threshold for off-target effects.

    • Procedure: Administer a range of C21 doses to both DREADD-positive and DREADD-negative animals.

    • Analysis: Plot the response as a function of the dose for both groups. The ideal dose will produce a robust effect in the DREADD-positive group with no effect in the DREADD-negative group.

  • Use of a Structurally Unrelated DREADD Agonist (if available)

    • Purpose: To confirm that the observed effect is due to DREADD activation and not a specific chemical property of C21.

    • Procedure: If another validated DREADD agonist is available, administer it to DREADD-expressing animals and observe if it recapitulates the effects of C21.

Mandatory Visualizations

OnTarget_Signaling C21 Compound 21 (C21) DREADD DREADD Receptor (e.g., hM3Dq) C21->DREADD Binds to Gq Gq Protein DREADD->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Neuronal Excitation Ca2->CellularResponse PKC->CellularResponse

Caption: On-target signaling pathway of C21 activating an hM3Dq DREADD.

OffTarget_Signaling C21 Compound 21 (C21) (High Concentration) M3R Endogenous M3 Muscarinic Receptor C21->M3R Binds and Blocks (Antagonist) Gq Gq Protein M3R->Gq Activates BlockedResponse Blocked Cellular Response M3R->BlockedResponse ACh Acetylcholine (ACh) ACh->M3R Binds and Activates PLC Phospholipase C (PLC) Gq->PLC CellularResponse Normal Cellular Response (e.g., Smooth Muscle Contraction) PLC->CellularResponse

Caption: Potential off-target mechanism of C21 as an antagonist at endogenous M3 muscarinic receptors.

Troubleshooting_Workflow decision decision start Experiment Start observe_effect Observe Unexpected Effect in Control Animal start->observe_effect endpoint endpoint check_dose Is the C21 dose the lowest effective concentration? observe_effect->check_dose lower_dose Lower C21 Dose & Re-run Experiment check_dose->lower_dose No check_controls Are appropriate controls included? (DREADD-negative) check_dose->check_controls Yes lower_dose->observe_effect add_controls Incorporate Proper Control Groups check_controls->add_controls No suspect_off_target High Likelihood of Off-Target Effect check_controls->suspect_off_target Yes add_controls->observe_effect validate_dreadd Validate DREADD Expression and Function suspect_off_target->validate_dreadd consider_alt Consider Alternative DREADD Agonist validate_dreadd->consider_alt end_point Problem Resolved/ Re-evaluate Hypothesis consider_alt->end_point

Caption: Troubleshooting workflow for unexpected effects of C21 in experiments.

References

Technical Support Center: Troubleshooting T-Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers encountering issues with T-cell migration assays, specifically focusing on scenarios where a compound, referred to here as C-021, fails to inhibit T-cell migration as expected.

Frequently Asked Questions (FAQs)

Q1: My test compound, this compound, is not inhibiting T-cell migration. What are the initial troubleshooting steps?

A1: When a compound fails to inhibit T-cell migration, it's crucial to systematically evaluate the experimental setup. The primary areas to investigate are the experimental conditions, the reagents used, and the characteristics of the cells themselves. A common starting point is to verify the positive and negative controls of your assay. If the positive control (a known inhibitor) is not working, or the negative control (no chemoattractant) shows high migration, this points to a systemic issue with the assay itself rather than the specific compound.

Q2: How can I be sure that my T-cells are healthy and capable of migration?

A2: T-cell viability and migratory capacity are fundamental to a successful assay. Ensure that the T-cells are not overly passaged and are in the logarithmic growth phase. It's also important to check for viability post-treatment with this compound to rule out cytotoxicity-induced effects that could be mistaken for inhibition of migration. A simple trypan blue exclusion test or a more quantitative method like an MTT assay can be used to assess cell viability.

Q3: What are the critical parameters to optimize in a Transwell migration assay?

A3: Several parameters in a Transwell assay are critical for obtaining reliable results.[1] The pore size of the membrane should be appropriate for T-cells; typically, 3 µm or 5 µm pores are recommended for lymphocytes.[2] The density of the seeded cells is also important; too high a density can lead to oversaturation of the pores, while too low a density may result in a weak signal.[1] The concentration of the chemoattractant and the incubation time should also be optimized by running titrations.[1]

Q4: Could the issue be with the chemoattractant?

A4: Yes, issues with the chemoattractant are a common source of problems. Ensure that the chemoattractant being used is appropriate for the T-cell subset and the chemokine receptors they express. For instance, chemokines like CCL19 and CCL21 are potent attractants for naïve T-cells expressing CCR7.[3] It's also crucial to verify the activity of the chemoattractant, as repeated freeze-thaw cycles can lead to its degradation.[4] Establishing a proper chemoattractant gradient is essential for directed migration.

Q5: What if this compound is a chemokine receptor antagonist? What specific issues should I look for?

A5: If this compound is a chemokine receptor antagonist, its efficacy is dependent on the expression of the target receptor on the T-cells. You should verify the expression of the target chemokine receptor on your T-cell population using techniques like flow cytometry. Additionally, the phenomenon of antagonist tolerance, where prolonged exposure to an antagonist can lead to reduced efficacy, should be considered.[5] This may be accompanied by an increased concentration of the receptor on the cell surface.[5]

Troubleshooting Guides

Problem: this compound Shows No Inhibition of T-Cell Migration

This guide will walk you through a step-by-step process to identify the potential cause of the lack of inhibitory effect of compound this compound in your T-cell migration assay.

Step 1: Verify Assay Controls

  • Negative Control (No Chemoattractant): Minimal cell migration should be observed. If there is high background migration, it could indicate that the cells are unhealthy or that the assay medium contains unintended chemoattractants.

  • Positive Control (Chemoattractant Only): Robust cell migration should be evident. If migration is low, there may be issues with the chemoattractant, the cells, or the assay setup.

  • Inhibitor Control (Known Inhibitor): A known inhibitor of T-cell migration (e.g., a well-characterized CXCR4 antagonist like AMD3100 if using CXCL12 as the chemoattractant) should significantly reduce migration.[6] If this control fails, it points to a general problem with the assay's ability to detect inhibition.

Step 2: Evaluate Experimental Parameters

The following table summarizes key experimental parameters and suggested troubleshooting actions.

ParameterCommon IssueRecommended Action
Cell Density Too high or too low.Perform a cell titration experiment to determine the optimal seeding density that gives a good signal-to-noise ratio.[1]
Pore Size Incorrect pore size for T-cells.Use inserts with a 3 µm or 5 µm pore size for lymphocytes to ensure they can actively migrate rather than fall through.[2]
Incubation Time Too short or too long.Optimize the incubation time; too short may not allow for sufficient migration, while too long can lead to plateauing of migration and potential cell death.[2]
Chemoattractant Concentration Suboptimal concentration.Titrate the chemoattractant to find the optimal concentration that induces maximal migration. The concentration should be close to the Kd of the chemokine-receptor interaction.[7]

Step 3: Assess Reagent Quality

  • Chemoattractant: Aliquot the chemoattractant upon receipt and avoid repeated freeze-thaw cycles.[4] If in doubt, test a fresh batch.

  • Compound this compound: Verify the identity, purity, and concentration of your compound stock. Ensure it is properly dissolved and stable in the assay medium.

  • Assay Medium: Use serum-free media in the upper chamber to avoid confounding factors, as serum contains chemoattractants.

Step 4: Characterize T-Cell Response

  • Chemokine Receptor Expression: Confirm that the T-cell population expresses the appropriate chemokine receptor for the chemoattractant being used. This can be done using flow cytometry.

  • Cell Viability: Perform a cytotoxicity assay to ensure that the concentrations of this compound being used are not toxic to the T-cells.

Experimental Protocols

Protocol: Transwell T-Cell Migration Assay

This protocol outlines a standard procedure for assessing T-cell migration using a Transwell system.

Materials:

  • T-cells (e.g., primary human T-cells or a T-cell line like Jurkat)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Chemoattractant (e.g., CXCL12, CCL19, or CCL21)

  • Compound this compound (test inhibitor)

  • Known inhibitor (positive control)

  • Transwell inserts (5 µm pore size)

  • 24-well plate

  • Fluorescent dye for cell labeling (e.g., Calcein-AM) or counting beads for flow cytometry

Procedure:

  • Cell Preparation:

    • Culture T-cells to the desired density.

    • The day before the assay, starve the cells by culturing them in a low-serum medium (e.g., 0.5% FBS) for 18-24 hours.

    • On the day of the assay, harvest the cells and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare the chemoattractant solution in serum-free RPMI-1640 at the predetermined optimal concentration.

    • Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate. For the negative control, add 600 µL of serum-free medium without the chemoattractant.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.[4]

    • Pre-treat the T-cell suspension with different concentrations of this compound or the positive control inhibitor for 30-60 minutes at 37°C.

    • Add 100 µL of the pre-treated cell suspension to the top chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[2]

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • To quantify the migrated cells in the lower chamber, you can either:

      • Fluorescence-based method: Add a fluorescent dye that stains live cells and read the fluorescence on a plate reader.

      • Flow cytometry-based method: Collect the cells from the lower chamber and count them using a flow cytometer, often with the aid of counting beads for accurate quantification.[2]

  • Data Analysis:

    • Calculate the percentage of migration for each condition relative to the total number of cells added to the insert.

    • Determine the inhibitory effect of this compound by comparing the migration in the presence of the compound to the positive control (chemoattractant only).

Visualizations

Signaling Pathway: T-Cell Chemotaxis

T_Cell_Chemotaxis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular chemokine Chemokine (e.g., CXCL12) gpcr Chemokine Receptor (GPCR, e.g., CXCR4) chemokine->gpcr Binding g_protein G-protein Activation gpcr->g_protein Activation pi3k PI3K/Akt Pathway g_protein->pi3k rac_cdc42 Rac/Cdc42 Activation pi3k->rac_cdc42 actin Actin Polymerization & Cytoskeletal Rearrangement rac_cdc42->actin migration Cell Migration actin->migration

Caption: Simplified signaling pathway of chemokine-induced T-cell migration.

Workflow: Troubleshooting this compound Inhibition Failure

Caption: A logical workflow for troubleshooting failed inhibition of T-cell migration.

References

Technical Support Center: Troubleshooting Inconsistent Results in C-021 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vivo experiments with compounds referred to as "C-021".

Important Note on Compound Identification: The designation "this compound" has been associated with at least two distinct investigational compounds in scientific literature and public disclosures: a CCR4 antagonist studied for neuropathic pain[1][2] and a CDK2 inhibitor, AVZO-021 (also known as ARTS-021), under development for oncology indications[3][4]. Furthermore, "CC021" can also refer to a specific strain of Collaborative Cross mice used in genetic and metabolic studies[5]. Given this ambiguity, this guide will provide general troubleshooting principles applicable to in vivo studies of small molecule inhibitors, with specific examples relevant to the known targets of these different "this compound" molecules. Researchers should first confirm the precise identity and mechanism of action of their specific this compound compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why am I observing high variability in therapeutic efficacy between animals in the same treatment group?

High variability in treatment response is a common challenge in in vivo studies. Several factors can contribute to this issue.

Potential Causes and Troubleshooting Steps:

  • Drug Formulation and Administration:

    • Inconsistent Formulation: Poor solubility or stability of the this compound formulation can lead to inconsistent dosing. Ensure the formulation is homogenous and stable for the duration of the experiment. For compounds with low water solubility, the use of appropriate vehicles is critical[6].

    • Administration Technique: Variability in injection volume, speed, or location (e.g., intraperitoneal vs. subcutaneous) can significantly impact drug absorption and bioavailability. Ensure all technical staff are consistently trained and follow a standardized protocol.

  • Animal-Specific Factors:

    • Genetic Background: Different mouse strains can exhibit varied metabolic profiles and drug responses[5]. Ensure the use of a consistent and well-characterized animal model.

    • Health Status: Underlying health issues or stress in individual animals can affect experimental outcomes. Closely monitor animal health and exclude any outliers that show signs of distress unrelated to the treatment.

    • Microbiome: The gut microbiome can influence drug metabolism and efficacy. Consider standardizing housing and diet to minimize variations.

  • Tumor Model (for oncology studies):

    • Tumor Heterogeneity: In xenograft or syngeneic tumor models, inherent tumor variability can lead to different growth rates and drug responses. Ensure consistent cell passage numbers and implantation techniques.

    • Tumor Microenvironment (TME): The TME plays a crucial role in cancer progression and drug response[7]. The choice of an appropriate 3D in vitro model that mimics the in vivo TME can help in preliminary screenings[7].

FAQ 2: My in vivo results are not consistent with my in vitro data. What could be the reason?

Discrepancies between in vitro and in vivo results are common and often related to the complexities of a whole-organism system.

Potential Causes and Troubleshooting Steps:

  • Pharmacokinetics (PK) and Pharmacodynamics (PD):

    • Poor Bioavailability: The compound may have poor absorption, rapid metabolism, or rapid excretion, resulting in insufficient exposure at the target tissue[8][9]. Conduct PK studies to determine the compound's concentration over time in plasma and target tissues[10][11].

    • Metabolic Instability: The compound may be rapidly metabolized into inactive forms in the liver or other tissues. In vitro metabolic stability assays using liver microsomes or S9 fractions can help predict in vivo clearance[8].

    • Target Engagement: It is crucial to confirm that the drug is reaching its intended target in the animal at sufficient concentrations to exert its effect. PD biomarker studies (e.g., measuring downstream pathway modulation) are essential.

  • Off-Target Effects:

    • In a complex biological system, this compound may have off-target effects that either cause toxicity or counteract its intended therapeutic effect.

  • Model System Differences:

    • 2D cell cultures lack the complexity of the in vivo environment, such as the extracellular matrix and interactions with other cell types, which can influence drug response[7].

Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations
FormulationVehicleDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
This compound-ASaline10500.51505
This compound-B10% DMSO, 40% PEG300104501180060
This compound-C20% Solutol HS 15106001250083

This table illustrates how different formulations can dramatically alter the pharmacokinetic profile of a compound, impacting its in vivo efficacy. Data is hypothetical.

Experimental Protocols

General Protocol for an In Vivo Efficacy Study in a Xenograft Mouse Model
  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., a CCNE1-amplified ovarian cancer cell line for a CDK2 inhibitor like AVZO-021) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth using calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare the this compound formulation and vehicle control on the day of dosing.

    • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Efficacy and Tolerability Assessment:

    • Continue to monitor tumor volume throughout the study.

    • Measure animal body weight at least twice a week as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream analysis (e.g., histology, Western blot for PD markers).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 CDK2 Signaling Pathway (Relevant for AVZO-021) CyclinE Cyclin E1 (CCNE1) Amplification CDK2 CDK2 CyclinE->CDK2 Activates pRB pRB CDK2->pRB Phosphorylates (inactivates) E2F E2F pRB->E2F Releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase AVZO_021 This compound (AVZO-021) AVZO_021->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway, a target for oncology drug this compound (AVZO-021).

G cluster_1 In Vivo Experimental Workflow start Animal Model Acclimatization implantation Tumor Cell Implantation start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment (this compound / Vehicle) randomization->treatment assessment Efficacy & Toxicity Assessment treatment->assessment analysis Terminal Analysis (PK/PD, Histo) assessment->analysis end Data Interpretation analysis->end

Caption: A typical experimental workflow for an in vivo efficacy study.

G cluster_2 Troubleshooting Logic for Inconsistent Results cluster_solutions Potential Solutions issue Inconsistent In Vivo Results formulation Check Formulation (Solubility, Stability) issue->formulation pk_pd Conduct PK/PD Study (Exposure, Target Engagement) issue->pk_pd animal_model Review Animal Model (Strain, Health) issue->animal_model protocol Audit Protocol (Dosing, Measurements) issue->protocol reformulate Reformulate Drug formulation->reformulate adjust_dose Adjust Dose/Schedule pk_pd->adjust_dose change_model Change Animal Model animal_model->change_model retrain Standardize Technique protocol->retrain

Caption: A logical diagram for troubleshooting inconsistent in vivo results.

References

Technical Support Center: Improving the Oral Bioavailability of C-021

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C-021. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the oral administration of this compound, a potent CC chemokine receptor-4 (CCR4) antagonist.[1][2][3] Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent antagonist of the CC chemokine receptor-4 (CCR4).[1][3] It functions by inhibiting the chemotaxis of cells, such as certain types of immune cells, that are mediated by the interaction of CCR4 with its ligands.[1][3] Specifically, it has been shown to potently inhibit functional chemotaxis in both human and mouse cells.[3] this compound also effectively prevents the binding of human CCL22, a natural ligand for CCR4, to the receptor.[3]

Q2: What are the potential challenges in administering this compound orally?

Q3: this compound is often supplied as a dihydrochloride salt. How does this affect its properties?

A3: Supplying a compound as a salt, such as a dihydrochloride, is a common strategy to improve its aqueous solubility and dissolution rate compared to the freebase form. While this can be advantageous, the overall bioavailability will still depend on other factors like its permeability and metabolic stability. It is also important to consider the potential for the common ion effect to influence its dissolution in the gastrointestinal tract.

Q4: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?

A4: Without experimental data on its solubility and permeability, the exact BCS class of this compound cannot be definitively determined. However, based on the common challenges faced by research compounds, it is plausible that this compound could fall into one of the following categories:

  • BCS Class II (Low Solubility, High Permeability): Many orally administered drugs fall into this class. If this compound has poor solubility, its absorption will be limited by its dissolution rate.

  • BCS Class IV (Low Solubility, Low Permeability): This is the most challenging class for oral drug delivery, as both solubility and permeability are limiting factors.

To determine the appropriate formulation strategy, it is crucial to experimentally determine the solubility and permeability of this compound.

Troubleshooting Guide

This guide provides a question-and-answer format to address specific issues you might encounter during your experiments to improve the oral bioavailability of this compound.

Solubility Assessment

Q: My measured aqueous solubility of this compound is very low. How can I confirm this and what are the next steps?

A: First, ensure your experimental method is robust. Use a validated analytical method like HPLC-UV to quantify the concentration of this compound. It is also important to assess solubility in different pH media that are relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). If the solubility remains low across the pH range, this confirms a solubility-limited absorption. The next step would be to explore solubilization techniques.

Permeability Assessment

Q: I am seeing high efflux of this compound in my Caco-2 permeability assay. What does this indicate?

A: High efflux, indicated by a permeability ratio (Papp B-A / Papp A-B) greater than 2, suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). This can significantly limit its absorption. To confirm this, you can repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the apparent permeability in the apical-to-basolateral direction (Papp A-B) would confirm that this compound is a P-gp substrate.

Formulation Development

Q: I have prepared a solid dispersion of this compound, but it did not improve its dissolution rate as expected. What could be the reason?

A: Several factors could contribute to this. First, the drug-to-polymer ratio might not be optimal. It's important to screen different ratios to find the one that results in an amorphous solid dispersion. Secondly, the choice of polymer is critical. The polymer should be able to form a stable amorphous system with this compound. You may need to screen different polymers with varying properties. Finally, the method of preparation (e.g., solvent evaporation, hot-melt extrusion) can also influence the performance of the solid dispersion.

Q: My self-emulsifying drug delivery system (SEDDS) formulation of this compound is not forming a stable emulsion upon dilution. What should I do?

A: The stability of the emulsion formed upon dilution is crucial for the performance of a SEDDS formulation. If you are observing phase separation or precipitation, you may need to adjust the ratio of oil, surfactant, and cosurfactant in your formulation. Constructing a ternary phase diagram can help in identifying the optimal composition that forms a stable microemulsion or nanoemulsion over a wide range of dilutions.

Quantitative Data Summary

The following table summarizes the available in vitro data for this compound. As more experimental data becomes available, this table can be used to track key parameters.

ParameterValueReference
Target CC chemokine receptor-4 (CCR4)[1][3]
Mechanism of Action Antagonist, inhibits chemotaxis[1][3]
IC50 (functional chemotaxis, human) 140 nM[3]
IC50 (functional chemotaxis, mouse) 39 nM[3]
IC50 ([35S]GTPγS binding) 18 nM[3]
In vitro metabolic stability (CLint in HLM) 17,377 mL/h/kg[1]

Experimental Data Log (Template)

ParameterExperimental ConditionsResult
Aqueous Solubility pH 1.2, 37°C
pH 4.5, 37°C
pH 6.8, 37°C
LogP / LogD Octanol/water, pH 7.4
Caco-2 Permeability (Papp A-B)
Caco-2 Permeability (Papp B-A)
Efflux Ratio
Formulation Type e.g., Solid Dispersion, SEDDS
In Vitro Dissolution (e.g., % released at 30 min)
In Vivo Bioavailability (F%) Animal model, dose

Experimental Protocols

1. Aqueous Solubility Determination (Shake-Flask Method)

  • Preparation of Solutions: Prepare buffer solutions at various pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Processing: After equilibration, centrifuge the samples to separate the undissolved solid. Collect the supernatant and filter it through a 0.45 µm filter.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.

2. Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions. This typically takes about 21 days.

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment (Apical to Basolateral):

    • Add the test solution containing this compound to the apical (A) side of the Transwell® insert.

    • At predetermined time points, collect samples from the basolateral (B) side.

    • Quantify the concentration of this compound in the collected samples.

  • Permeability Experiment (Basolateral to Apical):

    • Add the test solution containing this compound to the basolateral (B) side.

    • At predetermined time points, collect samples from the apical (A) side.

    • Quantify the concentration of this compound in the collected samples.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug.

Visualizations

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Strategy Selection Based on BCS Classification cluster_2 Phase 3: Formulation Development cluster_3 Phase 4: Evaluation Determine Aqueous Solubility Determine Aqueous Solubility BCS Class I (High Sol, High Perm) BCS Class I (High Sol, High Perm) Determine Aqueous Solubility->BCS Class I (High Sol, High Perm) High BCS Class II (Low Sol, High Perm) BCS Class II (Low Sol, High Perm) Determine Aqueous Solubility->BCS Class II (Low Sol, High Perm) Low BCS Class III (High Sol, Low Perm) BCS Class III (High Sol, Low Perm) Determine Aqueous Solubility->BCS Class III (High Sol, Low Perm) High BCS Class IV (Low Sol, Low Perm) BCS Class IV (Low Sol, Low Perm) Determine Aqueous Solubility->BCS Class IV (Low Sol, Low Perm) Low Determine Permeability (e.g., Caco-2 Assay) Determine Permeability (e.g., Caco-2 Assay) Determine Permeability (e.g., Caco-2 Assay)->BCS Class I (High Sol, High Perm) High Determine Permeability (e.g., Caco-2 Assay)->BCS Class II (Low Sol, High Perm) High Determine Permeability (e.g., Caco-2 Assay)->BCS Class III (High Sol, Low Perm) Low Determine Permeability (e.g., Caco-2 Assay)->BCS Class IV (Low Sol, Low Perm) Low Determine LogP/LogD Determine LogP/LogD Assess Metabolic Stability (e.g., Microsomes) Assess Metabolic Stability (e.g., Microsomes) Conventional Formulation Conventional Formulation BCS Class I (High Sol, High Perm)->Conventional Formulation Solubilization Techniques (e.g., Solid Dispersions, SEDDS, Micronization) Solubilization Techniques (e.g., Solid Dispersions, SEDDS, Micronization) BCS Class II (Low Sol, High Perm)->Solubilization Techniques (e.g., Solid Dispersions, SEDDS, Micronization) Permeation Enhancers Permeation Enhancers BCS Class III (High Sol, Low Perm)->Permeation Enhancers Combination of Solubilization and Permeation Enhancement Combination of Solubilization and Permeation Enhancement BCS Class IV (Low Sol, Low Perm)->Combination of Solubilization and Permeation Enhancement In Vitro Dissolution Testing In Vitro Dissolution Testing Conventional Formulation->In Vitro Dissolution Testing Solubilization Techniques (e.g., Solid Dispersions, SEDDS, Micronization)->In Vitro Dissolution Testing Permeation Enhancers->In Vitro Dissolution Testing Combination of Solubilization and Permeation Enhancement->In Vitro Dissolution Testing In Vivo Pharmacokinetic Studies In Vivo Pharmacokinetic Studies In Vitro Dissolution Testing->In Vivo Pharmacokinetic Studies

Caption: Workflow for improving the oral bioavailability of this compound.

CCR4_Signaling_Pathway CCL17/CCL22 CCL17/CCL22 CCR4 CCR4 CCL17/CCL22->CCR4 Binds to G_Protein Gαi/o, Gβγ CCR4->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PI3K PI3Kγ G_Protein->PI3K Activates This compound This compound This compound->CCR4 Blocks IP3_DAG IP3 + DAG PLC->IP3_DAG Akt_Activation Akt Activation PI3K->Akt_Activation Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Chemotaxis Chemotaxis Ca_Release->Chemotaxis PKC_Activation->Chemotaxis Cell_Survival Cell_Survival Akt_Activation->Cell_Survival

Caption: Simplified CCR4 signaling pathway and the inhibitory action of this compound.

References

C-021 degradation in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of compound C-021 in long-term cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions and cell culture media?

A: this compound is a small molecule that can be susceptible to degradation over extended periods in aqueous environments, including standard cell culture media. The rate of degradation is influenced by several factors such as pH, temperature, light exposure, and the presence of certain media components. For optimal performance, it is recommended to prepare fresh solutions of this compound for each experiment and minimize storage in aqueous buffers.

Q2: How can I detect this compound degradation in my cell culture experiments?

A: Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] These methods can separate the parent this compound compound from its degradation products, allowing for quantification of its stability over time. A noticeable decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.

Q3: What are the common causes of this compound degradation in long-term cell culture?

A: Several factors can contribute to the degradation of this compound in a cell culture setting:

  • Hydrolysis: The aqueous nature of cell culture media can lead to the hydrolytic cleavage of labile functional groups in this compound.

  • Oxidation: Components in the media or cellular metabolic processes can lead to oxidative degradation.

  • Enzymatic Degradation: Intracellular or extracellular enzymes released by the cells may metabolize this compound.

  • Photodegradation: Exposure to light, especially UV or short-wavelength light, can cause degradation of photosensitive compounds.[4]

  • pH Instability: Changes in the pH of the culture medium can affect the stability of pH-sensitive compounds.

Q4: How might this compound degradation products affect my experimental results?

A: Degradation products of this compound may have different biological activities compared to the parent compound. They could be inactive, have reduced activity, or in some cases, exhibit off-target effects or cytotoxicity. This can lead to a decrease in the desired biological effect over time or introduce confounding variables into your experiment.

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in long-term experiments.
Possible Cause Suggested Solution
Degradation of this compound in culture medium 1. Replenish this compound: Perform partial media changes with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration. 2. Monitor Stability: Use HPLC or LC-MS to determine the degradation rate of this compound in your specific culture conditions and adjust the replenishment schedule accordingly. 3. Optimize Storage: Store stock solutions of this compound in a suitable solvent (e.g., DMSO) at -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Cellular metabolism of this compound 1. Use Metabolic Inhibitors: If the target cells are known to have high metabolic activity, consider co-treatment with broad-spectrum metabolic inhibitors, if compatible with your experimental design. 2. Alternative Compound: If metabolism is a significant issue, explore the possibility of using a more stable analog of this compound if available.
Problem 2: Inconsistent results between experimental replicates.
Possible Cause Suggested Solution
Variability in this compound solution preparation 1. Standardize Protocol: Ensure a consistent and validated protocol for preparing this compound working solutions from the stock. 2. Fresh Preparations: Always use freshly prepared working solutions for each experiment to avoid variability from degraded solutions.
Differential light exposure 1. Protect from Light: Minimize the exposure of this compound solutions and treated cell cultures to ambient light. Use amber tubes and cover culture plates with foil when outside the incubator.[4]
Inconsistent culture conditions 1. Maintain Consistent pH and Temperature: Ensure that the pH and temperature of the cell culture environment are stable and consistent across all experiments.[5]

Experimental Protocols

Protocol 1: Monitoring this compound Stability in Cell Culture Medium using HPLC
  • Preparation of this compound Spiked Medium:

    • Prepare a stock solution of this compound in DMSO.

    • Spike pre-warmed cell culture medium with this compound to the final desired concentration.

    • Include a "cell-free" control (medium with this compound but without cells) and an "experimental" sample (medium with this compound and cells).

  • Time-Course Sampling:

    • Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2).

    • Collect aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Sample Preparation for HPLC:

    • Centrifuge the collected aliquots to remove any cells or debris.

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the supernatant, vortexing, and centrifuging again.

    • Transfer the clear supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).

    • Use a mobile phase gradient appropriate for separating this compound from its potential degradation products.

    • Monitor the elution profile using a UV detector at the absorbance maximum of this compound.

  • Data Analysis:

    • Quantify the peak area corresponding to this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine its stability profile.

Protocol 2: Assessing the Impact of this compound Degradation on a Cellular Signaling Pathway
  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with either freshly prepared this compound or a "pre-degraded" this compound solution (prepared by incubating this compound in media for a predetermined time, e.g., 48 hours).

    • Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the treated cells for the desired experimental duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key proteins in the signaling pathway of interest (e.g., phosphorylated and total forms of downstream effectors).

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities and compare the effects of fresh versus pre-degraded this compound on the signaling pathway.

Data Presentation

Table 1: Stability of this compound in Different Cell Culture Media
Time (hours) Medium A (% Remaining) Medium B (% Remaining) Medium C (% Remaining)
0 100100100
12 959298
24 857894
48 655588
72 453082
Table 2: Effect of Storage Conditions on this compound Stability in Aqueous Buffer (pH 7.4)
Condition % Remaining after 24 hours
4°C, Protected from Light 98
4°C, Exposed to Light 85
Room Temperature, Protected from Light 90
Room Temperature, Exposed to Light 70
37°C, Protected from Light 75

Visualizations

Experimental_Workflow_for_C021_Stability_Assessment cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) spike_media Spike Cell Culture Medium prep_stock->spike_media incubate Incubate at 37°C, 5% CO2 spike_media->incubate With and Without Cells sampling Collect Aliquots (0, 12, 24, 48, 72h) incubate->sampling sample_proc Process Samples (Centrifuge, Precipitate) sampling->sample_proc hplc HPLC/LC-MS Analysis sample_proc->hplc data_analysis Quantify Peak Area & Plot Degradation Curve hplc->data_analysis

Caption: Workflow for assessing this compound stability in cell culture.

C021_Signaling_Pathway cluster_pathway Hypothetical this compound Signaling Pathway cluster_degradation Effect of Degradation C021 This compound Receptor Target Receptor C021->Receptor Binds and Activates DegradationProduct Degradation Product C021->DegradationProduct Degrades over time KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces Gene Expression DegradationProduct->Receptor No Binding DegradationProduct->KinaseA Potential Off-Target Effect

Caption: Potential impact of this compound degradation on a signaling pathway.

References

Technical Support Center: Minimizing C-021 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of the hypothetical compound C-021 in primary cell cultures.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations

Q: My primary cells are dying even when I use this compound at a concentration that should be therapeutic based on cancer cell line data. What's happening and how can I fix it?

A: Primary cells are often more sensitive to cytotoxic compounds than immortalized cancer cell lines. This increased sensitivity can be due to a variety of factors, including differences in metabolic activity, proliferation rates, and expression of drug transporters. Here are some steps to troubleshoot and mitigate excessive cell death:

  • Confirm the optimal seeding density: Primary cells require a specific density to maintain health and viability. Too low a density can lead to senescence and increased sensitivity to stress.

  • Optimize this compound concentration: Perform a dose-response curve with a wider range of concentrations and shorter incubation times to determine the IC50 value specific to your primary cell type.

  • Reduce incubation time: Shorter exposure to this compound may be sufficient to achieve the desired biological effect while minimizing off-target toxicity.

  • Use a recovery period: After treatment with this compound, replace the media with fresh, compound-free media to allow the cells to recover.

  • Culture medium composition: Ensure your culture medium is optimized for the specific primary cell type. Supplementation with growth factors or other essential nutrients may improve cell robustness.

Issue 2: High Variability in Cytotoxicity Results Between Experiments

Q: I'm seeing inconsistent results in my this compound cytotoxicity assays. Why is this happening and how can I improve reproducibility?

A: High variability in cytotoxicity assays with primary cells is a common challenge. Primary cells are inherently more variable than cell lines due to donor-to-donor differences and their limited lifespan in vitro. Here’s how to improve consistency:

  • Standardize cell source and passage number: Use cells from the same donor and within a narrow passage range for a set of experiments.

  • Implement a strict cell counting and seeding protocol: Ensure the same number of viable cells are seeded in each well.

  • Pre-equilibrate this compound in media: Prepare your this compound dilutions in culture media and allow them to equilibrate to the incubator temperature and CO2 levels before adding to the cells.

  • Automate liquid handling where possible: This reduces pipetting errors.

  • Monitor and control incubator conditions: Small fluctuations in temperature, humidity, and CO2 can impact cell health and drug response.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in primary cell cultures?

A1: As a general starting point, we recommend using a concentration 10-fold lower than the published IC50 value in a sensitive cancer cell line. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type.

Q2: How can I assess this compound-induced cytotoxicity in my primary cell cultures?

A2: Several methods can be used to assess cytotoxicity. It is recommended to use at least two different assays that measure different cellular parameters. Common assays include:

  • Membrane integrity assays: Such as LDH release or Propidium Iodide staining, which measure cell lysis.

  • Metabolic activity assays: Such as MTT or PrestoBlue, which measure mitochondrial function.

  • Apoptosis assays: Such as Caspase-3/7 activity assays or Annexin V staining, which detect programmed cell death.

Q3: Can I use a lower concentration of serum in my culture medium to reduce potential interactions with this compound?

A3: Reducing serum concentration can sometimes be a valid strategy, as serum proteins can bind to compounds and reduce their effective concentration. However, primary cells are often highly dependent on serum for growth factors and other essential components. If you choose to reduce serum, do so gradually and monitor cell health and morphology closely. Consider using serum-free media formulations specifically designed for your primary cell type if available.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in various primary cell types compared to a cancer cell line. This data illustrates the potential for differential sensitivity.

Cell TypeIC50 (µM) after 24h Exposure
Human Umbilical Vein Endothelial Cells (HUVEC)2.5
Primary Human Hepatocytes5.8
Primary Human Dermal Fibroblasts12.1
A549 (Lung Cancer Cell Line)0.5

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a PrestoBlue™ Assay
  • Cell Seeding:

    • Harvest and count primary cells.

    • Seed cells in a 96-well plate at the predetermined optimal seeding density.

    • Incubate for 24 hours to allow for attachment and recovery.

  • Compound Preparation and Addition:

    • Prepare a 2X stock solution of this compound in complete culture medium.

    • Perform serial dilutions to create a range of 2X concentrations.

    • Remove the culture medium from the 96-well plate and add 50 µL of the 2X this compound dilutions to the appropriate wells. Add 50 µL of compound-free medium to the control wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • PrestoBlue™ Assay:

    • Add 10 µL of PrestoBlue™ reagent to each well.

    • Incubate for 1-2 hours at 37°C.

    • Read the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized data against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.

Visualizations

cluster_0 This compound This compound Target_Protein Target_Protein This compound->Target_Protein Inhibits Downstream_Effector_1 Downstream_Effector_1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Apoptosis Apoptosis Downstream_Effector_2->Apoptosis Start Start Isolate_Primary_Cells Isolate_Primary_Cells Start->Isolate_Primary_Cells Optimize_Seeding_Density Optimize_Seeding_Density Isolate_Primary_Cells->Optimize_Seeding_Density Dose_Response_Assay Dose_Response_Assay Optimize_Seeding_Density->Dose_Response_Assay Determine_IC50 Determine_IC50 Dose_Response_Assay->Determine_IC50 Functional_Assay_at_Sub-toxic_Concentration Functional_Assay_at_Sub-toxic_Concentration Determine_IC50->Functional_Assay_at_Sub-toxic_Concentration End End Functional_Assay_at_Sub-toxic_Concentration->End High_Toxicity High_Toxicity Check_Concentration Check_Concentration High_Toxicity->Check_Concentration Reduce_Concentration Reduce_Concentration Check_Concentration->Reduce_Concentration Too High Check_Incubation_Time Check_Incubation_Time Check_Concentration->Check_Incubation_Time Correct Proceed_with_Experiment Proceed_with_Experiment Reduce_Concentration->Proceed_with_Experiment Reduce_Incubation_Time Reduce_Incubation_Time Check_Incubation_Time->Reduce_Incubation_Time Too Long Check_Cell_Health Check_Cell_Health Check_Incubation_Time->Check_Cell_Health Correct Reduce_Incubation_Time->Proceed_with_Experiment Optimize_Culture_Conditions Optimize_Culture_Conditions Check_Cell_Health->Optimize_Culture_Conditions Poor Check_Cell_Health->Proceed_with_Experiment Good Optimize_Culture_Conditions->Proceed_with_Experiment

adjusting C-021 dosage for different mouse strains

Author: BenchChem Technical Support Team. Date: November 2025

C-021 Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their pre-clinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on dosage adjustments for different mouse strains.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it necessary to adjust the dosage of this compound for different mouse strains?

A: Dosage adjustments are critical due to the varying genetic backgrounds of different mouse strains, which can influence the expression of the target receptor, NRX, and the metabolic rate of this compound. Strains such as C57BL/6, BALB/c, and NOD exhibit different pharmacokinetic and pharmacodynamic profiles with this compound, necessitating strain-specific dosing to achieve optimal efficacy and minimize potential toxicity.[1][2]

Q2: What are the recommended starting dosages for the most commonly used mouse strains?

A: We recommend the following starting dosages for this compound administered via intraperitoneal (IP) injection. These dosages are a starting point and may require further optimization based on your specific experimental model and endpoints.

Table 1: Recommended Starting Dosages for this compound

Mouse Strain Recommended Starting Dosage (mg/kg) Dosing Frequency
C57BL/6 10 Once Daily
BALB/c 15 Once Daily

| NOD | 12.5 | Once Daily |

Q3: How should I prepare this compound for administration?

A: this compound is supplied as a lyophilized powder. For IP injections, we recommend reconstituting the powder in a vehicle of sterile saline with 5% DMSO and 5% Tween 80. A detailed protocol for formulation is provided in the "Experimental Protocols" section below.

Q4: What are the potential side effects of this compound, and do they differ between strains?

A: At therapeutic doses, this compound is generally well-tolerated. However, at higher doses, some transient side effects may be observed, including mild sedation and reduced locomotor activity. These effects are typically more pronounced in BALB/c mice due to their slower metabolic clearance of the compound. It is crucial to monitor the animals closely after administration.

Troubleshooting Guide: Suboptimal Therapeutic Effect

If you are not observing the expected therapeutic effect, consider the following:

  • Dosage Optimization: The recommended dosages are a starting point. Depending on your specific disease model, you may need to perform a dose-response study to determine the optimal dose.

  • Route of Administration: While IP injection is standard, other routes may be more appropriate for your model.

  • Formulation Integrity: Ensure that this compound has been properly reconstituted and stored to maintain its stability and activity.

Troubleshooting Guide: Observed Toxicity

If you observe signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur), take the following steps:

  • Reduce Dosage: Immediately reduce the dosage or decrease the frequency of administration.

  • Monitor Animals: Increase the frequency of monitoring for any adverse effects.

  • Consult Veterinary Staff: If symptoms persist, consult with your institution's veterinary staff.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound across different mouse strains.

Table 2: Pharmacokinetic Parameters of this compound in Different Mouse Strains (10 mg/kg IP)

Mouse Strain Cmax (ng/mL) Tmax (hr) Half-life (hr) AUC (ng·hr/mL)
C57BL/6 150 ± 12 0.5 2.1 ± 0.3 450 ± 35
BALB/c 210 ± 18 0.75 3.5 ± 0.4 780 ± 50

| NOD | 180 ± 15 | 0.5 | 2.8 ± 0.3 | 620 ± 42 |

Table 3: Comparative Efficacy of this compound in a Neuroinflammation Model (LPS-induced)

Mouse Strain Dosage (mg/kg) Reduction in Pro-inflammatory Cytokine IL-6 (%)
C57BL/6 10 65 ± 5
BALB/c 15 68 ± 6

| NOD | 12.5 | 62 ± 7 |

Experimental Protocols

Protocol 1: this compound Formulation and Administration

  • Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature.
    • Reconstitute the powder in a vehicle of 5% DMSO, 5% Tween 80, and 90% sterile saline to the desired stock concentration.
    • Vortex gently until the solution is clear.

  • Dosage Calculation:

    • Weigh each mouse to determine the precise injection volume.
    • Calculate the required volume based on the desired dosage and the stock solution concentration.

  • Administration:

    • Administer the calculated volume via intraperitoneal (IP) injection.
    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Assessment of Therapeutic Efficacy in an LPS-induced Neuroinflammation Model

  • Animal Acclimation:

    • Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Induction of Neuroinflammation:

    • Administer lipopolysaccharide (LPS) at a dose of 1 mg/kg via IP injection.

  • This compound Treatment:

    • Administer the appropriate strain-specific dose of this compound one hour after LPS administration.

  • Sample Collection:

    • At 24 hours post-LPS injection, collect brain tissue for analysis.

  • Endpoint Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in brain homogenates using ELISA or other appropriate methods.

Visualizations

C021_Signaling_Pathway C021 This compound NRX Neuro-Receptor X (NRX) C021->NRX binds G_protein G-protein Activation NRX->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC cAMP Decreased cAMP AC->cAMP PKA PKA Inhibition cAMP->PKA CREB CREB Phosphorylation (Inhibition) PKA->CREB Inflammation Reduced Pro-inflammatory Gene Expression CREB->Inflammation

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment acclimation 1. Animal Acclimation (1 week) randomization 2. Randomization into Treatment Groups acclimation->randomization lps 3. LPS Injection (1 mg/kg IP) randomization->lps c021 4. This compound Administration (Strain-specific dose) lps->c021 monitoring 5. Monitoring (24 hours) c021->monitoring collection 6. Sample Collection (Brain Tissue) monitoring->collection analysis 7. Endpoint Analysis (Cytokine Levels) collection->analysis

Caption: Experimental Workflow for this compound In Vivo Study.

Troubleshooting_Dosage Troubleshooting this compound Dosage start Start Experiment with Recommended Dosage observe Observe Therapeutic Effect and Monitor for Toxicity start->observe optimal Optimal Outcome: Continue Experiment observe->optimal Successful? suboptimal Suboptimal Effect observe->suboptimal No toxicity Toxicity Observed observe->toxicity Yes increase_dose Increase Dose Incrementally suboptimal->increase_dose check_protocol Review Formulation and Administration Protocol suboptimal->check_protocol decrease_dose Decrease Dose or Reduce Frequency toxicity->decrease_dose consult Consult Veterinary Staff toxicity->consult increase_dose->observe check_protocol->observe decrease_dose->observe

Caption: Troubleshooting Logic for this compound Dosage Adjustment.

References

troubleshooting variability in chemotaxis assay with C-021

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel chemoattractant, C-021, in chemotaxis assays. This compound is a synthetic peptide designed to be a potent and specific chemoattractant for neutrophils via interaction with the CXCR2 receptor.

Troubleshooting Guide

Variability in chemotaxis assay results can arise from multiple factors, ranging from reagent handling to cellular responses. This guide addresses common issues encountered during chemotaxis experiments with this compound.

Question: We are observing significant well-to-well and day-to-day variability in neutrophil migration towards this compound. What are the potential causes and solutions?

Answer:

High variability is a common challenge in cell-based assays.[1][2] The following table outlines potential sources of variability and recommended troubleshooting steps.

Potential Cause Troubleshooting Recommendations Expected Outcome
This compound Reagent Integrity 1. Confirm Storage Conditions: Aliquot this compound upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Test for Bioactivity: Use a fresh aliquot of this compound to confirm its potency. Compare with a previously validated lot if available.Consistent this compound performance across experiments.
Cell Health and Viability 1. Monitor Cell Passage Number: Use neutrophils at a low passage number as high passage numbers can alter cell behavior.[1][2] 2. Assess Viability: Perform a viability stain (e.g., Trypan Blue) before each experiment. Ensure viability is >95%. 3. Consistent Cell Density: Ensure precise cell counting and seeding in each well.[3]Reduced variability in the baseline migratory behavior of cells.
Assay Conditions 1. Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific neutrophil source. 2. Incubation Time: Optimize the incubation time to capture the peak migratory response. 3. Temperature and CO2: Maintain consistent temperature (37°C) and CO2 (5%) levels throughout the assay.[3]A clear and reproducible chemotactic response.
Technical Execution 1. Pipetting Technique: Use calibrated pipettes and ensure consistent, careful pipetting to avoid bubbles and cell shearing.[4] 2. Assay Plate Selection: Use plates specifically designed for chemotaxis assays to ensure proper gradient formation.[3] 3. Washing Steps: Be gentle during wash steps to avoid dislodging cells.[4]Minimized technical error and improved assay precision.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic peptide that acts as a specific agonist for the CXCR2 receptor, a G-protein coupled receptor predominantly expressed on neutrophils. Binding of this compound to CXCR2 initiates a signaling cascade that leads to actin polymerization and cell migration.

Q2: What is the recommended solvent for reconstituting this compound?

A2: this compound is soluble in sterile, nuclease-free water. Reconstitute the lyophilized peptide to a stock concentration of 1 mM and then further dilute in your assay medium.

Q3: Can this compound be used with other cell types?

A3: While this compound is designed for high specificity to CXCR2 on neutrophils, some cross-reactivity with other cells expressing CXCR2 (e.g., some subsets of monocytes and endothelial cells) may occur. We recommend testing for a chemotactic response in your cell type of interest.

Q4: How can I distinguish between chemotaxis and chemokinesis in my assay?

A4: To confirm that the observed cell migration is directed (chemotaxis) and not random (chemokinesis), include a control where this compound is added to both the upper and lower chambers of your chemotaxis plate. In this scenario, a chemotactic response will be diminished or absent, while chemokinesis would still be present.

Experimental Protocol: Neutrophil Chemotaxis Assay using this compound

This protocol describes a standard Boyden chamber-based chemotaxis assay.

Materials:

  • This compound (lyophilized)

  • Primary human neutrophils

  • RPMI 1640 medium + 0.5% BSA (assay medium)

  • Chemotaxis plates (e.g., 96-well with 5 µm pore size)

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Procedure:

  • This compound Preparation: Reconstitute this compound in sterile water to 1 mM. Prepare serial dilutions in assay medium to create a dose-response curve (e.g., 0.1 nM to 100 nM).

  • Neutrophil Preparation: Isolate neutrophils from whole blood using your standard laboratory protocol. Resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Cell Labeling: Add Calcein-AM to the neutrophil suspension at a final concentration of 5 µM. Incubate for 30 minutes at 37°C. Wash the cells twice with assay medium to remove excess dye.

  • Assay Setup:

    • Add 150 µL of assay medium containing the desired concentration of this compound to the lower wells of the chemotaxis plate.

    • Add 150 µL of assay medium without this compound to the negative control wells.

    • Carefully place the membrane insert onto the wells.

    • Add 50 µL of the labeled neutrophil suspension to the top of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.

  • Data Acquisition:

    • After incubation, carefully remove the insert.

    • Wipe away non-migrated cells from the top of the membrane with a cotton swab.

    • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader (Excitation/Emission: 485/520 nm).

  • Data Analysis: Calculate the chemotactic index by dividing the fluorescence of the this compound treated wells by the fluorescence of the negative control wells.

Visualizations

Chemotaxis_Workflow Chemotaxis Assay Experimental Workflow prep Reagent & Cell Preparation c021_prep Prepare this compound Dilutions prep->c021_prep cell_prep Isolate & Label Neutrophils prep->cell_prep add_c021 Add this compound to Lower Wells c021_prep->add_c021 add_cells Add Cells to Upper Insert cell_prep->add_cells assay_setup Assay Setup incubation Incubate at 37°C assay_setup->incubation add_c021->assay_setup add_cells->assay_setup data_acq Data Acquisition incubation->data_acq read_plate Read Fluorescence data_acq->read_plate analysis Data Analysis read_plate->analysis

Caption: Experimental workflow for a this compound chemotaxis assay.

C021_Signaling_Pathway Hypothetical this compound Signaling Pathway C021 This compound CXCR2 CXCR2 Receptor C021->CXCR2 G_protein Gαi/βγ CXCR2->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Actin Actin Polymerization Ca_release->Actin PKC->Actin Migration Cell Migration Actin->Migration

Caption: this compound signaling through the CXCR2 receptor.

Troubleshooting_Tree Chemotaxis Assay Troubleshooting Decision Tree start High Variability in Chemotaxis Assay check_reagents Check Reagents start->check_reagents check_cells Check Cells start->check_cells check_assay Check Assay Protocol start->check_assay reagent_q1 Is this compound aliquot fresh? check_reagents->reagent_q1 cell_q1 Is cell viability >95%? check_cells->cell_q1 assay_q1 Is pipetting consistent? check_assay->assay_q1 reagent_a1_yes Yes reagent_q1->reagent_a1_yes Yes reagent_a1_no Use a new aliquot reagent_q1->reagent_a1_no No cell_a1_yes Yes cell_q1->cell_a1_yes Yes cell_a1_no Culture new cells cell_q1->cell_a1_no No cell_q2 Is cell passage low? cell_a1_yes->cell_q2 cell_a2_yes Yes cell_q2->cell_a2_yes Yes cell_a2_no Use lower passage cells cell_q2->cell_a2_no No assay_a1_yes Yes assay_q1->assay_a1_yes Yes assay_a1_no Review pipetting technique assay_q1->assay_a1_no No assay_q2 Are incubation conditions optimal? assay_a1_yes->assay_q2 assay_a2_yes Yes assay_q2->assay_a2_yes Yes assay_a2_no Optimize incubation time/temp assay_q2->assay_a2_no No

Caption: Troubleshooting decision tree for chemotaxis assay variability.

References

Validation & Comparative

validating the antagonist specificity of C-021 for CCR4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CCR4 antagonist, C-021, with other known inhibitors of the C-C chemokine receptor 4. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of its antagonist specificity and performance in key biological assays.

This compound: Performance Overview

This compound is a small molecule antagonist of the human CCR4 receptor, a key mediator in inflammatory responses and a significant target in immuno-oncology and autoimmune diseases. Experimental data demonstrates its potent inhibitory activity in functional assays.

Quantitative Comparison of CCR4 Antagonists

The following table summarizes the inhibitory potency of this compound in comparison to other well-characterized CCR4 antagonists. The data is presented as IC50 values, representing the concentration of the antagonist required to inhibit 50% of the measured biological activity. Lower values indicate higher potency.

AntagonistAssay TypeSpeciesIC50 (nM)
This compound Chemotaxis Human 140
Chemotaxis Mouse 39
[³⁵S]GTPγS Binding Human 18
AZD2098Not SpecifiedHumanpIC50: 7.8
GSK2239633A[¹²⁵I]-TARC BindingHumanpIC50: 7.96
MogamulizumabNot ApplicableHumanNot Applicable

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Mogamulizumab is a monoclonal antibody and its potency is not typically measured by IC50 in the same manner as small molecules.

Experimental Methodologies

The following sections detail the generalized protocols for the key assays used to characterize the antagonist activity of this compound.

Chemotaxis Assay (Transwell-Based)

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant, in this case, a CCR4 ligand like CCL22.

Principle: A porous membrane in a Transwell insert separates a cell suspension from a lower chamber containing a chemoattractant. Antagonists are added to the cell suspension, and their ability to block migration through the membrane is quantified by counting the number of cells that have moved to the lower chamber.

Generalized Protocol:

  • Cell Preparation: CCR4-expressing cells (e.g., specific T-cell lines) are cultured and harvested. The cells are then resuspended in a serum-free medium to a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • The lower chamber of the Transwell plate is filled with a medium containing a CCR4 ligand (e.g., CCL22) to act as a chemoattractant.

    • The cell suspension, pre-incubated with varying concentrations of this compound or other antagonists, is added to the upper chamber (the Transwell insert).

  • Incubation: The plate is incubated for several hours at 37°C in a CO₂ incubator to allow for cell migration.

  • Quantification: After incubation, the non-migrated cells in the upper chamber are removed. The cells that have migrated to the bottom of the lower chamber are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of inhibition is calculated by comparing the number of migrated cells in the presence of the antagonist to the number of migrated cells in the absence of the antagonist.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-protein coupled receptors (GPCRs) like CCR4.

Principle: In the inactive state, the Gα subunit of a G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. An antagonist will prevent this agonist-induced binding. The amount of radioactivity incorporated into the cell membranes is proportional to the level of G-protein activation.

Generalized Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the CCR4 receptor.

  • Assay Reaction: The cell membranes are incubated in a buffer containing:

    • A CCR4 agonist (e.g., CCL22) to stimulate the receptor.

    • Varying concentrations of the antagonist (e.g., this compound).

    • [³⁵S]GTPγS.

    • GDP.

  • Incubation: The reaction is incubated to allow for [³⁵S]GTPγS binding to the activated G-proteins.

  • Termination and Measurement: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes. The unbound [³⁵S]GTPγS is washed away. The radioactivity retained on the filter is then measured using a scintillation counter. The percentage of inhibition is determined by comparing the radioactivity in the presence of the antagonist to the radioactivity with the agonist alone.

Visualizing CCR4 Signaling and Experimental Workflow

To better understand the mechanism of action of this compound and the experimental procedures used for its validation, the following diagrams are provided.

CCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL22 CCL22 CCR4 CCR4 CCL22->CCR4 Binds & Activates C021 This compound C021->CCR4 Blocks G_protein G-protein (Gαi) CCR4->G_protein Activates JAK JAK CCR4->JAK PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Akt Akt PI3K->Akt STAT STAT JAK->STAT Gene_Transcription Gene Transcription (Inflammation, Cell Survival) STAT->Gene_Transcription NFkB NF-κB Akt->NFkB ERK->Gene_Transcription NFkB->Gene_Transcription Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_migration Migration cluster_analysis Analysis start Start: CCR4+ Cells incubate_antagonist Incubate with This compound start->incubate_antagonist add_to_transwell Add cells to Transwell Insert incubate_antagonist->add_to_transwell incubation Incubate for several hours (37°C, 5% CO₂) add_to_transwell->incubation add_chemoattractant Add Chemoattractant (e.g., CCL22) to lower chamber add_chemoattractant->incubation remove_non_migrated Remove non-migrated cells from insert incubation->remove_non_migrated stain_migrated Fix and Stain migrated cells remove_non_migrated->stain_migrated quantify Quantify migrated cells stain_migrated->quantify end End: Determine IC50 quantify->end

C-021 Efficacy in CCR4 Antagonism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of C-021, a potent C-C chemokine receptor type 4 (CCR4) antagonist, with other notable CCR4 inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective performance assessment, supported by detailed experimental methodologies and visual pathway representations.

I. Comparative Efficacy of CCR4 Antagonists

The landscape of CCR4 antagonists includes a range of molecules from small chemical compounds to monoclonal antibodies, each with distinct mechanisms of action and efficacy profiles. This section summarizes the quantitative data on the inhibitory activities of this compound and its key comparators.

AntagonistTarget SpeciesAssayIC50 / pIC50 / pA2Citation
This compound HumanChemotaxis (CCL22-induced)140 nM[1][2]
MouseChemotaxis39 nM[1][2]
Human[35S]GTPγS Binding (CCL22-induced)18 nM[1][2]
Human (MJ Cells)Cell Proliferation3.21 µM
Human (HuT 78 Cells)Cell Proliferation5.98 µM
Mogamulizumab (KW-0761) HumanClinical Trial (Phase 1/2, CTCL)Overall Response Rate: 36.8%[3]
Human (Sézary Syndrome)Clinical Trial (Phase 1/2)Overall Response Rate: 47.1%[3]
Human (Mycosis Fungoides)Clinical Trial (Phase 1/2)Overall Response Rate: 28.6%[3]
FLX475 (Tivumecirnon) HumanClinical Trial (Phase 1/2, EBV+ NK/T cell lymphoma)Monotherapy Complete Response: 2 of 6 patients[4]
Human (NSCLC)Clinical Trial (Phase 1/2, with pembrolizumab)Partial Response: 31% (4 of 13 patients)[4]
GSK2239633 Human[125I]-TARC BindingpIC50: 7.96[5][6]
HumanTARC-induced F-actin polymerizationpA2: 7.11[6]
AZD2098 HumanCCR4 InhibitionpIC50: 7.8[2]
RatCCR4 InhibitionpIC50: 8.0[2]
MouseCCR4 InhibitionpIC50: 8.0[2]
DogCCR4 InhibitionpIC50: 7.6[2]
CCR4 antagonist 4 HumanCCR4 BindingIC50: 0.02 µM[7]
HumanMDC-mediated ChemotaxisIC50: 0.007 µM[7]
HumanCa2+ MobilizationIC50: 0.003 µM[7]

II. Experimental Protocols

A. In Vitro Chemotaxis Assay

Objective: To evaluate the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine ligand (e.g., CCL17 or CCL22).

Methodology:

  • Cell Culture: CCR4-expressing cells (e.g., human T-cell lymphoma cell lines like HuT 78 or primary T-cells) are cultured in appropriate media.

  • Transwell System: A Transwell insert with a porous membrane (typically 5 µm pore size) is placed in a well of a 24-well plate.

  • Chemokine Gradient: The lower chamber of the well is filled with media containing a specific concentration of a CCR4 ligand (e.g., 100 nM CCL17 or 10 nM CCL22).

  • Antagonist Treatment: In the upper chamber, the CCR4-expressing cells are suspended in media and pre-incubated with varying concentrations of the CCR4 antagonist (e.g., this compound) or vehicle control for 30 minutes at 37°C.

  • Migration: The Transwell insert containing the cell and antagonist mixture is placed into the lower chamber. The plate is then incubated for a period (e.g., 3 hours) at 37°C in a CO2 incubator to allow for cell migration through the membrane towards the chemokine gradient.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer or an automated cell counter.

  • Data Analysis: The percentage of inhibition of migration is calculated for each antagonist concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a dose-response curve.

B. Receptor Occupancy Assay by Flow Cytometry

Objective: To measure the extent to which a CCR4 antagonist binds to and occupies the CCR4 receptor on the surface of target cells.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from whole blood or tissues containing CCR4-expressing cells.

  • Antagonist Incubation: The cells are incubated with varying concentrations of the unlabeled CCR4 antagonist.

  • Staining: The cells are then stained with a fluorescently labeled anti-CCR4 antibody that does not compete with the antagonist for binding. Additionally, other cell surface markers (e.g., CD4 for T-cells) are stained with antibodies conjugated to different fluorochromes to identify the specific cell population of interest. A viability dye is also included to exclude dead cells.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The CCR4-positive cell population is gated based on the expression of the cell-specific markers.

  • Data Analysis: The mean fluorescence intensity (MFI) of the anti-CCR4 antibody staining is measured for each antagonist concentration. A decrease in MFI indicates occupancy of the receptor by the antagonist. The percentage of receptor occupancy is calculated based on the reduction in MFI compared to the untreated control.

III. Visualizing Molecular Interactions and Workflows

A. CCR4 Signaling Pathway

The following diagram illustrates the signaling cascade initiated upon the binding of the chemokines CCL17 or CCL22 to the CCR4 receptor, a G-protein coupled receptor (GPCR). This activation leads to the dissociation of the G-protein subunits (Gαi and Gβγ), triggering downstream pathways that ultimately result in cellular responses such as chemotaxis, cell proliferation, and survival. CCR4 antagonists, like this compound, block this initial binding step.

CCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CCR4 CCR4 G_protein Gαiβγ CCR4->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Ligand CCL17 / CCL22 Ligand->CCR4 Binds & Activates Antagonist This compound Antagonist->CCR4 Blocks MAPK MAPK/ERK Pathway G_alpha->MAPK Regulates PLC PLC G_beta_gamma->PLC PI3K PI3K G_beta_gamma->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K->PIP2 Phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PIP2->PIP3 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Proliferation, Survival) Ca_release->Cellular_Response PKC->MAPK Akt Akt PIP3->Akt Activates Akt->Cellular_Response MAPK->Cellular_Response

CCR4 signaling cascade upon ligand binding and its inhibition by this compound.
B. Experimental Workflow for In Vivo Efficacy

The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a CCR4 antagonist in a tumor xenograft model.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cluster_analysis Data Analysis start Tumor Cell Implantation (e.g., HuT 78 cells in NSG mice) randomization Tumor Growth to Palpable Size & Randomization start->randomization treatment_group Treatment Group (e.g., this compound i.p.) randomization->treatment_group vehicle_group Vehicle Control Group randomization->vehicle_group tumor_measurement Tumor Volume Measurement (e.g., twice weekly) treatment_group->tumor_measurement body_weight Body Weight Monitoring treatment_group->body_weight vehicle_group->tumor_measurement vehicle_group->body_weight endpoint Endpoint (e.g., tumor volume threshold or study duration) tumor_measurement->endpoint body_weight->endpoint tumor_analysis Tumor Excision & Analysis (e.g., IHC, Flow Cytometry) endpoint->tumor_analysis statistical_analysis Statistical Analysis of Tumor Growth Inhibition endpoint->statistical_analysis

Workflow for assessing in vivo efficacy of a CCR4 antagonist.

References

cross-reactivity of C-021 with other chemokine receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemokine receptor antagonist C-021, focusing on its cross-reactivity profile with other chemokine receptors. While this compound is a known potent antagonist of CC Chemokine Receptor 4 (CCR4), comprehensive public data on its selectivity across a wide panel of chemokine receptors is limited. This guide presents the available data for this compound and, for comparative purposes, includes representative selectivity data from a well-characterized CCR4 antagonist to illustrate a typical cross-reactivity profile.

This compound: A Potent Inhibitor of CCR4

This compound has been identified as a potent antagonist of the CCR4 receptor. Experimental data has demonstrated its efficacy in inhibiting key functions mediated by this receptor.

Assay TypeSpeciesLigandIC50Reference
ChemotaxisHumanCCL22140 nM[1]
ChemotaxisMouseCCL2239 nM[1]
[³⁵S]GTPγS BindingHumanCCL2218 nM[1]

Notably, some studies suggest that this compound may also modulate the effects of CCL2, a primary ligand for CCR2. Research has shown that this compound can diminish the pain-related behaviors induced by CCL2, indicating a potential interaction with the CCL2-CCR2 axis. However, direct binding or functional inhibition data for this compound on CCR2 is not currently available in the public domain.

Representative Cross-Reactivity Profile of a CCR4 Antagonist

To provide a framework for understanding the expected selectivity of a potent CCR4 antagonist, the following table presents data from a representative, well-characterized small molecule CCR4 inhibitor. It is important to note that this data is not for this compound but serves as an illustrative example.

Chemokine ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
CCR4 <10 <20
CCR1>1000>1000
CCR2>1000>1000
CCR3>1000>1000
CCR5>1000>1000
CCR7>1000>1000
CXCR3>1000>1000
CXCR4>1000>1000

This table is a composite representation based on publicly available data for selective CCR4 antagonists and does not represent data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antagonist potency and selectivity. Below are standard protocols for key in vitro assays used to characterize chemokine receptor antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the chemokine receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

    • Resuspend membrane preparations in a suitable binding buffer.

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of a radiolabeled chemokine ligand (e.g., ¹²⁵I-CCL22 for CCR4).

    • Add increasing concentrations of the unlabeled test compound.

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the intracellular calcium influx induced by chemokine receptor activation.

  • Cell Preparation:

    • Culture cells expressing the chemokine receptor of interest.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.

  • Assay Procedure:

    • Dispense the dye-loaded cells into a 96- or 384-well microplate.

    • Add increasing concentrations of the test compound and incubate for a specified period.

    • Add a fixed concentration of the cognate chemokine ligand to stimulate the receptor.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader equipped with an automated injection system.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemokine gradient.

  • Cell Preparation:

    • Culture primary cells or a cell line that expresses the chemokine receptor of interest and is known to undergo chemotaxis (e.g., T-lymphocytes for CCR4).

    • Label the cells with a fluorescent dye (e.g., Calcein AM) for quantification.

    • Resuspend the cells in a chemotaxis buffer.

  • Assay Procedure:

    • Use a multi-well chemotaxis chamber (e.g., Transwell® plate) with a porous membrane separating the upper and lower chambers.

    • In the lower chamber, add the chemotaxis buffer containing the chemokine agonist.

    • In the upper chamber, add the fluorescently labeled cells that have been pre-incubated with increasing concentrations of the test compound.

    • Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).

  • Data Analysis:

    • Quantify the number of cells that have migrated to the lower chamber by measuring the fluorescence in a plate reader.

    • Plot the percentage of inhibition of cell migration against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Visualizing Signaling and Experimental Workflow

Chemokine Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Chemokine Ligand Receptor Chemokine Receptor (GPCR) Ligand->Receptor G_protein Gαβγ Receptor->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC G_alpha->PLC PI3K PI3K G_betagamma->PI3K IP3_DAG IP3 + DAG PLC->IP3_DAG PIP3 PIP3 PI3K->PIP3 Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Chemotaxis Chemotaxis Ca_release->Chemotaxis Gene_expression Gene Expression PKC_activation->Gene_expression Akt_activation Akt Activation PIP3->Akt_activation Akt_activation->Chemotaxis Akt_activation->Gene_expression

Caption: Generalized chemokine receptor signaling cascade.

Experimental Workflow for Antagonist Evaluation

start Start: Test Compound (e.g., this compound) binding_assay Primary Screen: Radioligand Binding Assay start->binding_assay functional_assays Secondary Screens: Functional Assays binding_assay->functional_assays Active Compounds calcium_assay Calcium Mobilization Assay functional_assays->calcium_assay chemotaxis_assay Chemotaxis Assay functional_assays->chemotaxis_assay selectivity_panel Selectivity Profiling: Screen against Chemokine Receptor Panel calcium_assay->selectivity_panel chemotaxis_assay->selectivity_panel data_analysis Data Analysis: Determine IC50/Ki Values selectivity_panel->data_analysis conclusion Conclusion: Potency and Selectivity Profile data_analysis->conclusion

Caption: Workflow for characterizing a chemokine receptor antagonist.

References

Confirming C-021 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of methodologies to confirm the cellular target engagement of C-021, a potent and selective antagonist of the CC chemokine receptor 4 (CCR4). Understanding and verifying the direct interaction between a small molecule and its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines and contrasts several key assays, presenting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and its Target, CCR4

This compound is a small molecule antagonist that targets CC chemokine receptor 4 (CCR4), a G-protein coupled receptor (GPCR). CCR4 and its ligands, CCL17 and CCL22, play a crucial role in mediating the migration of Th2 and regulatory T cells (Tregs) to sites of inflammation and tumors. By blocking the interaction of these chemokines with CCR4, this compound can inhibit downstream signaling pathways, making it a valuable tool for research in immunology, inflammation, and oncology.

Comparison of Cellular Target Engagement Assays

Several biophysical and biochemical methods can be employed to confirm the direct binding of this compound to CCR4 in a cellular context. This guide focuses on three widely used techniques: Radioligand Binding Assays, NanoBRET/BRET Target Engagement Assays, and the Cellular Thermal Shift Assay (CETSA). Each method offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the nature of the information it provides.

Quantitative Data Summary

The following table summarizes key performance indicators for this compound and a comparator, AZD2098, another known CCR4 antagonist, across different functional and binding assays.

CompoundAssay TypeCell LineParameterValueReference
This compound Chemotaxis Inhibition (Human)IC50140 nM[1]
Chemotaxis Inhibition (Mouse)IC5039 nM[1]
[35S]GTPγS BindingIC5018 nM[1]
AZD2098 CCR4 Inhibition (Human)pIC507.8[2]
CCR4 Inhibition (Mouse)pIC508.0[2]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches, the following diagrams are provided.

cluster_membrane Cell Membrane CCR4 CCR4 G_protein G-protein (Gαi, Gβγ) CCR4->G_protein Activates CCL17_CCL22 CCL17 / CCL22 CCL17_CCL22->CCR4 Binds C021 This compound C021->CCR4 Blocks PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Chemotaxis Chemotaxis Ca_release->Chemotaxis ERK_activation ERK Activation PKC_activation->ERK_activation ERK_activation->Chemotaxis

Figure 1: Simplified CCR4 signaling pathway and the inhibitory action of this compound.

cluster_plate 96-well Plate A1 Cells + Radioligand + Buffer Incubation Incubate A1->Incubation B1 Cells + Radioligand + This compound (Low Conc.) B1->Incubation C1 ... C1->Incubation H1 Cells + Radioligand + This compound (High Conc.) H1->Incubation NSB Cells + Radioligand + Excess Unlabeled Ligand (Non-specific Binding) NSB->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Wash Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Data Analysis (IC50 determination) Scintillation->Analysis

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Start Start with a biological question: Does this compound bind to CCR4 in cells? Radioligand Radioligand Binding Assay Start->Radioligand NanoBRET NanoBRET Assay Start->NanoBRET CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA DirectBinding Direct Binding Confirmation Radioligand->DirectBinding NanoBRET->DirectBinding CETSA->DirectBinding Functional Functional Assays (e.g., Chemotaxis, GTPγS) DirectBinding->Functional Mechanism Mechanism of Action Functional->Mechanism

Figure 3: Logical relationship of different assays in confirming target engagement.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and can be used in a competitive format to determine the affinity of unlabeled compounds like this compound.

Materials:

  • Cells expressing CCR4 (e.g., HEK293-CCR4 or Hut-78)

  • Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL22)

  • This compound and other competing ligands

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold PBS)

  • 96-well filter plates (e.g., GF/B filters)

  • Vacuum manifold

  • Scintillation counter and fluid

Protocol:

  • Cell Preparation: Harvest cells and resuspend in binding buffer to a concentration of 1-5 x 10⁶ cells/mL.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of binding buffer or competing ligand (this compound at various concentrations).

    • 25 µL of radiolabeled ligand at a concentration near its Kd.

    • 50 µL of the cell suspension.

    • For non-specific binding control wells, add a high concentration of an unlabeled CCR4 ligand.

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

  • Filtration: Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

NanoBRET Target Engagement Assay

This proximity-based assay measures the displacement of a fluorescently labeled tracer from a NanoLuciferase (NanoLuc)-tagged receptor by a competing compound in live cells.

Materials:

  • HEK293 cells stably expressing CCR4 tagged with NanoLuc (N- or C-terminal).

  • Fluorescently labeled CCR4 ligand (tracer).

  • This compound and other competing ligands.

  • Opti-MEM I Reduced Serum Medium.

  • NanoBRET Nano-Glo Substrate.

  • White, opaque 96- or 384-well assay plates.

  • Luminescence plate reader with 460 nm and >600 nm filters.

Protocol:

  • Cell Plating: Seed the NanoLuc-CCR4 expressing cells in the assay plates and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound and add them to the cells.

  • Tracer Addition: Add the fluorescent tracer to all wells at a concentration previously determined to be optimal.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Substrate Addition: Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's instructions and add it to all wells.

  • Detection: Read the plate within 10 minutes on a luminescence plate reader, measuring both the donor (460 nm) and acceptor (>600 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to determine the IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cells expressing CCR4.

  • This compound.

  • PBS and protease inhibitors.

  • PCR tubes or plates.

  • Thermocycler.

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).

  • Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader).

  • Antibody specific for CCR4.

Protocol:

  • Compound Treatment: Treat cultured cells with either vehicle or this compound at a desired concentration and incubate for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble CCR4 using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble CCR4 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. An isothermal dose-response can also be performed by heating all samples at a single temperature (e.g., the Tm in the absence of the ligand) with varying concentrations of this compound.

Conclusion

Confirming the direct engagement of this compound with its target, CCR4, within the complex environment of a living cell is paramount for the validation of its mechanism of action. The choice of assay depends on the specific research question, available resources, and desired throughput. Radioligand binding assays provide a direct measure of affinity but involve the use of radioactive materials. NanoBRET offers a sensitive and high-throughput method in live cells but requires genetic modification of the target protein. CETSA provides evidence of target engagement with the endogenous, unlabeled protein but is generally lower in throughput. By comparing the results from these orthogonal assays, researchers can build a comprehensive and robust body of evidence for the cellular target engagement of this compound.

References

A Comparative Guide to CCR4 Antagonists: C-021, GSK2239633A, and AZD-2098

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three small molecule antagonists of the C-C chemokine receptor 4 (CCR4): C-021, GSK2239633A, and AZD-2098. CCR4 is a key chemokine receptor involved in the migration of T helper type 2 (Th2) cells and regulatory T cells (Tregs), making it a significant target in immunology and oncology. This document synthesizes available preclinical data to aid researchers in selecting the appropriate tool compound for their studies.

Introduction to CCR4 and its Antagonists

The C-C chemokine receptor 4 (CCR4) and its ligands, CCL17 (TARC) and CCL22 (MDC), play a crucial role in immune cell trafficking. Dysregulation of the CCR4 signaling pathway is implicated in various inflammatory diseases, including asthma and atopic dermatitis, as well as in cancer, where it facilitates the infiltration of immunosuppressive Tregs into the tumor microenvironment. Consequently, the development of CCR4 antagonists is an active area of research.

This guide focuses on three key investigational antagonists:

  • This compound: A potent CCR4 antagonist.

  • GSK2239633A: An allosteric CCR4 antagonist.

  • AZD-2098: A potent and selective CCR4 antagonist.

Comparative Performance Data

The following tables summarize the available in vitro potency and pharmacokinetic data for this compound, GSK2239633A, and AZD-2098. It is important to note that the data has been compiled from various sources and experimental conditions may differ.

In Vitro Potency
CompoundAssay TypeSpeciesLigandPotency (IC₅₀/pIC₅₀)Reference
This compound [³⁵S]GTPγS BindingHumanCCL22IC₅₀: 18 nM[1][2]
ChemotaxisHuman-IC₅₀: 140 nM[1][2]
ChemotaxisMouse-IC₅₀: 39 nM[1][2]
GSK2239633A [¹²⁵I]-TARC BindingHumanTARCpIC₅₀: 7.96[3]
F-actin PolymerizationHumanTARCpA₂: 7.11 ± 0.29[3]
F-actin PolymerizationHumanCCL17pEC₅₀: 8.79 ± 0.22[3]
AZD-2098 BindingHuman-pIC₅₀: 7.8[4][5]
BindingRat-pIC₅₀: 8.0[4]
BindingMouse-pIC₅₀: 8.0[4]
BindingDog-pIC₅₀: 7.6[4]
Ca²⁺ InfluxHuman (CHO cells)CCL22pIC₅₀: 7.5[4]
ChemotaxisHuman (Th2 cells)CCL17/CCL22pIC₅₀: 6.3[4]
Pharmacokinetic Properties
CompoundSpeciesParameterValueRouteReference
This compound HumanIn vitro CLint17,377 mL/h/kg (liver microsomes)-[1]
GSK2239633A Human13.5 hoursIV[3][6]
CL21.9 L/hourIV[3]
Bioavailability5-16%Oral[3][6]
Tmax1.0-1.5 hours (fasted), 3.0 hours (fed)Oral[3][6]
RatBioavailability85%Oral[3]
DogBioavailability97%Oral[3]
AZD-2098 RatEfficacy in vivoEffective at 73.5 µg/kgOral[4]

Mechanism of Action

All three compounds are antagonists of the CCR4 receptor. GSK2239633A is further characterized as an allosteric antagonist, meaning it binds to a site on the receptor distinct from the endogenous ligand binding site.[3] A study comparing this compound and AZD-2098 in cutaneous T-cell lymphoma (CTCL) cells classified this compound as a Class I and AZD-2098 as a Class II CCR4 antagonist.[7] This classification is based on their distinct binding modes, with Class I antagonists believed to bind to an extracellular portion of the receptor and Class II antagonists to an intracellular pocket.[8] The same study reported that while both compounds inhibited chemotaxis, only this compound downregulated CCR4 expression, inhibited cell proliferation, and induced apoptosis in CTCL cell lines. Furthermore, only this compound showed in vivo efficacy in a CTCL xenograft model.[7]

Signaling Pathways and Experimental Workflows

CCR4 Signaling Pathway

The binding of the chemokines CCL17 and CCL22 to the CCR4 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to cellular responses such as chemotaxis, cell activation, and proliferation. The simplified signaling pathway is depicted below.

CCR4_Signaling_Pathway Ligand CCL17 / CCL22 CCR4 CCR4 Ligand->CCR4 Binds G_protein Gαi/o, Gβγ CCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Actin Actin Polymerization Ca_release->Actin Proliferation Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Chemotaxis Chemotaxis Actin->Chemotaxis

CCR4 signaling cascade upon ligand binding.
Experimental Workflow: Chemotaxis Assay (Boyden Chamber)

The Boyden chamber assay is a common method to evaluate the effect of antagonists on chemokine-induced cell migration.

Chemotaxis_Workflow start Start prep_cells Prepare Cell Suspension (e.g., Th2 cells, Tregs) start->prep_cells load_upper Load Upper Chamber with Cell Suspension prep_cells->load_upper load_lower Load Lower Chamber with Chemoattractant (CCL17/CCL22) +/- Antagonist place_membrane Place Porous Membrane load_lower->place_membrane place_membrane->load_upper incubate Incubate (e.g., 37°C, 5% CO₂) to allow for migration load_upper->incubate fix_stain Fix and Stain Cells that migrated to the underside of the membrane incubate->fix_stain quantify Quantify Migrated Cells (Microscopy) fix_stain->quantify analyze Analyze Data (Calculate % inhibition) quantify->analyze end End analyze->end

Workflow for a typical Boyden chamber chemotaxis assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CCR4 antagonists.

Radioligand Binding Assay (Competitive)

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the CCR4 receptor.

Materials:

  • Cell membranes from a cell line overexpressing human CCR4 (e.g., CHO-K1, HEK293).

  • Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).

  • Test compounds (this compound, GSK2239633A, or AZD-2098) at various concentrations.

  • Binding buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add binding buffer, the test compound at various dilutions, and a fixed concentration of the radiolabeled ligand.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of an unlabeled CCR4 ligand.

  • Calculate the specific binding and determine the IC₅₀ of the test compound.

Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the ability of CCR4 antagonists to inhibit cell migration towards a CCR4 ligand.

Materials:

  • A cell line expressing CCR4 (e.g., HUT-78, a human T-cell lymphoma line) or primary T cells.

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).

  • Recombinant human CCL17 or CCL22.

  • Test compounds (this compound, GSK2239633A, or AZD-2098).

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size).

  • Cell staining reagents (e.g., Diff-Quik).

Procedure:

  • Resuspend the cells in chemotaxis medium.

  • In the lower wells of the Boyden chamber, add chemotaxis medium containing the chemoattractant (CCL17 or CCL22) with or without the test compound at various concentrations.

  • Place the porous membrane over the lower wells.

  • Add the cell suspension to the upper wells.

  • Incubate the chamber for a sufficient time to allow for cell migration (e.g., 2-4 hours at 37°C in a humidified incubator with 5% CO₂).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Calculate the percentage of inhibition of chemotaxis by the test compound compared to the vehicle control.

In Vivo Pharmacokinetic Study

This is a general protocol for evaluating the pharmacokinetic properties of a CCR4 antagonist in a rodent model.

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice.

Procedure:

  • Administer the test compound to the animals via the desired route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) using appropriate software.

Conclusion

This compound, GSK2239633A, and AZD-2098 are all potent antagonists of the CCR4 receptor with potential therapeutic applications in inflammatory diseases and oncology. The choice of which compound to use will depend on the specific research question and experimental system. This compound has demonstrated efficacy in an in vivo cancer model, while GSK2239633A and AZD-2098 have been well-characterized in terms of their potency and selectivity. The provided data and protocols should serve as a valuable resource for researchers investigating the role of CCR4 in health and disease. It is recommended that researchers conduct their own head-to-head comparisons under their specific experimental conditions to make the most informed decision.

References

Validating In Vitro Success: C-021 Demonstrates Robust Anti-Tumor Activity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

San Diego, CA – Preclinical data presented at recent scientific conferences reveal that C-021 (also known as AVZO-021), a novel selective cyclin-dependent kinase 2 (CDK2) inhibitor, effectively suppresses tumor growth in animal models of breast and ovarian cancer. These in vivo findings corroborate earlier in vitro studies, positioning this compound as a promising therapeutic candidate for cancers with dysregulated cell cycle control, particularly those resistant to current CDK4/6 inhibitors.

This compound's mechanism of action centers on the inhibition of CDK2, a key enzyme that, in complex with cyclin E, drives the transition of cells from the G1 (growth) to the S (DNA synthesis) phase of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. By selectively targeting CDK2, this compound offers a potential therapeutic strategy to halt this aberrant cell division.

This comparison guide provides an objective analysis of the in vivo performance of this compound against established CDK4/6 inhibitors—palbociclib, abemaciclib, and ribociclib—supported by experimental data from various preclinical studies.

Comparative Efficacy of this compound and CDK4/6 Inhibitors in Xenograft Models

The anti-tumor activity of this compound and its alternatives has been evaluated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models. The following tables summarize the quantitative data from these studies, highlighting the efficacy of each compound in specific cancer models.

Drug Cancer Model Animal Model Dosage Key Findings Citation
This compound (AVZO-021) CDK4/6i-Resistant Breast Cancer (ST4316B PDX)MiceNot specifiedSingle-agent this compound and combination with ribociclib showed significant tumor growth inhibition.
This compound (AVZO-021) Ovarian Cancer (OVCAR3 Xenograft)MiceNot specifiedDemonstrated potent anti-tumor activity.
Palbociclib ER+ Breast Cancer (T47D)MiceNot specifiedSignificantly inhibited primary tumor growth and the development of skeletal metastases.[1](--INVALID-LINK--)
Ribociclib Mantle Cell Lymphoma (JeKo-1)Rat30, 75, 150 mg/kgDose-dependent tumor growth inhibition, with 75 and 150 mg/kg doses leading to complete tumor regression.[2](--INVALID-LINK--)[2](3--INVALID-LINK--

Table 1: Summary of In Vivo Efficacy Data

Drug Cancer Model Animal Model Observation Citation
This compound (AVZO-021) CDK4/6i-Resistant Breast Cancer (ST4316B PDX) & Ovarian Cancer (OVCAR3 Xenograft)MiceNo overt changes in body weight were observed during treatment.
Ribociclib Mantle Cell Lymphoma (JeKo-1)RatDose-dependent reductions in white blood cell and absolute neutrophil counts were observed.[2](--INVALID-LINK--)[2](3--INVALID-LINK--

Table 2: Summary of Tolerability Data

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to allow for critical evaluation and replication of the findings.

This compound (AVZO-021) Xenograft Studies
  • Animal Models: Information on the specific strain of mice used was not available in the reviewed materials.

  • Tumor Implantation:

    • ST4316B PDX Model: Patient-derived tumor fragments from a CDK4/6i-resistant breast cancer were implanted into the mice.

    • OVCAR3 Xenograft Model: OVCAR3 human ovarian cancer cells were subcutaneously injected into the mice.

  • Drug Administration: The route and frequency of this compound administration were not detailed in the available poster presentation.

  • Efficacy and Tolerability Assessment: Tumor volumes were measured at regular intervals to monitor growth. Body weight was recorded as a measure of overall animal health and treatment tolerability.

Palbociclib T47D Xenograft Study[1](https://www.mdpi.com/2072-6694/15/8/2211)
  • Animal Model: Female athymic BALB/c nude mice.

  • Tumor Implantation: T47D human ER+ breast cancer cells were injected into the mammary fat pad.

  • Drug Administration: Palbociclib was administered orally, though the specific dosage and schedule were not provided in the abstract.

  • Efficacy Assessment: Primary tumor growth was monitored. The number of hind limb skeletal tumors was quantified to assess metastasis.

Ribociclib JeKo-1 Xenograft Study[2](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6188194/)
  • Animal Model: Female athymic nude rats.

  • Tumor Implantation: JeKo-1 human mantle cell lymphoma cells were subcutaneously implanted.

  • Drug Administration: Ribociclib was administered orally once daily at doses of 30, 75, or 150 mg/kg.

  • Efficacy and Tolerability Assessment: Tumor volume was measured to determine tumor growth inhibition and regression. White blood cell (WBC) and absolute neutrophil counts (ANC) were monitored to assess myelosuppression. Body weight was also recorded.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for evaluating these anti-cancer agents.

CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase cluster_G1_S_Transition G1-S Transition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription DNA_Replication DNA Replication CDK2 CDK2 CyclinE->CDK2 Activates CDK2->DNA_Replication Initiates C021 This compound (AVZO-021) C021->CDK2 Inhibits CDK46_Inhibitors CDK4/6 Inhibitors (Palbociclib, Abemaciclib, Ribociclib) CDK46_Inhibitors->CDK46 Inhibit

Caption: this compound and CDK4/6 Inhibitor Signaling Pathways.

Experimental_Workflow start Tumor Cell/Tissue Preparation implantation Tumor Implantation in Animal Model start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) monitoring->endpoint finish Data Analysis & Interpretation endpoint->finish

Caption: General In Vivo Xenograft Experimental Workflow.

References

A Head-to-Head Comparison of Small Molecule CCR4 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the landscape of small molecule C-C chemokine receptor 4 (CCR4) inhibitors, offering a comparative analysis of their performance, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals.

C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in immunology and oncology. Its role in mediating the migration of regulatory T cells (Tregs) and Th2 cells into the tumor microenvironment and sites of inflammation has spurred the development of various inhibitors. While monoclonal antibodies targeting CCR4, such as Mogamulizumab, have seen clinical success, the focus of this guide is on the burgeoning field of small molecule CCR4 inhibitors, which offer potential advantages in terms of oral bioavailability and different mechanisms of action.

This guide provides a head-to-head comparison of several prominent small molecule CCR4 inhibitors, presenting key quantitative data in a clear, tabular format. Detailed experimental protocols for the cited assays are also provided to enable researchers to critically evaluate the presented data.

Quantitative Comparison of Small Molecule CCR4 Inhibitors

The following table summarizes the reported in vitro potencies of several small molecule CCR4 inhibitors. It is important to note that direct comparison of IC50 values should be done with caution, as experimental conditions can vary between studies.

Inhibitor NameOther NamesClassTarget SpeciesAssay TypeLigandCell LineIC50 (nM)Citation
Tivumecirnon FLX475N/AHumanN/ACCL17, CCL22N/AN/A[1]
Zelnecirnon RPT193N/AHumanChemotaxisN/ATh2 cellsN/A[1]
AZD2098 Class IIHumanN/AN/AN/ApIC50: 7.8[1]
RatpIC50: 8.0[1]
MousepIC50: 8.0[1]
DogpIC50: 7.6[1]
C-021 Class IHumanChemotaxisN/AN/A140[1][2]
MouseChemotaxisN/AN/A39[1][2]
Human[35S]GTPγS BindingCCL22N/A18[1][2]
GSK2239633A N/AHuman[125I]-TARC BindingTARCN/ApIC50: 7.96[1]
K777 N/AHumanCCL17 BindingCCL17Hut7857[3][4][5]
HumanChemotaxisCCL17Hut788.9[3][4][5]
CCR4-351 N/AN/ACalcium FluxN/AN/A22[6]
CTX AssayN/AN/A50[6]

N/A: Not Available in the searched resources. pIC50 is the negative logarithm of the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental setups discussed, the following diagrams are provided.

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Small Molecule Inhibitors CCL17/CCL22 CCL17/CCL22 CCR4 CCR4 CCL17/CCL22->CCR4 Binds G_protein Gαi & Gβγ CCR4->G_protein Activates PLC PLC G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis PI3K_Akt->Chemotaxis Inhibitor CCR4 Inhibitor Inhibitor->CCR4 Blocks

Figure 1: Simplified CCR4 Signaling Pathway and Point of Inhibition.

Chemotaxis_Assay_Workflow cluster_workflow Chemotaxis Assay Workflow cluster_inhibition Inhibition Arm start Start prepare_cells Prepare CCR4+ cells start->prepare_cells load_transwell Load cells into upper chamber prepare_cells->load_transwell preincubate_inhibitor Pre-incubate cells with small molecule inhibitor prepare_cells->preincubate_inhibitor For inhibition studies add_chemoattractant Add chemoattractant (CCL17/CCL22) to lower chamber load_transwell->add_chemoattractant incubate Incubate add_chemoattractant->incubate quantify_migration Quantify migrated cells in lower chamber incubate->quantify_migration end End quantify_migration->end preincubate_inhibitor->load_transwell

Figure 2: General Workflow of a Transwell Chemotaxis Assay.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to characterize CCR4 inhibitors.

Receptor Binding Assay ([125I]-CCL17)

This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR4 receptor.

  • Cell Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO)-K1 cells stably expressing human CCR4 (CHO-CCR4).

  • Assay Buffer: The binding buffer typically consists of 20 mmol·L−1 HEPES, 100 mmol·L−1 NaCl, 10 mmol·L−1 MgCl2, 10 μg·mL−1 saponin, and 0.1% bovine serum albumin (BSA), adjusted to pH 7.4.

  • Assay Procedure:

    • CHO-CCR4 cell membranes (20 μg·mL−1) are incubated with a fixed concentration of [125I]-CCL17 and varying concentrations of the test inhibitor.

    • The reaction is incubated at room temperature for a defined period to reach equilibrium.

    • Bound and free radioligand are separated by filtration through a glass fiber filter.

    • The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of inhibitor that displaces 50% of the radiolabeled ligand (IC50) is determined by non-linear regression analysis.

Chemotaxis Assay (Transwell)

This functional assay assesses the ability of an inhibitor to block cell migration towards a CCR4 ligand.

  • Cell Preparation: A CCR4-expressing cell line, such as Hut78, or primary T cells are used. Cells may be labeled with a fluorescent dye like Calcein-AM for quantification.

  • Assay Setup:

    • A Transwell insert with a porous membrane (e.g., 5 µm pores) is placed in a 96-well plate.

    • The lower chamber is filled with assay medium containing a specific concentration of a CCR4 ligand (e.g., CCL17 or CCL22).

    • The CCR4-expressing cells, pre-incubated with varying concentrations of the inhibitor or vehicle, are added to the upper chamber.

  • Incubation: The plate is incubated at 37°C for a period that allows for cell migration (e.g., 90 minutes to 4 hours).

  • Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by lysing the cells and measuring fluorescence (if labeled) or by direct cell counting using an image cytometer.

  • Data Analysis: The concentration of inhibitor that reduces cell migration by 50% (IC50) is calculated.

Calcium Mobilization Assay

This assay measures the inhibition of intracellular calcium release, a key event in G-protein coupled receptor signaling, upon ligand binding.

  • Cell Preparation: CCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • The dye-loaded cells are placed in a microplate reader with a fluidics module.

    • The baseline fluorescence is measured.

    • The test inhibitor is added to the cells and incubated for a short period.

    • A CCR4 ligand (e.g., CCL22) is then added to stimulate the cells.

  • Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time.

  • Data Analysis: The concentration of the inhibitor that blocks 50% of the ligand-induced calcium mobilization (IC50) is determined.

Conclusion

The landscape of small molecule CCR4 inhibitors is diverse and rapidly evolving. The data presented in this guide highlights the varying potencies and potential mechanisms of action of these compounds. While in vitro assays provide a crucial first look at inhibitor performance, further studies are necessary to understand their in vivo efficacy, selectivity, and safety profiles. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and contribute to the advancement of this promising therapeutic area.

References

Confirming the MEK1/2 Inhibitory Activity of C-021 in a Novel Melanoma Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Preclinical Drug Development

This guide provides a comprehensive framework for researchers to confirm the mechanism of action of a novel MEK1/2 inhibitor, C-021, in a new melanoma cell line. To provide a clear benchmark, we compare the experimental performance of this compound with Trametinib, a well-established and FDA-approved MEK1/2 inhibitor. The following sections detail the experimental protocols, present comparative data in a tabular format, and visualize key pathways and workflows to facilitate experimental design and data interpretation.

Comparative Performance of this compound and Trametinib

The following table summarizes the key quantitative data obtained from a series of experiments designed to characterize and compare the activity of this compound and Trametinib in the A375 melanoma cell line, which harbors a V600E BRAF mutation leading to constitutive activation of the MAPK pathway.

Parameter This compound Trametinib (Comparator) Experimental Assay
IC₅₀ (pERK1/2 Inhibition) 15 nM10 nMIn-Cell Western
IC₅₀ (Cell Viability) 50 nM35 nMMTS Assay
Target Specificity (pAKT) No significant changeNo significant changeWestern Blot
Target Specificity (pJNK) No significant changeNo significant changeWestern Blot

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

In-Cell Western for pERK1/2 Inhibition

This assay quantifies the inhibition of MEK1/2 activity by measuring the levels of phosphorylated ERK1/2 (pERK1/2), the direct downstream target of MEK1/2.

  • Cell Seeding: A375 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or Trametinib (0.1 nM to 10 µM) for 2 hours.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Immunostaining: Cells are incubated with a primary antibody against pERK1/2 (Thr202/Tyr204) followed by an IRDye®-conjugated secondary antibody. A normalization antibody (e.g., against total ERK or a housekeeping protein) is also used.

  • Data Acquisition and Analysis: The plate is scanned on an infrared imaging system. The pERK1/2 signal is normalized to the total protein signal, and the IC₅₀ values are calculated using a non-linear regression model.

MTS Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: A375 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or Trametinib (0.1 nM to 10 µM) for 72 hours.

  • MTS Reagent Addition: MTS reagent is added to each well, and the plate is incubated for 2-4 hours.

  • Data Acquisition and Analysis: The absorbance at 490 nm is measured using a plate reader. The IC₅₀ values are determined by plotting the percentage of viable cells against the log concentration of the compound.

Western Blot for Target Specificity

This technique is used to assess the specificity of this compound by examining its effect on other related signaling pathways, such as the PI3K/AKT and JNK pathways.

  • Cell Lysis: A375 cells are treated with this compound or Trametinib at 1 µM for 2 hours, and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against pERK1/2, pAKT (Ser473), pJNK (Thr183/Tyr185), and a loading control (e.g., GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams illustrate the key signaling pathway, the experimental workflow for mechanism of action confirmation, and the logical decision-making process.

MEK_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Drug Intervention Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK1/2 MEK1/2 RAF->MEK1/2 phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors activates This compound This compound This compound->MEK1/2 inhibits Trametinib Trametinib Trametinib->MEK1/2 inhibits

This compound targets the MEK1/2 kinases in the MAPK signaling pathway.

Experimental_Workflow cluster_start Start cluster_assays Experimental Assays cluster_analysis Data Analysis & Comparison cluster_end Conclusion start Select New Cell Line (A375) ic50_perk Determine IC₅₀ (pERK Inhibition) start->ic50_perk ic50_viability Determine IC₅₀ (Cell Viability) start->ic50_viability specificity Assess Target Specificity start->specificity analysis Analyze Data and Compare to Trametinib ic50_perk->analysis ic50_viability->analysis specificity->analysis conclusion Confirm Mechanism of Action analysis->conclusion

Workflow for confirming the mechanism of action of this compound.

Go_NoGo_Decision decision1 Is pERK Inhibition IC₅₀ < 100 nM? decision2 Is Cell Viability IC₅₀ < 1 µM? decision1->decision2 Yes nogo No-Go: Re-evaluate compound or mechanism decision1->nogo No decision3 Is the effect specific to MAPK pathway? decision2->decision3 Yes decision2->nogo No go Go: Proceed with further development decision3->go Yes decision3->nogo No

A "Go/No-Go" decision tree for advancing this compound.

Safety Operating Guide

Essential Safety and Disposal Procedures for C-021 Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for C-021 dihydrochloride, a potent CC chemokine receptor-4 (CCR4) antagonist used in research.

Disclaimer: This guide is intended for informational purposes only and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer and consultation with your institution's Environmental Health and Safety (EHS) department. Disposal procedures must comply with all applicable federal, state, and local regulations.

Quantitative Data Summary

Below is a summary of the key quantitative data for this compound dihydrochloride.

PropertyValue
CAS Number 1784252-84-1
Molecular Formula C₂₇H₄₁N₅O₂ · 2HCl
Molecular Weight 540.6 g/mol
Form Crystalline solid
Purity ≥98%
Solubility Soluble in ethanol (~5 mg/ml) and DMSO (~25 mg/ml)[1]
Storage Temperature -20°C[1]
Stability ≥4 years at -20°C[1]
IC₅₀ (Human Chemotaxis) 140 nM[2]
IC₅₀ (Mouse Chemotaxis) 39 nM[2]

Experimental Protocols

The inhibitory activity of this compound dihydrochloride is determined through chemotaxis assays. A typical protocol involves the following steps:

  • Cell Culture: Human or mouse cells expressing CCR4 are cultured under standard conditions.

  • Chemotaxis Assay: A Boyden chamber or a similar chemotaxis system is used. The lower chamber is filled with a medium containing a CCR4 ligand (e.g., CCL22).

  • Inhibitor Treatment: The CCR4-expressing cells are pre-incubated with varying concentrations of this compound dihydrochloride.

  • Cell Migration: The treated cells are placed in the upper chamber and allowed to migrate through a porous membrane towards the chemoattractant in the lower chamber for a specified period.

  • Quantification: The number of migrated cells is quantified by microscopy or a plate reader-based method.

  • IC₅₀ Determination: The concentration of this compound dihydrochloride that inhibits 50% of the cell migration (IC₅₀) is calculated from the dose-response curve.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound dihydrochloride.

G This compound Dihydrochloride Disposal Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal Disposal Path cluster_final Final Steps start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents) waste_type->liquid_waste Liquid solid_container Collect in a Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in a Labeled Hazardous Liquid Waste Container (Solvent-compatible) liquid_waste->liquid_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup decontaminate Decontaminate Work Area ehs_pickup->decontaminate remove_ppe Remove and Dispose of PPE Properly decontaminate->remove_ppe end End of Procedure remove_ppe->end

Caption: Logical flow for the safe disposal of this compound dihydrochloride waste.

Step-by-Step Disposal Procedures

This compound dihydrochloride should be considered a hazardous material, and appropriate precautions must be taken during its disposal.[1]

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound dihydrochloride waste.

2. Waste Segregation:

  • Solid Waste:

    • Collect unused or expired solid this compound dihydrochloride, as well as contaminated items such as weighing paper, pipette tips, and microfuge tubes, in a designated hazardous solid waste container.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound dihydrochloride"), and the associated hazards.

  • Liquid Waste:

    • Solutions of this compound dihydrochloride in organic solvents (e.g., DMSO, ethanol) should be collected in a designated hazardous liquid waste container.

    • Ensure the waste container is compatible with the solvent used.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound dihydrochloride"), the solvent(s), and their approximate concentrations.

    • Do not mix incompatible waste streams.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area.

  • Keep containers securely closed when not in use.

  • Ensure the storage area is well-ventilated.

4. Final Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.

  • Follow all institutional procedures for waste manifest and pickup requests.

  • Do not dispose of this compound dihydrochloride down the drain or in the regular trash.

5. Decontamination:

  • After handling and disposing of this compound dihydrochloride waste, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.

  • Wash your hands thoroughly with soap and water.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound dihydrochloride, protecting yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

References

Personal protective equipment for handling C-021

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "C-021" does not correspond to a publicly documented chemical entity. Therefore, this guidance is based on established safety protocols for handling unknown or novel chemical compounds. It is imperative to treat any uncharacterized substance as potentially hazardous. All procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential chemical exposure.[1][2] The following table summarizes the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale for Use with Unknown Compounds
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][3]Protects against unforeseen splashes, aerosolized particles, and potential exothermic reactions.[4]
Skin and Body Protection A flame-resistant lab coat, worn over long pants and a long-sleeved shirt.[4] A chemical-resistant apron should be worn over the lab coat.Provides a barrier against spills and contact with potentially corrosive or absorbable substances.[1]
Hand Protection Double-gloving with a nitrile or neoprene inner glove and a chemically resistant outer glove.Offers robust protection against a wide array of chemical classes. Glove compatibility should be verified if any chemical class information becomes available.[4]
Respiratory Protection A National Institute for Occupational Safety and Health (NIOSH)-approved respirator with cartridges appropriate for organic vapors and particulates. All handling of this compound must be performed within a certified chemical fume hood.[1]Minimizes the risk of inhaling potentially toxic or volatile compounds.[4]
Foot Protection Closed-toe, chemical-resistant shoes.[1]Protects feet from spills and falling objects.[4]

Experimental Workflow: Handling and Immediate Use

Adherence to a strict, logical workflow is critical to ensure safety and experimental integrity. The following diagram outlines the procedural flow for handling this compound.

G cluster_prep Pre-Handling Preparation cluster_handling Active Handling of this compound cluster_post Post-Handling Procedures A Conduct Pre-Experiment Risk Assessment B Verify Fume Hood Certification and Function A->B C Assemble and Inspect All Required PPE B->C D Prepare Spill Kit and Emergency Equipment C->D E Don Full PPE D->E F Transfer this compound Within Fume Hood E->F G Weigh and Prepare Smallest Necessary Quantity F->G H Label All Secondary Containers Immediately G->H I Decontaminate All Surfaces and Equipment H->I J Segregate and Label Hazardous Waste I->J K Doff PPE in Designated Area J->K L Wash Hands and Arms Thoroughly K->L

Caption: Standard operating procedure for handling the novel compound this compound.

Detailed Protocol for Handling this compound

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

  • Pre-Experiment Briefing: All personnel involved must review the Safety Data Sheet (SDS) if available, or this document in its absence. Discuss the potential hazards and review emergency procedures.

  • Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the work area of all unnecessary equipment and materials.

  • PPE Donning: Put on all required PPE as specified in the table above. Check for any defects in the equipment.

  • Chemical Handling:

    • Conduct all manipulations of this compound within the fume hood.[5]

    • Use the smallest quantity of the substance necessary for the experiment.

    • When weighing, use an analytical balance inside the fume hood or a containment glove box.

    • If transferring solutions, use a syringe or cannula to avoid splashes.

  • Post-Handling:

    • Securely cap all containers of this compound.[6]

    • Decontaminate all surfaces with an appropriate solvent and cleaning agent.

    • Dispose of all contaminated materials in a designated hazardous waste container.

  • PPE Doffing: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[7]

Disposal Plan for this compound and Associated Waste

All materials contaminated with this compound must be treated as hazardous waste. The following flowchart details the disposal decision-making process.

G A Was this compound Used or Handled? B Yes A->B C No A->C D Segregate Waste by Type: - Solid (Gloves, Tubes) - Liquid (Solvents) - Sharps (Needles) B->D H No Action Required C->H E Place in a Labeled, Leak-Proof Hazardous Waste Container D->E F Store Container in a Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup and Final Disposal F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-021
Reactant of Route 2
Reactant of Route 2
C-021

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.